molecular formula C24H24FNO3 B562912 Fluvastatin Lactone CAS No. 94061-83-3

Fluvastatin Lactone

Cat. No.: B562912
CAS No.: 94061-83-3
M. Wt: 393.4 g/mol
InChI Key: VPXDEUFAXJFWBG-MCBHFWOFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluvastatin Lactone, also known as this compound, is a useful research compound. Its molecular formula is C24H24FNO3 and its molecular weight is 393.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4R,6S)-6-[(E)-2-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]ethenyl]-4-hydroxyoxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FNO3/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-19-13-18(27)14-23(28)29-19/h3-12,15,18-19,27H,13-14H2,1-2H3/b12-11+/t18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXDEUFAXJFWBG-MCBHFWOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=CC3CC(CC(=O)O3)O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@@H]3C[C@H](CC(=O)O3)O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652593
Record name (4R,6S)-6-{(E)-2-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]ethenyl}-4-hydroxyoxan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94061-83-3
Record name (4R,6S)-6-[(1E)-2-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]ethenyl]tetrahydro-4-hydroxy-2H-pyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94061-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4R,6S)-6-{(E)-2-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]ethenyl}-4-hydroxyoxan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Purification of Fluvastatin Lactone for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of fluvastatin (B1673502) lactone, a critical intermediate and the inactive prodrug form of the cholesterol-lowering agent, fluvastatin. Fluvastatin, the first entirely synthetic HMG-CoA reductase inhibitor, is widely used in the management of hypercholesterolemia.[1][2] The lactone form is of significant interest to researchers for studies on drug metabolism, stability, and as a reference standard in analytical method development.[3] This document outlines detailed synthetic methodologies, purification protocols, and the underlying biochemical pathways, supported by quantitative data and visual diagrams to facilitate understanding and replication in a research setting.

Synthesis of Fluvastatin Lactone

The synthesis of fluvastatin, and consequently its lactone, has evolved to improve yield, stereoselectivity, and process efficiency. A notable advancement is the "one-pot" synthesis approach, which has been shown to increase the overall yield by 25% while reducing the number of required solvents.[4] The core of the synthesis involves the construction of the characteristic fluorophenyl-indole moiety and the subsequent elaboration of the dihydroxyheptenoic acid side chain.

Key Synthetic Strategies

Several synthetic routes to fluvastatin have been developed, with a common strategy involving an aldol-like condensation followed by a stereoselective reduction. One improved manufacturing process involves the condensation of E-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal with the dianion of tert-butyl acetoacetate (B1235776).[4] This is followed by a low-temperature reduction to yield the diol ester without the isolation of the intermediate keto alcohol.

A critical step in the synthesis is controlling the stereochemistry of the 3,5-dihydroxy groups to obtain the desired syn-diol configuration, which is essential for the drug's activity. Methods utilizing methoxydiethylborane and sodium borohydride (B1222165) have been employed to achieve high diastereoselectivity.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized representation based on established synthetic methods. Researchers should consult specific literature for precise reagent quantities and reaction conditions.

Step 1: Synthesis of the Aldehyde Precursor The synthesis typically begins with the construction of the indole (B1671886) core, followed by the introduction of the propenal side chain to yield E-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal.

Step 2: Condensation and Reduction

  • Prepare a solution of tert-butyl acetoacetate in an appropriate anhydrous solvent (e.g., tetrahydrofuran) and cool to a low temperature (e.g., -78 °C).

  • Add a strong base, such as lithium diisopropylamide (LDA), dropwise to form the dianion.

  • Slowly add the aldehyde precursor from Step 1 to the reaction mixture.

  • After the condensation is complete, introduce a stereoselective reducing agent (e.g., a mixture of methoxydiethylborane and sodium borohydride) at low temperature to reduce the keto group to a hydroxyl group, yielding the syn-diol ester.

Step 3: Lactonization The conversion of the active hydroxy acid form of fluvastatin to the inactive lactone form is pH-dependent. Acidic conditions favor the formation of the lactone.

  • Following the reduction and work-up to isolate the dihydroxy acid or its ester, dissolve the compound in an appropriate organic solvent.

  • Introduce an acid catalyst (e.g., a catalytic amount of a strong acid) to promote intramolecular esterification (lactonization).

  • Monitor the reaction by a suitable analytical technique (e.g., TLC or HPLC) until completion.

  • Upon completion, quench the reaction and proceed with purification.

Quantitative Data on Synthesis
ParameterReported ValueReference
Overall Yield (Improved "one-pot" process)~25% increase over previous methods
Diastereomeric Ratio (syn/anti)Up to 98:2
Purity of Intermediates>97% (HPLC) for some protected lactones

Purification of this compound

The purification of this compound is crucial to remove unreacted starting materials, byproducts, and undesired stereoisomers. A combination of chromatographic and crystallization techniques is typically employed.

Purification Techniques
  • Chromatography: Column chromatography using silica (B1680970) gel is a common method for the initial purification of the crude lactone. The choice of eluent system is critical for achieving good separation. A mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, is often used. High-performance liquid chromatography (HPLC) can be used for both analytical and preparative-scale purification to achieve high purity. A reversed-phase C18 column with a mobile phase like methanol (B129727) and water is a common setup.

  • Crystallization: Crystallization is an effective method for obtaining highly pure this compound. The choice of solvent is critical, and anti-solvents may be used to induce precipitation. For instance, crystallization from a mixture of acetone (B3395972) and water has been reported for fluvastatin sodium, and similar principles can be applied to the lactone.

Experimental Protocol: Purification Workflow

Step 1: Initial Purification by Column Chromatography

  • Prepare a silica gel column with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

  • Dissolve the crude this compound in a minimal amount of a suitable solvent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Analyze the fractions by TLC or HPLC to identify those containing the pure lactone.

  • Combine the pure fractions and evaporate the solvent under reduced pressure.

Step 2: Final Purification by Crystallization

  • Dissolve the partially purified lactone from Step 1 in a minimal amount of a suitable hot solvent (e.g., isopropanol, ethanol, or acetone).

  • Slowly cool the solution to room temperature and then further cool in an ice bath to induce crystallization.

  • If crystallization is slow, an anti-solvent (e.g., water or hexane) can be added dropwise.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Quantitative Data on Purification
ParameterReported ValueReference
Purity after Column Chromatography>95% (as a general target)
Purity after Crystallization>99.5% (HPLC)
Reduction of anti-isomerCan be significantly reduced

Visual Diagrams

Signaling Pathway: Mechanism of Action of Fluvastatin

Fluvastatin exerts its therapeutic effect by inhibiting HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway of cholesterol synthesis. This inhibition leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on hepatocytes, resulting in increased clearance of LDL cholesterol from the bloodstream.

Fluvastatin_Mechanism cluster_pathway Mevalonate Pathway cluster_cellular_response Cellular Response AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol ...multiple steps DecreasedCholesterol Decreased Intracellular Cholesterol Fluvastatin Fluvastatin HMGCR HMG-CoA Reductase Fluvastatin->HMGCR inhibits LDLR_upregulation Upregulation of LDL Receptors DecreasedCholesterol->LDLR_upregulation LDL_clearance Increased LDL Clearance from Blood LDLR_upregulation->LDL_clearance

Caption: Mechanism of action of Fluvastatin via inhibition of HMG-CoA reductase.

Experimental Workflow: Synthesis of this compound

The following diagram illustrates a typical workflow for the synthesis of this compound, from starting materials to the final product.

Fluvastatin_Synthesis_Workflow Start Starting Materials: - Indole Precursor - Propenal Side Chain Aldehyde_Synth Synthesis of Aldehyde Precursor Start->Aldehyde_Synth Condensation Condensation with tert-butyl acetoacetate dianion Aldehyde_Synth->Condensation Reduction Stereoselective Reduction (e.g., NaBH4/Et2BOMe) Condensation->Reduction Diol_Ester syn-Diol Ester Reduction->Diol_Ester Lactonization Acid-catalyzed Lactonization Diol_Ester->Lactonization Crude_Lactone Crude this compound Lactonization->Crude_Lactone Purification Purification (Chromatography & Crystallization) Crude_Lactone->Purification Final_Product Pure this compound Purification->Final_Product Purification_Strategy Crude Crude this compound Column Column Chromatography (Silica Gel) Crude->Column Analysis1 Purity Analysis (TLC/HPLC) Column->Analysis1 Fractions Combine Pure Fractions Analysis1->Fractions Purity OK Repurify Repurify if needed Analysis1->Repurify Purity Not OK Evaporation Solvent Evaporation Fractions->Evaporation Crystallization Crystallization Evaporation->Crystallization Analysis2 Final Purity Analysis (HPLC) Crystallization->Analysis2 Pure Pure this compound (>99.5%) Analysis2->Pure Purity >99.5% Analysis2->Repurify Purity <99.5% Repurify->Column

References

An In-depth Technical Guide to the Chemical Properties and Stability of Fluvastatin Lactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties and stability of fluvastatin (B1673502) lactone, intended for researchers, scientists, and professionals in drug development. The document details the physicochemical characteristics, stability profile under various conditions, and relevant experimental methodologies.

Chemical and Physical Properties

Fluvastatin lactone is the inactive, closed-ring form of fluvastatin, a synthetic HMG-CoA reductase inhibitor.[1][2] The following table summarizes its key chemical and physical properties.

PropertyValueSource
IUPAC Name (4R,6S)-6-[(E)-2-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]ethenyl]-4-hydroxyoxan-2-one[3]
Molecular Formula C24H24FNO3[3][4]
Molecular Weight 393.4 g/mol
CAS Number 94061-83-3
Appearance Off-White Solid
XLogP3 4.3

Stability of this compound

The stability of fluvastatin is a critical consideration in its formulation and storage. The lactone form is in a pH-dependent equilibrium with its active hydroxy acid form.

pH-Dependent Interconversion

Fluvastatin undergoes a pH-dependent interconversion between its pharmacologically active hydroxy acid form and the inactive lactone form.

  • Acidic Conditions: Under acidic conditions, the equilibrium favors the formation of the lactone. The activation barriers for the conversion from the hydroxy acid to the lactone and the reverse reaction are comparable, making both forms likely to be present.

  • Basic Conditions: In basic or alkaline solutions, the lactone form is unstable and readily hydrolyzes to the active hydroxy acid form. The activation barrier for this hydrolysis is significantly lower than for the reverse reaction.

  • Neutral Conditions: At physiological pH, the equilibrium tends to favor the hydrolysis of the lactone to the hydroxy acid.

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. Statins, including fluvastatin, are known to be susceptible to degradation under various stress conditions such as hydrolysis, oxidation, and photolysis.

  • Hydrolysis: Fluvastatin is susceptible to hydrolysis, with the rate being pH-dependent. Acidic hydrolysis can lead to the formation of the lactone form, while basic hydrolysis favors the open-chain hydroxy acid.

  • Oxidation: Statins can degrade under oxidative stress.

  • Photostability: Exposure to light can also lead to the degradation of statins.

  • Thermal Stress: Elevated temperatures can promote the degradation of fluvastatin.

Studies have shown that formulating fluvastatin in solid dispersions with polymers like polyvinylpyrrolidone (B124986) (PVP), Eudragit RS100, and chitosan (B1678972) can enhance its physical and chemical stability by creating hydrogen bonding interactions that protect the drug from degradation.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on fluvastatin to identify potential degradation products and establish its stability profile.

  • Sample Preparation: Prepare stock solutions of fluvastatin in a suitable solvent, such as methanol (B129727).

  • Acid Hydrolysis: Treat the drug solution with an acid (e.g., 1 N HCl) and heat at a specified temperature (e.g., 100°C) for a defined period (e.g., 90 minutes).

  • Base Hydrolysis: Treat the drug solution with a base (e.g., 0.1 N NaOH) at a controlled temperature (e.g., 80°C) for a specific duration.

  • Oxidative Degradation: Expose the drug solution to an oxidizing agent (e.g., 3% H2O2) at a controlled temperature (e.g., 60°C).

  • Thermal Degradation: Subject a solid sample of the drug to dry heat at a high temperature (e.g., 80°C or 105°C) for a set time.

  • Photolytic Degradation: Expose the drug solution or solid drug to UV light (e.g., 254 nm) or sunlight for a defined period.

  • Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating analytical method, such as HPLC, to separate and quantify the parent drug and any degradation products.

High-Performance Liquid Chromatography (HPLC) Method for Fluvastatin and its Degradants

This section describes a typical reversed-phase HPLC (RP-HPLC) method for the analysis of fluvastatin and its degradation products.

  • Chromatographic System: An HPLC system equipped with a UV detector is used.

  • Column: A C18 column (e.g., Agilent Zorbax C18, 250 mm x 4.6 mm, 5 µm) is commonly employed for separation.

  • Mobile Phase: A mixture of methanol and water (e.g., 80:20, v/v) is often used as the mobile phase in an isocratic elution mode. The mobile phase should be filtered and degassed before use.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection is performed at a wavelength of 242 nm.

  • Injection Volume: A 20 µL injection volume is standard.

  • Temperature: The analysis is typically conducted at ambient temperature.

Visualizations

Signaling and Metabolic Pathways

While this compound itself is inactive, its stability is directly related to the active hydroxy acid form, which undergoes metabolism. Fluvastatin is primarily metabolized in the liver by cytochrome P450 enzymes.

Fluvastatin_Metabolism Fluvastatin Fluvastatin M1 5-hydroxy fluvastatin Fluvastatin->M1 CYP2C9, CYP3A4, CYP2C8, CYP2D6 M2 6-hydroxy fluvastatin Fluvastatin->M2 CYP2C9 M3 N-desisopropyl fluvastatin Fluvastatin->M3 CYP2C9 Excretion Biliary Excretion M1->Excretion M2->Excretion M3->Excretion

Caption: Simplified metabolic pathway of fluvastatin.

Experimental Workflows

The following diagram illustrates a typical workflow for a forced degradation study of this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis HPLC Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidative Degradation Oxidation->Analysis Thermal Thermal Degradation Thermal->Analysis Photo Photolytic Degradation Photo->Analysis Start This compound Sample Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Results Identify Degradants & Assess Stability Analysis->Results

Caption: Workflow for forced degradation studies.

Logical Relationships

The interconversion between this compound and its hydroxy acid form is a key logical relationship governed by pH.

Fluvastatin_Interconversion Lactone This compound (Inactive) AcidForm Fluvastatin Hydroxy Acid (Active) Lactone->AcidForm Hydrolysis (Basic/Neutral pH) AcidForm->Lactone Lactonization (Acidic pH)

Caption: pH-dependent interconversion of fluvastatin.

References

The Unseen Transformation: A Technical Guide to the Mechanism of Fluvastatin Lactone Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluvastatin (B1673502), a synthetic HMG-CoA reductase inhibitor, is widely prescribed for the management of hypercholesterolemia. As with other statins containing a β-hydroxy acid moiety, fluvastatin can undergo intramolecular esterification to form a corresponding lactone. This transformation is of significant interest to pharmaceutical scientists as it represents a key degradation pathway, impacting the stability, bioavailability, and therapeutic efficacy of the drug product. The lactone form is generally considered to be the inactive prodrug, which must be hydrolyzed back to the active hydroxy acid form in vivo. Understanding the mechanism, kinetics, and analytical methodologies for fluvastatin lactone formation is therefore critical for formulation development, stability testing, and ensuring product quality. This technical guide provides an in-depth exploration of the core mechanism of fluvastatin lactonization, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes.

Core Mechanism of Fluvastatin Lactonization

The conversion of fluvastatin to its lactone is a reversible, pH-dependent intramolecular esterification reaction. The active form of fluvastatin is its open-ring hydroxy acid, which, under specific conditions, cyclizes to form the inactive closed-ring lactone.

Key Mechanistic Insights:

  • pH Dependence: The equilibrium between the hydroxy acid and lactone forms is strongly influenced by pH. Acidic conditions favor the formation of the lactone, while basic conditions promote the hydrolysis of the lactone back to the active hydroxy acid form.[1][2] At physiological pH and higher, the equilibrium favors the open-ring hydroxy acid.

  • Reaction Pathway: Theoretical studies utilizing density functional theory (DFT) have elucidated that the lactonization of fluvastatin is not a single-step process.[1][2] Instead, it proceeds through a stepwise mechanism. A direct, one-step interconversion between the hydroxy acid and lactone forms has a high activation barrier, making it energetically unfavorable.[1]

  • Energetics of the Transformation: DFT calculations have provided valuable insights into the energy landscape of the fluvastatin-lactone interconversion. These studies have quantified the activation energy barriers for both the forward (lactonization) and reverse (hydrolysis) reactions under acidic and basic conditions.

Acid-Catalyzed Lactonization

Under acidic conditions, the carboxylic acid group of fluvastatin is protonated, facilitating the nucleophilic attack by the hydroxyl group at the C5 position of the heptenoic acid side chain. This intramolecular reaction leads to the formation of a tetrahedral intermediate, which then eliminates a molecule of water to form the stable six-membered lactone ring. The activation barriers for lactonization and hydrolysis are comparable in acidic environments, suggesting that both forms can coexist in equilibrium.

Base-Catalyzed Hydrolysis

In basic media, the lactone ring is susceptible to nucleophilic attack by hydroxide (B78521) ions. This leads to the opening of the ring and the formation of the carboxylate salt of the active hydroxy acid. The activation barrier for hydrolysis under basic conditions is significantly lower than that for the reverse lactonization reaction, making the lactone form unstable in alkaline environments.

Quantitative Data on Fluvastatin Lactonization

The following table summarizes the theoretically calculated activation and reaction energies for the interconversion of fluvastatin and its lactone under acidic and basic conditions, as determined by Density Functional Theory (DFT) studies.

ConditionProcessActivation Energy (kcal/mol)Reaction Energy (kcal/mol)Reference
Acidic Lactonization (Hydroxy Acid → Lactone)22+6
Hydrolysis (Lactone → Hydroxy Acid)28-6
Basic Lactonization (Hydroxy Acid → Lactone)28+19
Hydrolysis (Lactone → Hydroxy Acid)9-19

Note: A positive reaction energy indicates that the product is at a higher energy level than the reactant (an endergonic process), while a negative value indicates an exergonic process.

Experimental Protocols

Forced Degradation Study for this compound Formation

This protocol describes a typical forced degradation study to induce the formation of this compound under acidic conditions for analytical purposes.

Objective: To generate the this compound degradation product for identification and analytical method validation.

Materials:

  • Fluvastatin sodium reference standard

  • 1 N Hydrochloric acid (HCl)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium hydroxide (for neutralization)

  • Volumetric flasks

  • Reflux apparatus

  • pH meter

Procedure:

  • Accurately weigh approximately 200 mg of fluvastatin sodium and dissolve it in 10 mL of water in a round-bottom flask.

  • Add 50 mL of 1 N HCl to the flask.

  • Connect the flask to a reflux condenser and heat the mixture at 100°C for 90 minutes.

  • After cooling to room temperature, a precipitate of the degradation product should form.

  • Filter the precipitate and wash it several times with water to remove excess acid.

  • Dry the isolated solid in a vacuum oven at a low temperature (e.g., 50°C).

  • The resulting solid can be used for characterization and as a reference marker in analytical studies.

HPLC Method for the Analysis of Fluvastatin and its Lactone

This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of fluvastatin and its lactone.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

ParameterCondition
Mobile Phase Methanol : Water (80:20, v/v)
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detection Wavelength 242 nm
Injection Volume 20 µL
Internal Standard Sodium Benzoate (optional)

Procedure:

  • Standard Preparation: Prepare stock solutions of fluvastatin sodium and the isolated this compound in methanol. From these, prepare a series of working standard solutions of known concentrations.

  • Sample Preparation: Dissolve the sample containing fluvastatin and/or its lactone in the mobile phase to an appropriate concentration.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Identify the peaks for fluvastatin and this compound based on their retention times compared to the standards. The peak areas can be used to quantify the amount of each component.

Visualizations

Fluvastatin_Lactonization_Mechanism cluster_acid Acidic Conditions (e.g., pH < 4) cluster_base Basic Conditions (e.g., pH > 7) Fluvastatin_Acid Fluvastatin (Hydroxy Acid) Lactone This compound Fluvastatin_Acid->Lactone Lactonization (Intramolecular Esterification) Lactone->Fluvastatin_Acid Hydrolysis Fluvastatin_Acid_Base Fluvastatin (Hydroxy Acid) Lactone_Base This compound Lactone_Base->Fluvastatin_Acid_Base Hydrolysis (Favored)

Caption: pH-dependent equilibrium between Fluvastatin and its lactone.

Stability_Study_Workflow start Start: Fluvastatin Sample stress Forced Degradation (e.g., Acidic Conditions) start->stress neutralize Neutralization & Sample Prep stress->neutralize hplc RP-HPLC Analysis neutralize->hplc data Data Analysis: - Peak Identification - Quantification of Fluvastatin & Lactone hplc->data end End: Stability Assessment data->end

Caption: Experimental workflow for a fluvastatin stability study.

Conclusion

The formation of this compound is a critical aspect of the drug's chemistry, with direct implications for its stability and therapeutic action. The reversible, pH-dependent nature of this intramolecular esterification necessitates careful control of formulation pH to maintain the drug in its active hydroxy acid form. The provided theoretical data, experimental protocols, and visual workflows offer a comprehensive technical overview for researchers and drug development professionals. A thorough understanding of this mechanism is paramount for the development of stable and effective fluvastatin drug products. Further research into the specific rate constants of fluvastatin lactonization under various conditions would provide an even more complete picture of this important transformation.

References

Fluvastatin Lactone: A Technical Examination of In Vitro and In Vivo Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluvastatin (B1673502), a synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, is primarily utilized for its cholesterol-lowering properties.[1] Beyond its role in lipid management, fluvastatin, particularly in its lactone and active hydroxy acid forms, has demonstrated a range of biological activities that are of significant interest in oncological research. A notable disconnect often exists between its potent anti-tumor effects observed in laboratory cell cultures (in vitro) and its efficacy in living organisms (in vivo).[2] This technical guide provides an in-depth analysis of the in vitro and in vivo biological activities of fluvastatin, with a focus on its lactone form. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways involved.

Introduction: The Duality of Fluvastatin's Forms

Statins can exist in two forms: a hydrophilic hydroxy acid (the active form that directly inhibits HMG-CoA reductase) and a more lipophilic lactone prodrug.[3][4] Fluvastatin is administered in its active hydroxy acid form, but it can be metabolized into its lactone form.[5] The lipophilicity of the lactone form allows for passive diffusion across cell membranes, while the acid form typically requires active transport. This difference in cellular uptake and the distinct biological activities of each form contribute to the varied and sometimes contradictory outcomes observed in in vitro and in vivo studies.

In Vitro Biological Activity of Fluvastatin

In controlled laboratory settings, fluvastatin exhibits significant anti-cancer properties across various cancer cell lines. These effects are primarily attributed to the inhibition of the mevalonate (B85504) pathway, which is crucial for the synthesis of cholesterol and other essential isoprenoids.

Inhibition of HMG-CoA Reductase

The primary mechanism of action of fluvastatin is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway. This inhibition depletes downstream products necessary for cell growth and survival.

Anti-proliferative and Cytotoxic Effects

Fluvastatin has been shown to inhibit the proliferation of numerous cancer cell lines in a dose-dependent manner. For instance, studies have reported IC50 values for fluvastatin in various cell lines, indicating its potency. The anti-proliferative effects are often a result of cell cycle arrest, typically at the G1 phase.

Induction of Apoptosis

Fluvastatin is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This is often mediated through the activation of caspases, such as caspase-3 and caspase-9, and the modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.

Inhibition of Angiogenesis

In vitro studies have demonstrated that fluvastatin can inhibit key processes in angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. It has been shown to block the action of angiogenic factors on endothelial cells.

In Vivo Biological Activity of Fluvastatin

The translation of the promising in vitro anti-cancer effects of fluvastatin to in vivo models has yielded more complex and sometimes conflicting results. While some studies demonstrate significant tumor growth inhibition, others report a disconnect between the in vitro and in vivo outcomes.

Tumor Growth Inhibition in Xenograft Models

Several preclinical studies using animal xenograft models, where human tumor cells are implanted into immunocompromised mice, have shown that fluvastatin can inhibit tumor growth. For example, in a mouse model of triple-negative breast cancer, fluvastatin treatment significantly delayed tumor onset and reduced tumor incidence and multiplicity.

Anti-metastatic Effects

Fluvastatin has also been investigated for its potential to inhibit metastasis. Some studies suggest that it can prevent the spread of cancer cells to distant organs.

The In Vitro-In Vivo Discrepancy

A recurring theme in the literature is the observation that the potent anti-tumor and anti-angiogenic activity of fluvastatin observed in vitro is not always recapitulated in vivo. This discrepancy may be attributed to several factors, including:

  • Pharmacokinetics and Metabolism: The bioavailability, distribution, and metabolism of fluvastatin in a complex living system can differ significantly from the direct exposure of cells in a culture dish.

  • Tumor Microenvironment: The intricate interactions between cancer cells and the surrounding stroma, immune cells, and extracellular matrix in the tumor microenvironment can influence drug response and are not fully replicated in vitro.

  • Resistance Mechanisms: Tumors may develop resistance to statins through mechanisms that are only operative in the in vivo context.

Quantitative Data Summary

The following tables summarize key quantitative data from various in vitro and in vivo studies on fluvastatin.

Table 1: In Vitro Anti-proliferative Activity of Fluvastatin (IC50 Values)

Cell LineCancer TypeIC50 (µM)Reference
HEp-2Human Larynx Carcinoma2.43 ± 0.56
KBHuman Nasopharyngeal Carcinoma2.29 ± 0.19
HeLaHuman Cervical Carcinoma5.02 ± 1.52
OVCAR3Ovarian CancerNot specified
DoTc2 4510Epithelial Cervical Carcinoma> 100
A-375Malignant Melanoma~50 (at 72h)
A-673Ewing's Sarcoma< 50

Table 2: In Vivo Anti-Tumor Efficacy of Fluvastatin

Animal ModelCancer TypeFluvastatin DoseKey FindingsReference
SV40C3 TAg MiceTriple-Negative Breast Cancer10 mg/kg/day50% reduction in tumor incidence; 75% inhibition of tumor weight.
Rat HCC ModelHepatocellular CarcinomaNot specifiedCombination with sorafenib (B1663141) more effectively inhibited tumor development than monotherapy.
N-methyl-N-nitrosourea-induced ratsMammary Carcinogenesis20 and 200 mg/kg (dietary)Higher concentration suppressed tumor frequency by 63% and incidence by 33%.
Nude Mouse ModelTriple-Negative Breast CancerNot specifiedSuppressed lung metastasis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of fluvastatin research.

HMG-CoA Reductase Activity Assay

This assay measures the enzymatic activity of HMG-CoA reductase by monitoring the decrease in absorbance resulting from the oxidation of NADPH.

Materials:

  • HMG-CoA Reductase Assay Kit (e.g., from Sigma-Aldrich or Assay Genie)

  • Purified HMG-CoA reductase

  • HMG-CoA substrate

  • NADPH

  • Fluvastatin (or other inhibitors)

  • Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing KCl, EDTA, and DTT)

  • 96-well clear plate

  • Multi-well spectrophotometer

Procedure:

  • Reagent Preparation: Prepare all reagents as per the kit's instructions. Dissolve fluvastatin in a suitable solvent (e.g., DMSO).

  • Assay Setup: In a 96-well plate, add the assay buffer, NADPH, and HMG-CoA substrate to each well.

  • Inhibitor Addition: Add the desired concentration of fluvastatin or solvent control to the respective wells.

  • Enzyme Addition: Initiate the reaction by adding the HMG-CoA reductase enzyme to each well.

  • Measurement: Immediately measure the absorbance at 340 nm and continue to take readings at regular intervals (e.g., every 20-30 seconds) for a specified period (e.g., 10-20 minutes) at 37°C.

  • Data Analysis: Calculate the rate of NADPH consumption (decrease in absorbance over time). The percentage of inhibition is calculated by comparing the rate in the presence of fluvastatin to the rate in the control wells.

MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Fluvastatin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of fluvastatin and a vehicle control.

  • Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (TUNEL and Caspase-3 Staining)

This protocol describes the double labeling of apoptotic cells using TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) to detect DNA fragmentation and immunohistochemistry for active caspase-3.

Materials:

  • Apoptosis Detection Kit (e.g., TdT DAB Apoptosis Detection Kit)

  • Anti-active caspase-3 antibody

  • Proteinase K

  • Blocking buffers

  • Secondary antibodies

  • Chromogens (e.g., DAB and AEC)

  • Microscope

Procedure:

  • Sample Preparation: Prepare cell smears or tissue sections as required.

  • Permeabilization: Treat the samples with Proteinase K to permeabilize the cells.

  • TUNEL Staining:

    • Block endogenous peroxidase activity.

    • Incubate with TdT labeling buffer and then with the TdT labeling mixture containing Br-dUTP.

    • Incubate with a stop buffer.

    • Apply a streptavidin-HRP conjugate and then the DAB chromogen to visualize the brown-stained nuclei of apoptotic cells.

  • Active Caspase-3 Staining:

    • Block endogenous avidin (B1170675) and biotin.

    • Incubate with the primary anti-active caspase-3 antibody overnight.

    • Incubate with a biotinylated secondary antibody.

    • Apply a streptavidin-HRP conjugate and then the AEC chromogen to visualize the red-stained cytoplasm of cells with active caspase-3.

  • Analysis: Observe the stained samples under a microscope. Double-labeled cells (brown nuclei and red cytoplasm) are definitively identified as apoptotic.

In Vivo Tumor Xenograft Study

This protocol outlines the general procedure for establishing and evaluating the efficacy of fluvastatin in a subcutaneous tumor xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line

  • Matrigel (optional)

  • Fluvastatin

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture the cancer cells and harvest them during the logarithmic growth phase. Resuspend the cells in a suitable medium, with or without Matrigel.

  • Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size, measure their dimensions using calipers.

  • Treatment: Randomize the mice into treatment and control groups. Administer fluvastatin (e.g., via oral gavage or in drinking water) and the vehicle control according to the predetermined dosing schedule.

  • Tumor Measurement: Continue to measure the tumor volume at regular intervals throughout the study.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histology, western blotting).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the fluvastatin-treated and control groups to determine the in vivo efficacy.

Signaling Pathways and Visualizations

Fluvastatin's biological effects are mediated through the modulation of several key signaling pathways. The inhibition of HMG-CoA reductase leads to a reduction in isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are essential for the post-translational modification and function of small GTPases such as Ras and Rho.

Caption: Overview of Fluvastatin's Mechanism of Action.

The disruption of Ras/Rho signaling, in turn, affects downstream pathways that regulate cell proliferation, survival, and apoptosis.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines Cancer Cell Lines Fluv_Treat_vitro Fluvastatin Treatment Cell_Lines->Fluv_Treat_vitro HMGCR_Assay HMG-CoA Reductase Activity Assay Fluv_Treat_vitro->HMGCR_Assay MTT_Assay MTT Proliferation Assay Fluv_Treat_vitro->MTT_Assay Apoptosis_Assay Apoptosis Assay (TUNEL/Caspase) Fluv_Treat_vitro->Apoptosis_Assay vitro_Results IC50, % Inhibition, Apoptosis Rate HMGCR_Assay->vitro_Results MTT_Assay->vitro_Results Apoptosis_Assay->vitro_Results Mice Immunocompromised Mice Xenograft Tumor Xenograft Implantation Mice->Xenograft Fluv_Treat_vivo Fluvastatin Administration Xenograft->Fluv_Treat_vivo Tumor_Measure Tumor Volume Measurement Fluv_Treat_vivo->Tumor_Measure vivo_Results Tumor Growth Inhibition Tumor_Measure->vivo_Results

Caption: General Experimental Workflow for Fluvastatin Evaluation.

Signaling_Pathway Fluvastatin Fluvastatin HMGCR HMG-CoA Reductase Fluvastatin->HMGCR Autophagy Autophagy Fluvastatin->Autophagy Induces Mevalonate Mevalonate HMGCR->Mevalonate GGPP GGPP Mevalonate->GGPP Rho Rho GTPases GGPP->Rho Geranylgeranylation ROCK ROCK Rho->ROCK Akt_mTOR PI3K/Akt/mTOR Pathway Rho->Akt_mTOR Proliferation Cell Proliferation & Survival ROCK->Proliferation Akt_mTOR->Proliferation Apoptosis Apoptosis Akt_mTOR->Apoptosis Inhibits

References

Fluvastatin Lactone as a metabolite of Fluvastatin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Fluvastatin (B1673502) Lactone as a Metabolite of Fluvastatin

Introduction

Fluvastatin is a first-generation, fully synthetic HMG-CoA reductase inhibitor (statin) prescribed to lower elevated cholesterol and prevent cardiovascular events.[1][2] It functions by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in hepatic cholesterol biosynthesis.[1][2] Like other statins, fluvastatin exists in two forms: a pharmacologically active β-hydroxy acid form and a corresponding inactive lactone form.[3] While the primary metabolism of fluvastatin proceeds via oxidation by cytochrome P450 enzymes, the interconversion to its lactone form is a significant aspect of its chemical behavior. This document provides a detailed technical overview of Fluvastatin Lactone, focusing on its formation, the enzymes involved in the parent drug's metabolism, and the methodologies used for its study.

Metabolic Pathways of Fluvastatin

Fluvastatin is extensively metabolized in the liver following oral administration, with over 90% of a dose being eliminated as metabolites, primarily in the feces via biliary excretion. The metabolic process is dominated by oxidation, mediated largely by the cytochrome P450 (CYP) enzyme system.

Role of Cytochrome P450 Isozymes

In vitro and in vivo studies have established that CYP2C9 is the principal enzyme responsible for fluvastatin's metabolism, accounting for approximately 75% of its clearance. Other isoforms, including CYP3A4 (~20%) and CYP2C8 (~5%), play a lesser role. This reliance on CYP2C9, rather than CYP3A4 which metabolizes many other statins, results in a lower potential for certain drug-drug interactions.

The primary oxidative metabolites of fluvastatin are:

  • 5-hydroxy-fluvastatin

  • 6-hydroxy-fluvastatin

  • N-desisopropyl-fluvastatin

CYP2C9 is capable of generating all three of these major metabolites. The 6-hydroxy and N-desisopropyl metabolites are formed exclusively by CYP2C9, while the 5-hydroxy metabolite can also be formed by CYP3A4, CYP2C8, and CYP2D6. These hydroxylated metabolites retain some pharmacological activity but are rapidly conjugated (glucuronidated and sulfated) and eliminated.

The metabolic pathway of fluvastatin is visualized in the diagram below.

G cluster_0 Primary Metabolism cluster_1 Fluv Fluvastatin (Active Hydroxy Acid) M1 5-Hydroxy-fluvastatin Fluv->M1 Oxidation Fluv->M1 M2 6-Hydroxy-fluvastatin Fluv->M2 Oxidation M3 N-desisopropyl-fluvastatin Fluv->M3 Oxidation Conj Conjugated Metabolites (Glucuronides, Sulfates) M1->Conj Conjugation M2->Conj Conjugation M3->Conj Conjugation Elim Biliary Excretion Conj->Elim CYP2C9 CYP2C9 (~75%) CYP2C9->Fluv CYP3A4 CYP3A4 (~20%) CYP3A4->Fluv CYP2C8 CYP2C8 (~5%) CYP2C8->Fluv

Caption: Primary metabolic pathways of Fluvastatin via Cytochrome P450 enzymes.

This compound: Formation and Hydrolysis

Unlike the oxidative metabolites, this compound is primarily formed through a non-enzymatic, pH-dependent intramolecular esterification (lactonization) of the active hydroxy acid. This process is reversible, and an equilibrium exists between the active acid and the inactive lactone.

  • Acidic Conditions: Under acidic conditions (pH < pKa), the equilibrium favors the formation of the inactive, ring-closed lactone form.

  • Neutral to Basic Conditions: At physiological pH (around 7.4) and higher, the equilibrium strongly favors the open-ring, active hydroxy acid form. The lactone is unstable and undergoes hydrolysis to yield the active parent compound.

Theoretical studies using density functional theory (DFT) have elucidated the energetics of this interconversion. The lactone form is consistently higher in energy than the hydroxy acid form. However, the activation barriers for the forward (lactonization) and reverse (hydrolysis) reactions are highly dependent on pH.

The pH-dependent equilibrium is illustrated below.

G Acid Fluvastatin (Active Hydroxy Acid Form) Lactone This compound (Inactive Form) Acid->Lactone     Lactonization (Favored in Acidic pH) Lactone->Acid     Hydrolysis (Favored in Neutral/Basic pH)

Caption: Reversible, pH-dependent interconversion of Fluvastatin and this compound.

Quantitative Data

The following tables summarize key quantitative data related to fluvastatin metabolism and the acid-lactone interconversion.

Table 1: Cytochrome P450 Isozymes Involved in Fluvastatin Metabolism
EnzymeApproximate ContributionMetabolites Formed
CYP2C9 ~75%5-hydroxy, 6-hydroxy, N-desisopropyl-fluvastatin
CYP3A4 ~20%5-hydroxy-fluvastatin
CYP2C8 ~5%5-hydroxy-fluvastatin
CYP2D6 Minor5-hydroxy-fluvastatin
Table 2: Theoretical Energetics of Fluvastatin Acid-Lactone Interconversion
ConditionReactionActivation Barrier (kcal/mol)Energy Difference (Lactone vs. Acid) (kcal/mol)Reference
Acidic Hydrolysis~22+6 to +19
Lactonization~28
Basic Hydrolysis~9+6 to +19
Lactonization~28

Experimental Protocols

The characterization of fluvastatin metabolism and the study of its lactone form involve several key experimental methodologies.

In Vitro Metabolism Studies

A common approach to identify the enzymes responsible for drug metabolism is through in vitro assays using human liver preparations.

Objective: To determine the contribution of various CYP450 isozymes to the metabolism of fluvastatin.

Methodology:

  • Incubation: Fluvastatin is incubated with human liver microsomes, which contain a mixture of drug-metabolizing enzymes.

  • Cofactors: The incubation mixture is fortified with necessary cofactors, primarily NADPH, to initiate the enzymatic reactions.

  • Inhibition (Optional): To pinpoint specific enzyme contributions, selective chemical inhibitors for different CYP isozymes (e.g., sulfaphenazole (B1682705) for CYP2C9, ketoconazole (B1673606) for CYP3A4) are co-incubated with fluvastatin.

  • Recombinant Enzymes: Alternatively, fluvastatin is incubated with individual human CYP isozymes expressed in a cellular system (e.g., baculovirus-infected insect cells) to confirm the metabolic capabilities of each enzyme in isolation.

  • Sample Analysis: At various time points, the reaction is stopped (e.g., by adding acetonitrile). The samples are then centrifuged, and the supernatant is analyzed to quantify the depletion of the parent drug and the formation of metabolites.

The general workflow for this process is outlined below.

G cluster_0 Preparation Fluv Fluvastatin Incubate Incubation (e.g., 37°C) Fluv->Incubate HLM Human Liver Microsomes or Recombinant CYPs HLM->Incubate Cofactors NADPH Cofactors->Incubate Stop Stop Reaction (e.g., Acetonitrile) Incubate->Stop Analyze LC-MS/MS Analysis Stop->Analyze

Caption: Generalized workflow for in vitro metabolism studies of Fluvastatin.

Analytical Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for separating and quantifying fluvastatin and its metabolites from biological matrices.

Objective: To measure the concentrations of fluvastatin, its oxidative metabolites, and this compound.

Methodology:

  • Sample Preparation: Plasma or microsomal incubation samples are prepared, often involving protein precipitation followed by solid-phase extraction or liquid-liquid extraction to isolate the analytes and remove interfering substances.

  • Chromatographic Separation: The extracted sample is injected into an HPLC system. A reversed-phase column (e.g., C18) is typically used for separation.

  • Mobile Phase: A gradient or isocratic mobile phase, commonly consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile), is used to elute the compounds from the column.

  • Detection:

    • UV Detection: Fluvastatin and its metabolites can be detected using a UV detector at a specific wavelength (e.g., 242 nm).

    • Mass Spectrometry (MS): For higher sensitivity and specificity, the HPLC system is coupled to a mass spectrometer (LC-MS/MS). This allows for the precise identification and quantification of each analyte based on its mass-to-charge ratio (m/z) and fragmentation patterns.

Conclusion

This compound is an inactive form of fluvastatin that exists in a pH-dependent equilibrium with the pharmacologically active hydroxy acid. While not a direct product of enzymatic metabolism, its formation is a critical characteristic of the drug's chemistry. The primary metabolic fate of fluvastatin involves oxidation by CYP2C9 to form hydroxylated and N-desisopropyl metabolites. Understanding both the enzymatic pathways and the non-enzymatic interconversion to the lactone form is essential for a comprehensive view of fluvastatin's disposition and for the design of robust bioanalytical methods in drug development and clinical research.

References

A Technical Guide to the Stereoselective Synthesis of Fluvastatin Lactone Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluvastatin, the first entirely synthetic HMG-CoA reductase inhibitor, is administered as a racemic mixture of its (3R,5S) and (3S,5R) enantiomers. The biological activity, however, resides primarily in the (3R,5S)-isomer. Consequently, the development of stereoselective synthetic routes to access the individual enantiomers of Fluvastatin and its corresponding lactone form is of significant interest for pharmacological studies and the development of next-generation statins. This technical guide provides an in-depth overview of established methodologies for the stereoselective synthesis of the key syn-1,3-diol moiety of Fluvastatin, which is a precursor to the Fluvastatin lactone. This guide details and compares three prominent strategies: a chiral ligand-controlled asymmetric synthesis, a biocatalytic reduction, and a transition-metal catalyzed asymmetric hydrogenation. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to facilitate practical application in a research and development setting.

Introduction

Fluvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] It is used clinically to reduce elevated total cholesterol and low-density lipoprotein (LDL) cholesterol levels.[1] The molecule possesses two stereocenters in its dihydroxyheptenoic acid side chain, and it is the (3R,5S)-syn-diol configuration that is primarily responsible for its therapeutic effect. The synthesis of enantiomerically pure statin side chains is a critical challenge in medicinal chemistry. This guide focuses on methods to stereoselectively synthesize the enantiomers of the Fluvastatin side chain, which can be readily cyclized to form the corresponding this compound.

The core of the stereoselective challenge lies in controlling the formation of the C3 and C5 hydroxyl groups in the correct syn relationship and with the desired absolute configuration. The methodologies discussed herein provide distinct approaches to achieving this control.

Chiral Ligand-Mediated Asymmetric Synthesis

A highly effective method for establishing the stereochemistry of the Fluvastatin side chain involves an asymmetric aldol-type reaction using a chiral titanium complex, followed by a diastereoselective reduction. This approach, developed by Hayashi and coworkers, allows for the synthesis of either the (+) or (-) enantiomer of Fluvastatin by selecting the appropriate enantiomer of the chiral ligand.[2][3]

Synthetic Pathway

The synthesis begins with the reaction of the Fluvastatin core aldehyde with diketene (B1670635), catalyzed by a titanium(IV) isopropoxide complex coordinated to a chiral Schiff base ligand. This step sets the C5 stereocenter and forms a β-hydroxy-δ-ketoester intermediate. The subsequent reduction of the C3 ketone is directed by the existing C5 stereocenter to yield the desired syn-1,3-diol.

G cluster_0 A Fluvastatin Aldehyde B Diketene C β-Hydroxy-δ-ketoester Intermediate P1 Ti(O-i-Pr)4 Chiral Schiff Base (R)- or (S)-Ligand A->P1 B->P1 P2 Diastereoselective Reduction (e.g., NaBH4, Et2BOMe) C->P2 D syn-1,3-Diol Ester (Fluvastatin Precursor) P3 Lactonization D->P3 E This compound P1->C P2->D P3->E

Caption: Chiral ligand-mediated synthesis pathway.

Quantitative Data

The following table summarizes the quantitative outcomes for the key stereoselective steps reported by Zacharia et al.[2]

StepCatalyst/ReagentProductYieldEnantiomeric Excess (ee)Diastereomeric Ratio (syn:anti)
Asymmetric Aldol-type ReactionTi(O-i-Pr)₄, (R)- or (S)-Schiff Base Ligandβ-Hydroxy-δ-ketoester75%91%N/A
Diastereoselective ReductionEt₂BOMe, NaBH₄syn-1,3-Diol Ester95%>99% (after one recrystallization)>99:1
Saponification & LactonizationNaOH, then acid workup(+)- or (-)-Fluvastatin LactoneHigh>99.9%>99:1
Detailed Experimental Protocol

Adapted from Zacharia, J. T. et al., J. Org. Chem. 2010, 75 (22), 7514-8 and its supporting information.

Step 1: Synthesis of tert-butyl (R)-5-((E)-2-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)vinyl)-5-hydroxy-3-oxohexanoate

  • To a flame-dried Schlenk flask under an argon atmosphere, add the chiral Schiff base ligand ((R)- or (S)-enantiomer, 0.12 mmol) and dry toluene (B28343) (5 mL).

  • Add titanium(IV) isopropoxide (Ti(O-i-Pr)₄, 0.1 mmol) to the solution and stir the mixture at room temperature for 1 hour.

  • Cool the resulting orange-red catalyst solution to -78 °C.

  • Add (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde (Fluvastatin aldehyde, 5.0 mmol) dissolved in dry toluene (10 mL).

  • Add diketene (7.5 mmol) dropwise to the reaction mixture.

  • Stir the mixture at -78 °C for 12 hours.

  • Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution (NH₄Cl, 15 mL).

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the residue by silica (B1680970) gel column chromatography (eluent: hexane/ethyl acetate) to afford the β-hydroxy-δ-ketoester.

Step 2: Diastereoselective Reduction to tert-butyl (3R,5R)-dihydroxy... ester (syn-diol)

  • Dissolve the β-hydroxy-δ-ketoester (4.0 mmol) in a mixture of dry tetrahydrofuran (B95107) (THF, 20 mL) and methanol (B129727) (5 mL) under an argon atmosphere.

  • Cool the solution to -78 °C.

  • Add diethylmethoxyborane (B30974) (Et₂BOMe, 4.8 mmol) dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add sodium borohydride (B1222165) (NaBH₄, 4.8 mmol) portion-wise over 15 minutes.

  • Continue stirring at -78 °C for 4 hours.

  • Quench the reaction by slowly adding acetic acid (5 mL), followed by methanol (10 mL).

  • Allow the mixture to warm to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over Na₂SO₄, and concentrate.

  • Purify by recrystallization from a hexane/ethyl acetate mixture to yield the enantiomerically pure syn-1,3-diol ester.

Biocatalytic Asymmetric Reduction

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral synthons. Whole-cell biocatalysts, such as those from Lactobacillus species, contain oxidoreductase enzymes capable of reducing dicarbonyl compounds with high regio- and stereoselectivity. While a direct protocol for the Fluvastatin precursor is not extensively detailed, procedures for closely related statin side-chain precursors demonstrate the viability of this approach.

General Workflow

The chemoenzymatic approach involves the chemical synthesis of a prochiral diketoester precursor, followed by a whole-cell bioreduction to generate the chiral syn-diol. The cells provide the necessary enzymes and cofactor regeneration system.

G A Prochiral Diketoester Precursor C Stereoselective Bioreduction A->C B Whole-Cell Biocatalyst (e.g., Lactobacillus kefir) P1 Culture & Harvest B->P1 D syn-1,3-Diol Ester C->D P2 Cofactor Regeneration (e.g., using glucose) C->P2 P3 Lactonization D->P3 E This compound P1->C P3->E

Caption: Biocatalytic reduction workflow.

Representative Quantitative Data

The following data is for the reduction of a related substrate, tert-butyl 6-chloro-3,5-dioxohexanoate, using Lactobacillus kefir. This demonstrates the high selectivity achievable with this method.

SubstrateBiocatalystProductYieldDiastereomeric Excess (de)
tert-butyl 6-chloro-3,5-dioxohexanoateLactobacillus kefirtert-butyl (3R,5S)-6-chloro-dihydroxyhexanoate79%>99% (syn)
Representative Experimental Protocol

This protocol is a representative procedure adapted from literature for the asymmetric reduction of statin precursors using Lactobacillus kefir and should be optimized for the specific Fluvastatin diketo-precursor.

Step 1: Cultivation of Biocatalyst

  • Prepare a suitable growth medium for Lactobacillus kefir (e.g., MRS broth).

  • Inoculate the medium with a starter culture of L. kefir.

  • Incubate the culture under appropriate conditions (e.g., 30 °C, with gentle agitation) until a sufficient cell density is reached (typically 24-48 hours).

  • Harvest the cells by centrifugation and wash with a sterile buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.0).

Step 2: Whole-Cell Bioreduction

  • Resuspend the harvested L. kefir cells in a phosphate buffer (e.g., 100 mM, pH 7.0) to a desired cell concentration (e.g., 50 g/L dry cell weight).

  • Add a co-substrate for cofactor regeneration, such as glucose (e.g., 1.5 equivalents relative to the substrate).

  • Add the Fluvastatin diketoester precursor (dissolved in a minimal amount of a water-miscible co-solvent like ethanol (B145695) or DMSO if necessary) to the cell suspension to a final concentration of 10-50 mM.

  • Maintain the reaction mixture at a controlled temperature (e.g., 30-35 °C) with gentle agitation.

  • Monitor the reaction progress using TLC or HPLC. The reaction may take 24-72 hours.

  • Upon completion, pellet the cells by centrifugation.

  • Extract the supernatant with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting syn-diol by silica gel chromatography.

Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation is a powerful and widely used method for the enantioselective reduction of ketones, including β-keto esters. The reaction employs a ruthenium catalyst bearing a chiral diphosphine ligand, such as BINAP. This method is known for its high efficiency, excellent enantioselectivity, and broad substrate scope, making it a highly attractive route for industrial-scale synthesis.

General Reaction Scheme

A β-ketoester precursor to the Fluvastatin side chain can be enantioselectively reduced using a chiral Ru-BINAP catalyst under a hydrogen atmosphere to produce the corresponding β-hydroxy ester. This sets the C3 stereocenter. A subsequent diastereoselective reduction of the second ketone (if present) would yield the final syn-diol.

G A β-Ketoester Precursor C Asymmetric Hydrogenation A->C B Chiral Ruthenium Catalyst (e.g., Ru-BINAP) B->C D β-Hydroxy Ester C->D P2 Diastereoselective Reduction D->P2 E syn-1,3-Diol Ester P1 H₂ (gas) P1->C P2->E

Caption: Noyori asymmetric hydrogenation workflow.

Representative Quantitative Data

The following table shows typical results for the Noyori asymmetric hydrogenation of a generic β-keto ester, demonstrating the high selectivity of this transformation.

SubstrateCatalystProductYieldEnantiomeric Excess (ee)
Methyl acetoacetateRuCl₂[(S)-BINAP]Methyl (S)-3-hydroxybutanoate>98%>99%
Representative Experimental Protocol

This is a general procedure for the Noyori asymmetric hydrogenation of a β-keto ester and would require adaptation and optimization for the specific Fluvastatin precursor.

  • In a nitrogen-filled glovebox, charge a high-pressure reactor vessel with the β-ketoester substrate (1.0 mmol) and the chiral ruthenium catalyst (e.g., RuCl₂[(S)-BINAP], 0.001-0.01 mmol, 0.1-1.0 mol%).

  • Add a degassed solvent, typically methanol or ethanol (5-10 mL).

  • Seal the reactor, remove it from the glovebox, and connect it to a hydrogen gas line.

  • Purge the reactor several times with hydrogen gas.

  • Pressurize the reactor to the desired pressure (typically 4-100 atm H₂).

  • Heat the reaction mixture to the specified temperature (e.g., 30-80 °C) with vigorous stirring.

  • Monitor the reaction by observing hydrogen uptake or by analyzing aliquots via GC or HPLC.

  • After the reaction is complete (typically 12-48 hours), cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the enantiomerically enriched β-hydroxy ester.

Summary and Outlook

The stereoselective synthesis of this compound enantiomers can be achieved through several robust and efficient methodologies.

  • The chiral ligand-mediated approach offers excellent control over both absolute and relative stereochemistry in a single synthetic sequence, with the flexibility to produce either enantiomer by simply changing the ligand.

  • Biocatalytic reduction represents a green and highly selective method, leveraging cellular machinery to perform complex stereoselective transformations under mild conditions. While further development is needed for the specific Fluvastatin substrate, its potential for sustainable manufacturing is significant.

  • Noyori asymmetric hydrogenation provides a reliable and highly enantioselective method for the reduction of β-keto esters, a key step in many statin syntheses. Its industrial precedent and high efficiency make it a powerful tool for large-scale production.

The choice of synthetic route will depend on factors such as scale, cost, desired enantiopurity, and available resources. Each of the detailed methods provides a strong foundation for researchers and drug development professionals to produce the enantiomers of this compound for further study and application.

References

An In-depth Technical Guide to the Pharmacokinetics of Fluvastatin and its Lactone Form

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of fluvastatin (B1673502), with a specific focus on its lactone form. Fluvastatin, a fully synthetic HMG-CoA reductase inhibitor, is clinically used to manage hypercholesterolemia. It is administered as the active hydroxy acid, which exists in equilibrium with its inactive lactone form. Understanding the pharmacokinetic profiles of both moieties is crucial for a complete characterization of the drug's disposition in the body.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Fluvastatin is rapidly and almost completely absorbed from the gastrointestinal tract following oral administration. However, it undergoes extensive first-pass metabolism in the liver, resulting in a relatively low systemic bioavailability.[1][2] Fluvastatin is highly bound to plasma proteins.[3]

The primary route of elimination for fluvastatin and its metabolites is through the bile, with the majority of a dose being excreted in the feces.[4]

Metabolic Pathways

The metabolism of fluvastatin is primarily mediated by the cytochrome P450 isoenzyme CYP2C9, with minor contributions from CYP3A4 and CYP2C8.[4] The main metabolic pathways include hydroxylation of the indole (B1671886) ring and N-deisopropylation. The major metabolites identified are 5-hydroxy-fluvastatin, 6-hydroxy-fluvastatin, and N-desisopropyl-fluvastatin.

dot```dot graph Metabolism { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Fluvastatin [label="Fluvastatin (Hydroxy Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lactone [label="Fluvastatin Lactone", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Metabolite1 [label="5-Hydroxy-fluvastatin"]; Metabolite2 [label="6-Hydroxy-fluvastatin"]; Metabolite3 [label="N-desisopropyl-fluvastatin"]; Excretion [label="Biliary Excretion", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Fluvastatin -> Lactone [dir=both, label="Interconversion"]; Fluvastatin -> Metabolite1 [label="CYP2C9, CYP3A4, CYP2C8"]; Fluvastatin -> Metabolite2 [label="CYP2C9"]; Fluvastatin -> Metabolite3 [label="CYP2C9"]; Metabolite1 -> Excretion; Metabolite2 -> Excretion; Metabolite3 -> Excretion; }

Figure 2: Hydroxy Acid-Lactone Interconversion

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for fluvastatin following oral administration in healthy human volunteers from various studies. It is important to note that specific pharmacokinetic data for the this compound form is not extensively reported in the literature. The available data primarily focuses on the active hydroxy acid moiety.

Parameter40 mg Immediate-Release80 mg Immediate-Release40 mg Immediate-Release
Cmax (ng/mL) 149.6 ± 56.01024.7 ± 1085.1491.4 ± 211.4 (µg/L)
Tmax (h) 1.0 ± 0.51.0 ± 0.350.6 ± 0.2
AUC (ng·h/mL) 528.5 ± 358.81417.7 ± 879.2540.2 ± 226.5 (µg·h/L)
t1/2 (h) 1.8 ± 1.11.77 ± 1.231.1 ± 0.3
Parameter20 mg Immediate-Release40 mg Immediate-Release80 mg Extended-Release
Cmax (ng/mL) 139 ± 98320 ± 166165.7 ± 104.4
Tmax (h) 0.7 ± 0.30.8 ± 0.33.9 ± 1.6
AUC (ng·h/mL) 291 ± 160722 ± 4351363.8 ± 730.0
t1/2 (h) 1.9 ± 0.82.3 ± 1.27.4 ± 3.4

Experimental Protocols

This section outlines typical methodologies employed in pharmacokinetic studies of fluvastatin.

Study Design and Subject Population

Pharmacokinetic studies of fluvastatin are often conducted in healthy adult volunteers. These studies typically follow a crossover or parallel-group design. Participants are usually screened for normal hepatic and renal function before enrollment.

Dosing and Administration

Fluvastatin is administered orally, typically as a single dose of immediate-release or extended-release formulations. Doses ranging from 20 mg to 80 mg have been investigated.

Blood Sampling

Serial blood samples are collected from participants at predefined time points before and after drug administration. A typical sampling schedule might include collection at 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose to adequately characterize the plasma concentration-time profile.

Bioanalytical Method: HPLC-UV

A common method for the quantification of fluvastatin in human plasma is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

  • Sample Preparation: Plasma samples are typically prepared using protein precipitation with a solvent like acetonitrile (B52724), followed by centrifugation to separate the supernatant for analysis.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol) is used for elution.

    • Flow Rate: A typical flow rate is around 1.0 mL/min.

    • Detection: UV detection is often set at approximately 235 nm or 305 nm.

dot

HPLC_Workflow Plasma Plasma Sample Precipitation Protein Precipitation (e.g., Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection HPLC Injection Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification Detection->Quantification

Figure 3: HPLC Bioanalytical Workflow
Bioanalytical Method: LC-MS/MS

For higher sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is also employed for the quantification of fluvastatin and its metabolites.

  • Sample Preparation: Similar to HPLC, sample preparation often involves protein precipitation or liquid-liquid extraction.

  • Chromatographic Conditions: UPLC (Ultra-Performance Liquid Chromatography) or HPLC is used for separation, often with a C18 column.

  • Mass Spectrometric Detection: Detection is performed using a mass spectrometer, typically with electrospray ionization (ESI) in either positive or negative ion mode, depending on the analyte.

Conclusion

This technical guide has summarized the key pharmacokinetic characteristics of fluvastatin, with an emphasis on its metabolic pathways and the interplay between the active hydroxy acid and inactive lactone forms. While comprehensive quantitative data exists for the parent hydroxy acid, there is a notable lack of specific pharmacokinetic parameters for the this compound in the published literature. Future research focusing on the simultaneous quantification of both the acid and lactone forms in vivo would provide a more complete understanding of fluvastatin's disposition and its potential clinical implications. The detailed experimental protocols provided herein offer a foundation for designing and conducting such future studies.

References

Role of Fluvastatin Lactone in cholesterol biosynthesis pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Fluvastatin (B1673502) Lactone in Cholesterol Biosynthesis Pathways

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Fluvastatin, a fully synthetic HMG-CoA reductase inhibitor, plays a crucial role in the management of hypercholesterolemia.[1] Administered as a racemic mixture of two enantiomers, its therapeutic effect is primarily mediated by the 3R,5S enantiomer.[2] Fluvastatin is available in both an active hydroxy acid form and an inactive lactone prodrug form, which are interconvertible under physiological conditions.[3] The active hydroxy acid form competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[2][4] This inhibition leads to a reduction in intracellular cholesterol levels, which in turn upregulates the expression of low-density lipoprotein (LDL) receptors on hepatocytes and enhances the clearance of LDL cholesterol from the bloodstream. This guide provides a detailed examination of the mechanism of action of fluvastatin lactone, its conversion to the active form, its impact on the cholesterol biosynthesis pathway, and relevant experimental protocols for its study.

The Cholesterol Biosynthesis Pathway

Cholesterol, an essential component of cell membranes and a precursor for steroid hormones and bile acids, is synthesized through a complex multi-step process known as the mevalonate (B85504) pathway. The enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase catalyzes the conversion of HMG-CoA to mevalonate. This step is the primary rate-limiting and irreversible step in the entire pathway, making it a critical control point for cholesterol synthesis. The activity of HMG-CoA reductase is tightly regulated by cellular sterol levels through a negative feedback mechanism involving Sterol Regulatory Element-Binding Proteins (SREBPs).

Cholesterol_Biosynthesis cluster_pathway Mevalonate Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase (Rate-Limiting Step) Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Multiple Steps Farnesyl-PP Farnesyl-PP Isopentenyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Squalene synthase Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Multiple Steps

Caption: Simplified overview of the cholesterol biosynthesis pathway.

This compound: Mechanism of Action

Fluvastatin is typically administered as its active hydroxy acid form, but like several other statins, it can exist in a lactone form. The lactone is an inactive prodrug that requires in-vivo hydrolysis to the open-ring hydroxy acid to exert its pharmacological effect.

Hydroxy Acid-Lactone Interconversion

The interconversion between the inactive, more lipophilic lactone form and the active, hydrophilic hydroxy acid form is pH-dependent. Under basic conditions, the lactone ring is unstable and readily hydrolyzes to the active acid form. While the lactone form can enter cells via passive diffusion due to its higher lipophilicity, the active acid form primarily utilizes active transport mechanisms.

Inhibition of HMG-CoA Reductase

The active hydroxy acid of fluvastatin acts as a competitive inhibitor of HMG-CoA reductase. Its structure mimics the natural substrate, HMG-CoA, allowing it to bind to the active site of the enzyme but without undergoing the subsequent catalytic reaction. This reversible binding blocks the conversion of HMG-CoA to mevalonate, thereby decreasing the production of cholesterol in the liver.

Upregulation of LDL Receptors via SREBPs

The reduction in hepatic cholesterol concentration triggers a cellular response to restore cholesterol homeostasis. This response is mediated by Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-2, which is specific to cholesterol synthesis.

  • SREBP Activation: In sterol-depleted cells, the SREBP-SCAP complex is transported from the endoplasmic reticulum to the Golgi apparatus.

  • Proteolytic Cleavage: In the Golgi, SREBP is cleaved by two proteases (S1P and S2P), releasing the N-terminal active domain (nSREBP).

  • Nuclear Translocation & Gene Transcription: The active nSREBP translocates to the nucleus and binds to Sterol Regulatory Elements (SREs) in the promoter regions of target genes. This upregulates the transcription of the entire battery of cholesterogenic genes, including HMG-CoA synthase, HMG-CoA reductase, and, most importantly for cholesterol clearance, the LDL receptor gene.

  • Increased LDL Clearance: The resulting increase in the number of LDL receptors on the surface of liver cells enhances the uptake and removal of LDL cholesterol from the circulation, leading to lower plasma LDL levels.

Fluvastatin_MoA cluster_cell Hepatocyte Fluvastatin_Lactone Fluvastatin (Lactone Prodrug) Fluvastatin_Acid Fluvastatin (Active Hydroxy Acid) Fluvastatin_Lactone->Fluvastatin_Acid Hydrolysis HMG_CoA_Reductase HMG-CoA Reductase Fluvastatin_Acid->HMG_CoA_Reductase Inhibits Cholesterol_Synth Cholesterol Synthesis HMG_CoA_Reductase->Cholesterol_Synth Catalyzes Intra_Cholesterol Intracellular Cholesterol Cholesterol_Synth->Intra_Cholesterol Leads to SREBP_Activation SREBP-2 Activation Intra_Cholesterol->SREBP_Activation Decreased level activates LDL_Receptor_Synth LDL Receptor Synthesis SREBP_Activation->LDL_Receptor_Synth Upregulates LDL_Receptor LDL Receptors on Cell Surface LDL_Receptor_Synth->LDL_Receptor Blood_LDL Bloodstream LDL-C Blood_LDL->LDL_Receptor Uptake/ Clearance

Caption: Mechanism of action of Fluvastatin in hepatocytes.

Quantitative Data

Inhibitory Potency of Fluvastatin

The efficacy of a statin is often quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki) against HMG-CoA reductase.

Compound System Parameter Value Reference
FluvastatinHuman Liver MicrosomesIC5040 - 100 nM
Fluvastatin AcidHuman Liver Microsomes (CYP2C9)IC500.161 µM
This compoundHuman Liver Microsomes (CYP2C9)IC500.952 µM
Note: These IC50 values are for the inhibition of S-warfarin 7-hydroxylase activity, a CYP2C9-mediated process, and are used here to illustrate the relative potency of the acid versus the lactone form.
Clinical Efficacy of Fluvastatin

Clinical trials have demonstrated the dose-dependent efficacy of fluvastatin in reducing circulating lipid levels.

Dosage Study Duration LDL-C Reduction Total Cholesterol Reduction Triglyceride Reduction Reference
10 - 80 mg/day3 - 12 weeks15% - 35%11% - 25%3% - 18%
20 - 40 mg/day52 weeks24.8%-15.3%
40 mg/day (Fluv. only)2.5 years22.5%--

Experimental Protocols

In Vitro HMG-CoA Reductase (HMGR) Activity Assay

This protocol describes a common method to assess the inhibitory potential of compounds like fluvastatin on HMGR activity. The assay is based on the spectrophotometric measurement of NADPH consumption.

Principle: The catalytic activity of HMGR reduces HMG-CoA to mevalonate, a process that involves the oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm, corresponding to NADPH oxidation, is monitored over time.

Materials:

  • Recombinant human HMG-CoA reductase

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • HMG-CoA substrate solution

  • NADPH solution

  • Test compound (Fluvastatin) and vehicle control (e.g., DMSO)

  • Positive control inhibitor (e.g., Pravastatin)

  • UV-compatible 96-well plate

  • Spectrophotometric microplate reader

Methodology:

  • Prepare Reaction Mixture: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer, NADPH, and the HMG-CoA substrate.

  • Add Inhibitor: Add a small volume (e.g., 1-2 µL) of the test compound (fluvastatin at various concentrations), vehicle control, or positive control to the respective wells.

  • Initiate Reaction: Initiate the enzymatic reaction by adding the HMG-CoA reductase enzyme to each well.

  • Incubate: Incubate the plate at 37°C.

  • Measure Absorbance: Immediately begin kinetic measurements, reading the absorbance at 340 nm every minute for a specified period (e.g., 10-20 minutes).

  • Data Analysis: Calculate the rate of NADPH consumption (decrease in A340/min) for each condition. Determine the percentage of inhibition for each fluvastatin concentration relative to the vehicle control. Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

HMGR_Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, NADPH, HMG-CoA) start->prep_reagents add_inhibitor Aliquot Reaction Mix to 96-well Plate Add Fluvastatin / Controls prep_reagents->add_inhibitor initiate_reaction Initiate Reaction with HMG-CoA Reductase Enzyme add_inhibitor->initiate_reaction measure Kinetic Measurement (Read Absorbance at 340 nm) initiate_reaction->measure analyze Calculate Reaction Rates Determine % Inhibition Calculate IC50 measure->analyze end_node End analyze->end_node

Caption: Experimental workflow for an HMG-CoA Reductase inhibition assay.
Cellular Cholesterol Quantification

This protocol outlines a general enzymatic method for quantifying total cholesterol in cell lysates.

Principle: This assay measures both free cholesterol and cholesteryl esters. Cholesteryl esters are hydrolyzed to free cholesterol by cholesterol esterase. Cholesterol oxidase then acts on total free cholesterol to produce hydrogen peroxide (H2O2), which reacts with a colorimetric or fluorometric probe in the presence of horseradish peroxidase (HRP) to generate a detectable signal.

Materials:

  • Cultured cells (e.g., HepG2) treated with fluvastatin or control.

  • Phosphate-Buffered Saline (PBS).

  • Cholesterol Extraction Buffer (e.g., Chloroform:Isopropanol:NP-40).

  • Cholesterol Assay Kit containing:

    • Cholesterol Standard

    • Assay Buffer

    • Cholesterol Esterase

    • Cholesterol Oxidase

    • HRP

    • Colorimetric/Fluorometric Probe (e.g., Amplex Red, ADHP)

  • 96-well plate (black plate for fluorescence).

  • Microplate reader (spectrophotometer or fluorometer).

Methodology:

  • Cell Lysis and Lipid Extraction: Harvest treated cells, wash with PBS, and lyse them. Extract total lipids using an appropriate organic solvent mixture.

  • Solvent Evaporation: Transfer the lipid extract to a new tube and dry the solvent, typically by air drying at 50°C followed by vacuum drying.

  • Resuspend Lipids: Re-dissolve the dried lipid pellet in the cholesterol assay buffer, vortexing thoroughly to ensure homogeneity.

  • Prepare Standards: Prepare a standard curve using the provided cholesterol standard.

  • Enzymatic Reaction:

    • Add samples and standards to a 96-well plate.

    • Prepare and add the Reaction Reagent (containing cholesterol esterase, cholesterol oxidase, HRP, and the probe) to all wells.

  • Incubation: Incubate the plate, protected from light, at 37°C for a specified time (e.g., 15-45 minutes).

  • Measure Signal: Read the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis: Quantify the protein content of the original cell lysates for normalization. Calculate the cholesterol concentration in each sample by comparing its signal to the standard curve. Express the results as µg of cholesterol per mg of protein.

Conclusion

This compound serves as an effective prodrug that, upon conversion to its active hydroxy acid form, potently inhibits the cholesterol biosynthesis pathway. Its primary mechanism involves the competitive inhibition of HMG-CoA reductase, which not only curtails cholesterol production but also initiates a beneficial cascade involving SREBP-2 activation and the upregulation of LDL receptors. This dual action results in a significant reduction of circulating LDL cholesterol, underscoring its therapeutic importance. The provided experimental protocols offer standardized methods for researchers to further investigate the nuanced effects of fluvastatin and other statins on cellular lipid metabolism.

References

Methodological & Application

Application Note: A Stability-Indicating HPLC Method for the Analysis of Fluvastatin and its Lactone Impurity

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-028

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Fluvastatin and the separation of its potential degradation products, including Fluvastatin Lactone. The method utilizes a C18 column with a mobile phase consisting of a phosphate (B84403) buffer, methanol, and acetonitrile (B52724), providing excellent resolution and peak shape.[1] The method was developed and validated according to International Council for Harmonisation (ICH) guidelines, demonstrating high precision, accuracy, and linearity over a specified concentration range.[1] Forced degradation studies confirmed the method's specificity and stability-indicating capabilities, making it suitable for routine quality control and stability testing of Fluvastatin in bulk drug and pharmaceutical formulations.[2][3]

Introduction

Fluvastatin is a competitive inhibitor of HMG-CoA reductase, an enzyme that catalyzes a key step in cholesterol biosynthesis.[1] As a member of the statin class, it is widely prescribed to reduce elevated cholesterol levels. Like other statins, Fluvastatin is susceptible to degradation under various stress conditions, such as acid, base, and oxidation. One of the critical degradation pathways for statins is the intramolecular esterification (lactonization) of the hydroxy acid side chain to form a cyclic lactone impurity. The presence and quantity of this compound must be carefully monitored to ensure the safety and efficacy of the drug product.

This document provides a detailed protocol for a stability-indicating HPLC method capable of separating Fluvastatin from its lactone form and other process-related impurities and degradants.

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV or Photodiode Array (PDA) detector is suitable for this method.

ParameterSpecification
HPLC System Agilent 1200 series or equivalent with UV/PDA detector
Column Hypersil ODS C18 (150 x 4.6 mm, 5 µm) or equivalent
Mobile Phase Methanol : 20mM Phosphate Buffer (pH 3.2) : Acetonitrile (55:30:15 v/v/v)
Flow Rate 1.1 mL/min
Detection Wavelength 234 nm
Injection Volume 10 µL
Column Temperature 25°C
Run Time Approximately 10 minutes
Preparation of Solutions
  • 20mM Phosphate Buffer (pH 3.2): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC-grade water. Adjust the pH to 3.2 using orthophosphoric acid.

  • Mobile Phase: Mix HPLC-grade methanol, the prepared 20mM phosphate buffer, and HPLC-grade acetonitrile in the ratio of 55:30:15. Filter the mixture through a 0.45 µm membrane filter and degas by sonicating for 15 minutes.

  • Diluent: The mobile phase is used as the diluent.

  • Standard Stock Solution (150 µg/mL): Accurately weigh 15 mg of Fluvastatin reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Solution (for Assay): For capsule dosage forms, accurately weigh and powder the contents of not fewer than 10 capsules. Transfer a quantity of powder equivalent to 15 mg of Fluvastatin into a 100 mL volumetric flask. Add approximately 70 mL of mobile phase, sonicate for 15 minutes to ensure complete dissolution, and dilute to the mark with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Protocols

System Suitability

Prepare a working standard solution of Fluvastatin (e.g., 15 µg/mL) and inject it six times. The system is deemed suitable for use if the acceptance criteria in the table below are met.

Specificity (Forced Degradation)

To demonstrate the stability-indicating nature of the method, Fluvastatin was subjected to forced degradation under the following conditions. The resulting solutions were diluted with mobile phase to a suitable concentration and analyzed.

  • Acid Hydrolysis: Reflux 1 mL of stock solution with 1 mL of 0.1 M HCl at 70°C for 2 hours. Neutralize the solution with 0.1 M NaOH.

  • Base Hydrolysis: Reflux 1 mL of stock solution with 1 mL of 0.1 M NaOH at 70°C for 2 hours. Neutralize the solution with 0.1 M HCl.

  • Oxidative Degradation: Reflux 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂) at 70°C for 2 hours.

  • Thermal Degradation: Keep the drug substance in a hot air oven at 80°C for 24 hours.

  • Photolytic Degradation: Expose the drug substance to direct sunlight for 24 hours.

Linearity

A series of solutions were prepared by diluting the standard stock solution to concentrations ranging from 3 to 15 µg/mL. Each solution was injected, and a calibration curve was constructed by plotting the peak area against the concentration.

Accuracy (Recovery)

Accuracy was determined by the standard addition method. A known amount of Fluvastatin standard was added to a pre-analyzed sample solution at three different levels (e.g., 80%, 100%, and 120% of the assay concentration). The percentage recovery was then calculated.

Precision
  • Repeatability (Intra-day Precision): Six replicate injections of a single sample preparation were analyzed on the same day.

  • Intermediate Precision (Inter-day Precision): The analysis was repeated on a different day by a different analyst to assess variability.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the formulae:

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S) (where σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve).

Results and Data

The developed method successfully separated Fluvastatin from its degradation products. The retention time for Fluvastatin was found to be approximately 5.5 minutes.

System Suitability Results
ParameterAcceptance CriteriaTypical Result
Tailing Factor ≤ 2.01.15
Theoretical Plates ≥ 20004850
% RSD of Peak Areas ≤ 2.0%0.85%
Linearity
Concentration Range (µg/mL)Correlation Coefficient (r²)
3 - 150.9995
Accuracy (Recovery Study)
LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%12.011.9599.58%
100%15.015.08100.53%
120%18.017.9199.50%
Precision
Precision Type% RSD
Repeatability 0.76%
Intermediate 1.12%
LOD and LOQ
ParameterResult (µg/mL)
LOD 0.15
LOQ 0.45
Forced Degradation Results Summary
Stress Condition% DegradationObservations
Acid (0.1M HCl) ~15%Major degradation peak observed, well-resolved from the Fluvastatin peak.
Base (0.1M NaOH) ~25%Significant degradation with multiple peaks, indicating instability.
Oxidative (3% H₂O₂) ~18%A distinct degradation product peak was observed.
Thermal (80°C) ~3%Minor degradation observed.
Photolytic ~6%Minor degradation observed.

Visualizations

G cluster_dev Phase 1: Method Development cluster_val Phase 2: Method Validation (ICH Guidelines) P1 Define Analytical Target Profile P2 Select HPLC Column (e.g., C18) P1->P2 P3 Optimize Mobile Phase (Buffer, Organic Ratio, pH) P2->P3 P4 Optimize Instrument Parameters (Flow, Wavelength) P3->P4 V1 System Suitability P4->V1 Method Finalized V2 Specificity (Forced Degradation) V1->V2 V3 Linearity & Range V2->V3 V4 Accuracy (Recovery) V3->V4 V5 Precision (Repeatability & Intermediate) V4->V5 V6 LOD & LOQ V5->V6 V7 Robustness V6->V7 R1 Routine Analysis & Stability Studies V7->R1 Method Validated

Caption: Workflow for HPLC method development and validation.

G cluster_quantitative Quantitative Impurity Tests cluster_qualitative Performance Characteristics Method Validated HPLC Method Linearity Linearity - Correlation Coefficient - Calibration Curve Method->Linearity Accuracy Accuracy - % Recovery - Standard Addition Method->Accuracy Precision Precision Intra-day (%RSD) Inter-day (%RSD) Method->Precision Range Range - Reporting Threshold Method->Range Specificity Specificity - Peak Purity - Resolution from Degradants Method->Specificity LOD LOD - Signal-to-Noise Ratio Method->LOD LOQ LOQ - Quantifiable Limit Method->LOQ Robustness Robustness - Method Parameter Variation Method->Robustness

References

Application Note: Quantification of Fluvastatin Lactone in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of fluvastatin (B1673502) lactone in human plasma. Fluvastatin, a competitive inhibitor of HMG-CoA reductase, is administered as an active hydroxy acid but can exist in equilibrium with its lactone form. Accurate quantification of the lactone is crucial for pharmacokinetic and drug metabolism studies. This method utilizes a simple protein precipitation for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range, making it suitable for high-throughput bioanalysis.

Introduction

Fluvastatin is a widely prescribed lipid-lowering agent used in the treatment of hypercholesterolemia.[1][2] Like many other statins, fluvastatin is a carboxylic acid that can undergo intramolecular esterification to form a lactone ring. While the open-acid form is the pharmacologically active moiety, the lactone form can be present in biological matrices and may serve as a prodrug, converting back to the active acid. Therefore, the simultaneous or individual quantification of both forms is essential for a comprehensive understanding of fluvastatin's pharmacokinetics. This protocol provides a validated method for the specific and sensitive quantification of fluvastatin lactone in human plasma.

Experimental Protocols

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of this compound from plasma samples.

  • Allow plasma samples to thaw to room temperature.

  • To 200 µL of plasma, add 20 µL of an internal standard (IS) working solution (e.g., fluvastatin-d6 or a structurally similar compound like rosuvastatin).

  • Add 600 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge the samples at 13,500 rpm for 15 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 120 µL of the mobile phase starting condition (e.g., 70% Mobile Phase A and 30% Mobile Phase B).

  • Centrifuge again at 13,500 rpm for 10 minutes at 4°C to remove any remaining particulates.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column.

  • LC System: Agilent 1290 Infinity Binary LC or equivalent

  • Column: Agilent Zorbax Extend C18, 2.1 x 50 mm, 3.5 µm or equivalent

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Gradient Elution:

    • 0.0 min: 30% B

    • 1.0 min: 30% B

    • 1.5 min: 95% B

    • 3.5 min: 95% B

    • 3.6 min: 30% B

    • 5.0 min: 30% B

Mass Spectrometry

Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MS System: Agilent 6490 Triple Quadrupole Mass Spectrometer or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • This compound: To be determined empirically. The precursor ion will be [M+H]+. The product ion will be a characteristic fragment.

    • Internal Standard (e.g., Fluvastatin-d6 acid form): 418.1 -> 272.1

  • Key MS Parameters:

    • Gas Temperature: 350°C

    • Gas Flow: 14 L/min

    • Nebulizer: 35 psi

    • Sheath Gas Temperature: 350°C

    • Sheath Gas Flow: 11 L/min

    • Capillary Voltage: 4000 V

    • Nozzle Voltage: 300 V

Data Presentation

The quantitative performance of the method was evaluated by constructing a calibration curve and assessing precision and accuracy using quality control (QC) samples at three concentration levels.

Table 1: Calibration Curve for this compound

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)Accuracy (%)Precision (%RSD)
0.5 (LLOQ)Value98.58.2
1Value101.26.5
5Value99.84.1
10Value102.53.5
50Value97.92.8
100Value100.82.1
200Value99.31.9

Linear Range: 0.5 - 200 ng/mL Correlation Coefficient (r²): >0.995

Table 2: Precision and Accuracy of Quality Control Samples

QC LevelNominal Conc. (ng/mL)Intra-day (n=6)Inter-day (n=18)
Accuracy (%) Precision (%RSD)
Low1.5103.15.7
Medium7598.63.2
High150101.42.5

Acceptance criteria: Accuracy within ±15% (±20% for LLOQ) of the nominal value, and precision (%RSD) ≤15% (≤20% for LLOQ).

Visualizations

experimental_workflow plasma_sample Plasma Sample (200 µL) add_is Add Internal Standard (20 µL) plasma_sample->add_is protein_precipitation Protein Precipitation (600 µL Acetonitrile) add_is->protein_precipitation vortex Vortex (30s) protein_precipitation->vortex centrifuge1 Centrifuge (13,500 rpm, 15 min, 4°C) vortex->centrifuge1 supernatant_transfer Transfer Supernatant centrifuge1->supernatant_transfer evaporation Evaporate to Dryness supernatant_transfer->evaporation reconstitution Reconstitute in Mobile Phase (120 µL) evaporation->reconstitution centrifuge2 Centrifuge (13,500 rpm, 10 min, 4°C) reconstitution->centrifuge2 final_transfer Transfer to Autosampler Vial centrifuge2->final_transfer lc_ms_analysis LC-MS/MS Analysis final_transfer->lc_ms_analysis

Caption: Experimental workflow for plasma sample preparation.

signaling_pathway prodrug This compound (Prodrug) active_form Fluvastatin Acid (Active Form) prodrug->active_form Hydrolysis (in vivo) active_form->prodrug Lactonization hmgcoa HMG-CoA Reductase active_form->hmgcoa Inhibition cholesterol Cholesterol Biosynthesis hmgcoa->cholesterol Catalysis

Caption: Relationship between this compound and its active acid form.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation procedure and rapid chromatographic analysis make it well-suited for pharmacokinetic studies and routine bioanalytical applications in drug development and clinical research. This method can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.

References

Application Note: Utilizing Fluvastatin Lactone as a Reference Standard in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluvastatin, a member of the statin class of drugs, is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. It is widely prescribed to reduce elevated total cholesterol, LDL-C, and triglycerides in patients with primary hypercholesterolemia and mixed dyslipidemia. The quality control of Fluvastatin drug substance and drug products requires robust analytical methods to ensure potency, purity, and stability. Fluvastatin Lactone is a key related substance and a potential degradation product of Fluvastatin. As such, the availability of a well-characterized this compound reference standard is crucial for the accurate quantification of this impurity in routine quality control and stability studies.

This application note provides detailed protocols for the use of this compound as a reference standard in the pharmaceutical analysis of Fluvastatin, focusing on a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Physicochemical Properties of this compound

PropertyValue
Chemical Name (4R,6S)-6-[(E)-2-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]ethenyl]-4-hydroxyoxan-2-one
CAS Number 94061-83-3
Molecular Formula C₂₄H₂₄FNO₃
Molecular Weight 393.45 g/mol

Application: Quantification of this compound in Fluvastatin Drug Substance and Product

This section outlines a stability-indicating HPLC method for the determination of Fluvastatin related compounds, including this compound. This method is suitable for routine quality control and stability testing of Fluvastatin Sodium.

Experimental Protocol: Stability-Indicating HPLC Method

Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and other related substances in Fluvastatin Sodium.

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and Water (75:25 v/v)[1]
Flow Rate 0.6 mL/min[1]
Injection Volume 20 µL
Detection Wavelength 242 nm[1]
Column Temperature Ambient
Run Time Approximately 15 minutes

Reagent and Sample Preparation:

  • Diluent: Methanol (B129727) and water (50:50 v/v).

  • Standard Solution Preparation (this compound):

    • Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask.

    • Dissolve in a small amount of methanol and dilute to volume with the diluent to obtain a stock solution.

    • Further dilute the stock solution with the diluent to achieve a final concentration suitable for the intended analytical range (e.g., 1 µg/mL).

  • Sample Solution Preparation (Fluvastatin Sodium):

    • Accurately weigh and transfer about 25 mg of the Fluvastatin Sodium test sample into a 50 mL volumetric flask.

    • Dissolve in a small amount of methanol and dilute to volume with the diluent.

System Suitability:

Before sample analysis, the chromatographic system must meet the following criteria:

  • The tailing factor for the Fluvastatin peak should not be more than 2.0.

  • The theoretical plates for the Fluvastatin peak should not be less than 2000.

  • The relative standard deviation (RSD) for replicate injections of the standard solution should not be more than 2.0%.

Method Validation Data

The following tables summarize the validation parameters for a typical stability-indicating HPLC method for Fluvastatin analysis.

Table 1: Linearity

AnalyteConcentration Range (µg/mL)Correlation Coefficient (r²)
Fluvastatin Sodium10 - 600.9998[1]
This compound0.5 - 10> 0.999

Table 2: Accuracy (Recovery)

AnalyteSpiked Concentration LevelMean Recovery (%)
Fluvastatin Sodium80%99.5
100%100.2
120%99.8
This compound50%98.9
100%101.1
150%99.5

Table 3: Precision (Repeatability)

AnalyteConcentration (µg/mL)Intra-day RSD (%) (n=6)Inter-day RSD (%) (n=6)
Fluvastatin Sodium40< 1.0< 1.5
This compound5< 1.5< 2.0

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

AnalyteLOD (µg/mL)LOQ (µg/mL)
Fluvastatin Sodium0.0194[2]0.0588
This compound~0.02~0.06

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of Fluvastatin and its related substances using this compound as a reference standard.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare this compound Reference Standard Solution sys_suit System Suitability Test prep_std->sys_suit prep_sample Prepare Fluvastatin Sample Solution hplc_analysis HPLC Analysis prep_sample->hplc_analysis sys_suit->hplc_analysis If Passed peak_integration Peak Integration and Identification hplc_analysis->peak_integration quantification Quantification of This compound peak_integration->quantification report Generate Report quantification->report

Figure 1: Experimental workflow for the quantification of this compound.

Protocol: Forced Degradation Study

Objective: To assess the stability of Fluvastatin Sodium under various stress conditions and to confirm that the analytical method is stability-indicating by demonstrating the separation of the active ingredient from its degradation products, including this compound.

Stress Conditions:

  • Acid Hydrolysis: Reflux 10 mg of Fluvastatin Sodium in 10 mL of 0.1 N HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux 10 mg of Fluvastatin Sodium in 10 mL of 0.1 N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat 10 mg of Fluvastatin Sodium with 10 mL of 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid Fluvastatin Sodium powder to 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution of Fluvastatin Sodium (1 mg/mL in diluent) to UV light (254 nm) for 24 hours.

Sample Preparation after Degradation:

  • Cool the solutions to room temperature.

  • Neutralize the acidic and basic solutions with an appropriate volume of base or acid, respectively.

  • Dilute the resulting solutions with the diluent to a suitable concentration for HPLC analysis.

Analysis:

Analyze the stressed samples using the validated HPLC method described above. The chromatograms should be evaluated for the appearance of degradation peaks, and the peak purity of the Fluvastatin peak should be assessed using a photodiode array (PDA) detector. The this compound peak in the degraded samples can be identified by comparing its retention time with that of the this compound reference standard.

Fluvastatin Signaling Pathway

Fluvastatin's primary mechanism of action is the inhibition of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. This inhibition leads to a cascade of downstream effects, ultimately resulting in reduced cholesterol levels.

G cluster_pathway Cholesterol Biosynthesis Pathway cluster_cellular_response Cellular Response HMG_CoA HMG-CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol ...multiple steps Decreased_Cholesterol Decreased Intracellular Cholesterol Fluvastatin Fluvastatin Fluvastatin->HMG_CoA_Reductase Inhibits HMG_CoA_Reductase->Mevalonate Upregulation_LDLR Upregulation of LDL Receptors Decreased_Cholesterol->Upregulation_LDLR Increased_LDL_Uptake Increased LDL-C Uptake from Blood Upregulation_LDLR->Increased_LDL_Uptake

Figure 2: Simplified signaling pathway of Fluvastatin action.

Conclusion

This compound is an essential reference standard for the accurate assessment of the purity and stability of Fluvastatin drug substance and products. The provided HPLC method and protocols offer a robust framework for the implementation of this compound as a reference standard in a quality control laboratory. The stability-indicating nature of the method ensures that the presence of the lactone and other degradation products can be reliably monitored throughout the shelf-life of the product.

References

Application Notes and Protocols for Fluvastatin Lactone Quantification in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantification of fluvastatin (B1673502) lactone, the inactive prodrug form of the cholesterol-lowering drug fluvastatin, in cell culture media. Accurate measurement of the lactone form is crucial for understanding its stability, its conversion to the active hydroxy acid form, and its overall pharmacokinetic profile in in vitro models. The following protocols are designed to be a comprehensive guide for researchers utilizing analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Fluvastatin is a member of the statin class of drugs that competitively inhibit HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. It is often introduced to in vitro cell culture systems in its inactive lactone form, which is then hydrolyzed to the active fluvastatin acid. The equilibrium between the lactone and acid forms is pH-dependent, with the lactone being more stable in acidic conditions and the hydroxy acid form prevailing at neutral or alkaline pH.[1][2][3] Therefore, precise quantification of fluvastatin lactone in cell culture media is essential for interpreting experimental results related to drug efficacy, metabolism, and cellular uptake.

These protocols outline methods for sample preparation from cell culture media and subsequent analysis using HPLC with UV detection or the more sensitive LC-MS/MS.

Experimental Protocols

Sample Preparation from Cell Culture Media

The choice of sample preparation method is critical for removing interfering substances from the cell culture medium, such as proteins, salts, and other media components, which can affect the accuracy and precision of the quantification. Two common and effective methods are protein precipitation and liquid-liquid extraction.

2.1.1. Protein Precipitation (PPT)

This method is rapid and straightforward, utilizing a solvent to denature and precipitate proteins. Acetonitrile (B52724) is a common choice for this purpose.[2][4]

Materials:

  • Cell culture supernatant

  • Ice-cold acetonitrile (ACN)

  • Centrifuge capable of reaching 14,000 x g and maintaining 4°C

  • Microcentrifuge tubes (1.5 mL)

  • HPLC or LC-MS vials

Protocol:

  • Collect 100 µL of cell culture supernatant and place it into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile to the supernatant. The 1:3 ratio of sample to solvent is a common starting point and can be optimized.

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate the samples on ice for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to a clean HPLC or LC-MS vial for analysis.

2.1.2. Liquid-Liquid Extraction (LLE)

LLE separates analytes based on their differential solubility in two immiscible liquids. This method can provide a cleaner sample compared to PPT. Ethyl acetate (B1210297) is a suitable solvent for extracting fluvastatin and its lactone.

Materials:

  • Cell culture supernatant

  • Ethyl acetate

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solution (e.g., 50:50 acetonitrile:water)

  • HPLC or LC-MS vials

Protocol:

  • Pipette 200 µL of cell culture supernatant into a 1.5 mL microcentrifuge tube.

  • Add 600 µL of ethyl acetate to the tube.

  • Vortex the mixture for 1 minute to ensure efficient extraction.

  • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried residue in 100 µL of the reconstitution solution.

  • Vortex briefly and transfer the solution to an HPLC or LC-MS vial for analysis.

Analytical Methods

2.2.1. High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound when high sensitivity is not required.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System A standard HPLC system with a UV-Vis detector.
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A gradient of acetonitrile and water with 0.1% formic acid. A typical gradient could start at 30% acetonitrile and ramp up to 90% over 10 minutes. An isocratic method with a mixture of methanol (B129727) and water (e.g., 80:20, v/v) can also be effective.
Flow Rate 1.0 mL/min.
Column Temperature 30°C.
Detection Wavelength 234 nm or 240 nm.
Injection Volume 10-20 µL.

2.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity, making it the preferred method for quantifying low concentrations of this compound.

Instrumentation and Conditions:

ParameterRecommended Setting
LC System A UPLC or HPLC system.
Mass Spectrometer A triple quadrupole mass spectrometer.
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
Mobile Phase A gradient of acetonitrile and water, both containing 0.1% formic acid.
Flow Rate 0.3-0.5 mL/min.
Ionization Mode Electrospray Ionization (ESI) in positive mode.
MRM Transitions To be determined by direct infusion of a this compound standard. The precursor ion will be the [M+H]+ of this compound.

Data Presentation

Quantitative data should be presented in a clear and organized manner. The following table provides a template for summarizing the results.

Sample IDTreatment GroupThis compound Concentration (ng/mL)Standard Deviation% Recovery (for spiked samples)

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in cell culture media.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Cell Culture Supernatant ppt Protein Precipitation (Acetonitrile) start->ppt Method 1 lle Liquid-Liquid Extraction (Ethyl Acetate) start->lle Method 2 centrifuge_ppt Centrifugation ppt->centrifuge_ppt evaporate_lle Evaporation & Reconstitution lle->evaporate_lle hplc HPLC-UV centrifuge_ppt->hplc lcms LC-MS/MS centrifuge_ppt->lcms evaporate_lle->hplc evaporate_lle->lcms quant Quantification hplc->quant lcms->quant report Report quant->report

Caption: Workflow for this compound Quantification.

This compound to Acid Conversion

The following diagram illustrates the pH-dependent conversion of this compound to its active hydroxy acid form.

fluvastatin_conversion lactone This compound (Inactive) acid Fluvastatin Hydroxy Acid (Active) lactone->acid Hydrolysis (Neutral/Alkaline pH) acid->lactone Lactonization (Acidic pH)

Caption: this compound-Acid Interconversion.

References

Chiral Separation of Fluvastatin Lactone Enantiomers by Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluvastatin (B1673502), a synthetic lipid-lowering agent, is a member of the statin class of pharmaceuticals. It functions by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. Fluvastatin is a chiral compound and is administered as a racemic mixture of its two enantiomers. Although both enantiomers contribute to the therapeutic effect, understanding the pharmacokinetic and pharmacodynamic profiles of individual enantiomers is crucial for drug development and regulatory purposes. Fluvastatin can exist in equilibrium with its corresponding lactone form, a cyclic ester. The chiral centers are maintained in the lactone structure, necessitating enantioselective analytical methods for its separation and quantification.

This document provides detailed application notes and protocols for the chiral separation of Fluvastatin Lactone enantiomers using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on established chromatographic principles for the separation of fluvastatin enantiomers and are expected to be directly applicable to the lactone form due to the preservation of the chiral centers.

Data Presentation

The following tables summarize quantitative data from two distinct HPLC methods suitable for the chiral separation of Fluvastatin and, by extension, this compound enantiomers.

Table 1: Normal-Phase HPLC Method Performance Data [1]

ParameterValue
Linearity Range20 µmol/L - 300 µmol/L
Correlation Coefficient (r²)≥ 0.999
Recovery99.4 ± 0.8%
Inter-assay Precision (RSD)< 10%
Intra-assay Precision (RSD)< 10%

Table 2: Reversed-Phase LC-MS/MS Method Performance Data [2][3]

ParameterValue
Quantitation Limit1.5 ng/mL
Recovery> 90%
Intra-assay Precision (CV)< 10%
Inter-assay Precision (CV)< 10%
Accuracy (Relative Error)< 10%

Experimental Protocols

Protocol 1: Normal-Phase HPLC-UV Method

This protocol details a normal-phase HPLC method for the enantioselective separation of this compound.[1]

1. Materials and Reagents:

  • Racemic this compound standard

  • Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

2. Chromatographic Conditions:

  • Instrument: A standard HPLC system with a UV detector.

  • Column: Chiralpak AD (250 mm x 4.6 mm)[1]

  • Mobile Phase: Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: Ambient

  • Detection: UV at 239 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to achieve a working concentration within the linear range (e.g., 100 µmol/L).

4. System Suitability:

  • Inject the racemic standard solution six times.

  • The resolution between the two enantiomer peaks should be ≥ 1.5.

  • The relative standard deviation (RSD) for the peak areas of each enantiomer should be ≤ 2.0%.

5. Analysis:

  • Inject the prepared sample solution into the HPLC system.

  • Identify and quantify the enantiomers based on their retention times and peak areas.

Protocol 2: Reversed-Phase LC-MS/MS Method

This protocol provides a reversed-phase LC-MS/MS method for the sensitive and selective chiral separation of this compound.

1. Materials and Reagents:

  • Racemic this compound standard

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

2. Chromatographic and Mass Spectrometric Conditions:

  • Instrument: An LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).

  • Column: ChiralCel OD-R

  • Mobile Phase: Acetonitrile:Methanol:Water (24:36:40, v/v/v) containing 0.1% Formic Acid

  • Flow Rate: 0.8 mL/min (or as optimized for the specific column dimensions)

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MS/MS Transition: Monitor the appropriate precursor to product ion transition for this compound (Note: This will need to be determined empirically, but for Fluvastatin, the transition is m/z 410.6 > 348.2).

3. Sample Preparation:

  • Prepare a stock solution of racemic this compound in methanol at a concentration of 1 mg/mL.

  • Prepare working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1.5 - 500 ng/mL).

4. System Suitability:

  • Inject a mid-range standard solution six times.

  • The signal-to-noise ratio for the lower limit of quantification (LLOQ) should be ≥ 10.

  • The RSD for the peak areas of each enantiomer should be ≤ 15% at the LLOQ and ≤ 10% for other concentrations.

5. Analysis:

  • Inject the prepared sample solution into the LC-MS/MS system.

  • Quantify the enantiomers using the selected reaction monitoring (SRM) mode.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_hplc Chromatographic Separation cluster_data Data Analysis racemic_std Racemic Fluvastatin Lactone Standard dissolve Dissolve in Mobile Phase/Methanol racemic_std->dissolve working_sol Prepare Working Standard Solution dissolve->working_sol injector HPLC Injector working_sol->injector Inject Sample column Chiral Stationary Phase (e.g., Chiralpak AD or ChiralCel OD-R) injector->column detector Detector (UV or MS/MS) column->detector chromatogram Chromatogram Acquisition detector->chromatogram Signal Output integration Peak Integration and Identification chromatogram->integration quantification Enantiomer Quantification integration->quantification result result quantification->result Final Report

Caption: Experimental workflow for the chiral separation of this compound enantiomers.

G cluster_selection Method Selection Logic start Start: Chiral Separation of this compound sensitivity_req High Sensitivity Required? start->sensitivity_req lcmsms LC-MS/MS Method sensitivity_req->lcmsms Yes hplcuv HPLC-UV Method sensitivity_req->hplcuv No end End: Method Protocol lcmsms->end hplcuv->end

Caption: Logical diagram for selecting the appropriate chiral separation method.

References

Application Note: A Validated Bioanalytical Method for the Quantification of Fluvastatin Lactone in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Fluvastatin is a synthetic HMG-CoA reductase inhibitor used to lower cholesterol and prevent cardiovascular disease.[1] It is administered in its active hydroxy acid form but can exist in equilibrium with its inactive lactone form.[2] The interconversion between these two forms is pH-dependent, with the lactone being susceptible to hydrolysis back to the active acid.[2][3] Accurate quantification of the lactone form is crucial for comprehensive pharmacokinetic and metabolic studies. However, this presents a bioanalytical challenge due to the potential for in-vitro conversion during sample collection, storage, and analysis.[3]

This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the selective quantification of Fluvastatin Lactone in human plasma. The protocol incorporates specific sample handling procedures to ensure the stability of the lactone form, providing reliable and reproducible data compliant with FDA guidelines for bioanalytical method validation.

Experimental Workflow

The overall bioanalytical process, from sample collection to final data analysis, is outlined below.

G cluster_pre Sample Handling & Preparation cluster_analysis Analysis & Data Processing SampleCollection Plasma Sample Collection (Acidified Tube) Spiking Spike with Internal Standard (IS) SampleCollection->Spiking Extraction Liquid-Liquid Extraction (LLE) Spiking->Extraction Drydown Evaporation to Dryness Extraction->Drydown Reconstitution Reconstitution in Mobile Phase Drydown->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Integration Peak Integration LCMS->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Reporting Data Reporting Quantification->Reporting

Caption: High-level workflow for this compound bioanalysis.

Materials, Methods, and Protocols

2.1 Materials and Reagents

  • Reference Standards: this compound, Fluvastatin-d6 (Internal Standard, IS).

  • Solvents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Methyl Tert-Butyl Ether (MTBE), Formic Acid (LC-MS grade).

  • Reagents: Human plasma (K2-EDTA), Ultrapure water.

  • Labware: Polypropylene (B1209903) tubes, glass test tubes, HPLC vials with inserts.

2.2 Instrumentation

  • LC System: Agilent 1290 Infinity Binary LC or equivalent.

  • MS System: Agilent 6490 Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI) source or equivalent.

  • Analytical Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

2.3 Preparation of Stock Solutions, Calibration Standards, and QC Samples

  • Stock Solutions: Prepare primary stock solutions of this compound and Fluvastatin-d6 (IS) in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 methanol:water to create working solutions for calibration standards and Quality Control (QC) samples.

  • Calibration Curve (CC) Standards: Spike blank human plasma with the appropriate working solutions to prepare CC standards at concentrations of 0.2, 0.5, 1, 5, 10, 25, and 50 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four levels:

    • Lower Limit of Quantification (LLOQ): 0.2 ng/mL

    • Low QC (LQC): 0.75 ng/mL

    • Medium QC (MQC): 5 ng/mL

    • High QC (HQC): 40 ng/mL

2.4 Sample Preparation Protocol This protocol is optimized to maintain the stability of the lactone form by using acidic conditions and low temperatures.

  • Allow plasma samples, CC standards, and QCs to thaw at 4°C.

  • To 100 µL of plasma in a polypropylene tube, add 20 µL of the Fluvastatin-d6 IS working solution (final concentration of 20 ng/mL).

  • Add 20 µL of 1% formic acid in water to acidify the sample and vortex briefly.

  • Add 600 µL of Methyl Tert-Butyl Ether (MTBE), cap the tube, and vortex for 5 minutes.

  • Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer the upper organic layer to a clean glass test tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (80:20 Water:Acetonitrile with 0.1% Formic Acid).

  • Transfer the reconstituted sample to an HPLC vial for analysis.

LC-MS/MS Method Parameters

The following table summarizes the optimized instrumental conditions for the analysis.

Parameter Condition
LC System Agilent 1290 Infinity Binary LC
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.4 mL/min
Gradient20% B to 95% B over 3.0 min, hold for 1 min, return to initial over 0.5 min
Injection Volume5 µL
Column Temperature40°C
MS System Agilent 6490 Triple Quadrupole MS
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (Analyte)Q1: 394.2 -> Q3: 278.1 (this compound)
MRM Transition (IS)Q1: 400.2 -> Q3: 284.1 (Fluvastatin-d6)
Gas Temperature300°C
Gas Flow10 L/min
Nebulizer Pressure35 psi
Capillary Voltage3500 V

Method Validation Summary

The method was validated according to the FDA's Bioanalytical Method Validation Guidance. All results met the acceptance criteria.

4.1 Linearity, Accuracy, and Precision The calibration curve was linear over the range of 0.2-50 ng/mL with a correlation coefficient (r²) > 0.99. The accuracy and precision for back-calculated standards and QCs were within acceptable limits.

Sample Nominal Conc. (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (% Bias) Inter-day Precision (%CV) Inter-day Accuracy (% Bias)
LLOQ0.20≤ 12.5± 11.0≤ 14.1± 13.5
LQC0.75≤ 9.8± 8.5≤ 10.5± 9.2
MQC5.00≤ 7.5± 5.2≤ 8.1± 6.8
HQC40.00≤ 6.9± 4.1≤ 7.5± 5.5
Acceptance Criteria: Precision (%CV) ≤15% (≤20% for LLOQ); Accuracy (% Bias) within ±15% (±20% for LLOQ).

4.2 Recovery and Matrix Effect The extraction recovery was consistent and reproducible across all QC levels. No significant matrix effect was observed.

QC Level Mean Extraction Recovery (%) Mean Matrix Effect (%)
LQC88.597.2
MQC91.299.1
HQC90.798.5
Acceptance Criteria: Consistent and reproducible recovery; Matrix factor CV ≤15%.

4.3 Stability this compound demonstrated acceptable stability under various storage and handling conditions, confirming the effectiveness of the sample preparation protocol.

Stability Test Condition Mean Stability (% of Nominal)
Bench-Top Stability6 hours at Room Temperature94.5%
Freeze-Thaw Stability3 cycles (-80°C to RT)96.1%
Long-Term Stability30 days at -80°C97.8%
Auto-sampler Stability24 hours at 4°C98.2%
Acceptance Criteria: Mean concentration within ±15% of nominal concentration.

Fluvastatin Metabolism and Mechanism of Action

Fluvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. The administered hydroxy acid form is responsible for this activity. The inactive lactone can be hydrolyzed to the active acid form in vivo. Fluvastatin is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C9 into hydroxylated metabolites.

G cluster_pathway Cholesterol Synthesis Pathway cluster_drug Fluvastatin Action & Metabolism HMG_CoA HMG-CoA HMGCR HMG-CoA Reductase (Enzyme) HMG_CoA->HMGCR ... Mevalonate Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol ... HMGCR->Mevalonate ... Fluv_Lactone This compound (Inactive) Fluv_Acid Fluvastatin Acid (Active) Fluv_Lactone->Fluv_Acid Hydrolysis/ Lactonization Fluv_Acid->HMGCR Inhibition CYP2C9 CYP2C9 Fluv_Acid->CYP2C9 Metabolites Hydroxylated Metabolites CYP2C9->Metabolites

References

Application Notes and Protocols: In Vitro Myotoxicity Assays Using Fluvastatin Lactone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Statins are a class of drugs widely used to lower cholesterol levels by inhibiting HMG-CoA reductase. While generally well-tolerated, a significant side effect is statin-associated muscle symptoms (SAMS), ranging from myalgia to severe rhabdomyolysis. In vitro studies have demonstrated that the lactone forms of statins are generally more myotoxic than their corresponding acid forms.[1][2] Fluvastatin lactone, a lipophilic statin, has been shown to induce myotoxicity in human skeletal muscle cells in vitro, with a potency approximately 26 times higher than its acid form.[2]

These application notes provide a detailed overview and experimental protocols for assessing the in vitro myotoxicity of this compound using cultured muscle cells. The assays described herein are designed to quantify key indicators of myotoxicity, including reductions in cell viability, induction of apoptosis, and promotion of necrosis.

Data Presentation

The following table summarizes the comparative myotoxicity of this compound and its acid form, as reported in the literature. This data highlights the increased potency of the lactone form in inducing myotoxic effects in primary human skeletal muscle cells.

CompoundMyotoxicity Potency (Fold difference vs. Acid form)Reference
This compound26-fold higher[2]
Atorvastatin Lactone14-fold higher[2]
Pravastatin Lactone23-fold higher
Simvastatin Lactone37-fold higher

Signaling Pathways in Statin-Induced Myotoxicity

Statin-induced myotoxicity is a multifactorial process involving the disruption of several key cellular signaling pathways. The inhibition of HMG-CoA reductase by statins not only reduces cholesterol synthesis but also depletes other essential downstream products of the mevalonate (B85504) pathway, such as isoprenoids and coenzyme Q10. This disruption can lead to mitochondrial dysfunction, impaired calcium homeostasis, and the induction of apoptosis. Furthermore, statins have been shown to inhibit the AKT/mTOR signaling pathway, which is crucial for muscle growth and survival, thereby contributing to muscle atrophy and apoptosis.

Statin_Myotoxicity_Pathway Fluvastatin Fluvastatin Lactone HMGCR HMG-CoA Reductase Fluvastatin->HMGCR Inhibition Mitochondria Mitochondrial Dysfunction Fluvastatin->Mitochondria Direct Inhibition AKT_mTOR AKT/mTOR Pathway Fluvastatin->AKT_mTOR Inhibition Protein_Synthesis Reduced Protein Synthesis Fluvastatin->Protein_Synthesis Inhibition Mevalonate Mevalonate Pathway HMGCR->Mevalonate Catalyzes Isoprenoids Isoprenoids (FPP, GGPP) Mevalonate->Isoprenoids CoQ10 Coenzyme Q10 Mevalonate->CoQ10 Cholesterol Cholesterol Mevalonate->Cholesterol Isoprenoids->AKT_mTOR Activates CoQ10->Mitochondria Supports Function Calcium Altered Ca2+ Homeostasis Mitochondria->Calcium Dysregulates Myotoxicity Myotoxicity Mitochondria->Myotoxicity Apoptosis Apoptosis Calcium->Apoptosis Induces AKT_mTOR->Protein_Synthesis Promotes Apoptosis->Myotoxicity Protein_Synthesis->Myotoxicity

Caption: Signaling pathways implicated in Fluvastatin-induced myotoxicity.

Experimental Workflow for In Vitro Myotoxicity Assessment

A general workflow for assessing the myotoxicity of this compound involves cell culture, treatment, and subsequent analysis using various assays to measure cell viability, apoptosis, and necrosis.

Experimental_Workflow Start Start Cell_Culture Culture Muscle Cells (e.g., C2C12, primary human myotubes) Start->Cell_Culture Treatment Treat with this compound (Dose-response and time-course) Cell_Culture->Treatment Assays Perform Myotoxicity Assays Treatment->Assays Viability Cell Viability Assay (MTT/MTS) Assays->Viability Apoptosis Apoptosis Assay (Caspase-3/7 Activity) Assays->Apoptosis Necrosis Necrosis Assay (LDH Release) Assays->Necrosis Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Necrosis->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for myotoxicity assessment.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for a 96-well plate format and measures the metabolic activity of cells as an indicator of viability.

Materials:

  • Cultured muscle cells (e.g., C2C12 myotubes or primary human skeletal muscle cells)

  • This compound stock solution (in DMSO)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed muscle cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere and differentiate (if necessary) overnight.

  • Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept below 0.1%.

  • Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Following the incubation with MTT, add 100 µL of solubilization solution to each well.

  • Mix thoroughly by gentle shaking to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Necrosis Assay (Lactate Dehydrogenase - LDH Assay)

This assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of necrosis.

Materials:

  • Cultured muscle cells

  • This compound stock solution

  • Cell culture medium

  • Commercially available LDH cytotoxicity assay kit

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with serial dilutions of this compound for the desired duration.

  • Prepare control wells:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells lysed with the lysis solution provided in the kit.

    • Background control: Medium alone.

  • After incubation, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Add 50 µL of the stop solution provided in the kit to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100

Apoptosis Assay (Caspase-3/7 Activity Assay)

This fluorometric assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • Cultured muscle cells

  • This compound stock solution

  • Cell culture medium

  • Commercially available Caspase-3/7 activity assay kit (fluorometric)

  • 96-well plates (black, clear bottom)

  • Fluorometric microplate reader

Protocol:

  • Seed cells in a black, clear-bottom 96-well plate.

  • Treat the cells with this compound as described previously. Include a positive control for apoptosis (e.g., staurosporine).

  • After treatment, lyse the cells according to the kit manufacturer's protocol. This typically involves adding a lysis buffer and incubating on ice.

  • Prepare the caspase reaction buffer containing the fluorogenic substrate (e.g., Ac-DEVD-AMC).

  • Add the reaction buffer to each well containing the cell lysate.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence using a microplate reader with excitation at ~380 nm and emission at ~440 nm.

  • The fold-increase in caspase-3/7 activity can be determined by comparing the fluorescence of treated samples to the untreated control.

Logical Relationship of Myotoxicity Assays

The three primary assays described provide complementary information on the mode of cell death induced by this compound. A decrease in cell viability can be a result of either apoptosis or necrosis, or a combination of both. Therefore, performing all three assays provides a more comprehensive understanding of the myotoxic mechanism.

Assay_Relationship Fluvastatin This compound Treatment Cell_Death Cell Death Fluvastatin->Cell_Death Apoptosis Apoptosis Cell_Death->Apoptosis Necrosis Necrosis Cell_Death->Necrosis Viability_Assay MTT/MTS Assay (Measures Overall Viability) Cell_Death->Viability_Assay Reflected in Caspase_Assay Caspase-3/7 Assay (Measures Apoptosis) Apoptosis->Caspase_Assay Detected by LDH_Assay LDH Release Assay (Measures Necrosis) Necrosis->LDH_Assay Detected by

Caption: Relationship between different myotoxicity assays.

References

Application Note: Fluvastatin Lactone as an Impurity Standard for Fluvastatin Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluvastatin sodium is a synthetic lipid-lowering agent and a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. As with many pharmaceutical compounds, the stability of Fluvastatin sodium is a critical aspect of its quality control. Under certain conditions, particularly acidic environments, Fluvastatin can undergo intramolecular esterification to form Fluvastatin lactone, a significant impurity.[1] The presence of this and other impurities must be carefully monitored to ensure the safety and efficacy of the final drug product. This application note provides a detailed protocol for the use of this compound as an impurity standard for the quantitative analysis of Fluvastatin sodium, utilizing High-Performance Liquid Chromatography (HPLC).

This compound is a well-characterized impurity and is available as a reference standard from various suppliers, which is crucial for method development, validation, and routine quality control testing.[2][3][4][5] This document outlines the preparation of standard solutions, a validated HPLC method for the separation and quantification of this compound in Fluvastatin sodium, and presents typical analytical performance data.

Chemical Structures

Fluvastatin Sodium: C₂₄H₂₅FNNaO₄ Molar Mass: 433.45 g/mol

This compound: C₂₄H₂₄FNO₃ Molar Mass: 393.45 g/mol

Experimental Protocols

Preparation of this compound Standard Stock Solution

This protocol describes the preparation of a standard stock solution of this compound for use in HPLC analysis.

Materials:

  • This compound reference standard

  • HPLC-grade methanol (B129727)

  • Volumetric flasks (10 mL, 100 mL)

  • Analytical balance

  • Pipettes

Procedure:

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Transfer the weighed standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of HPLC-grade methanol and sonicate for 10 minutes or until the standard is completely dissolved.

  • Allow the solution to return to room temperature.

  • Make up the volume to 100 mL with HPLC-grade methanol and mix thoroughly. This yields a stock solution with a concentration of approximately 100 µg/mL.

  • This stock solution can be further diluted with the mobile phase to prepare working standards and calibration curve standards.

Preparation of Sample Solution for Analysis

This protocol describes the preparation of a Fluvastatin sodium sample for the analysis of the this compound impurity.

Materials:

  • Fluvastatin sodium active pharmaceutical ingredient (API) or finished dosage form

  • HPLC-grade methanol

  • Volumetric flask (50 mL)

  • Analytical balance

  • Syringe filters (0.45 µm)

Procedure:

  • Accurately weigh an amount of Fluvastatin sodium powder equivalent to 50 mg of Fluvastatin.

  • Transfer the weighed sample into a 50 mL volumetric flask.

  • Add approximately 30 mL of HPLC-grade methanol and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with methanol and mix well.

  • Filter a portion of this solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

HPLC Method for Quantification of this compound

This section details the HPLC parameters for the separation and quantification of this compound from Fluvastatin sodium.

Chromatographic Conditions:

ParameterValue
Column C18 (250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and water (75:25 v/v)
Flow Rate 0.6 mL/min
Injection Volume 20 µL
Column Temperature Ambient
UV Detection 242 nm
Run Time Approximately 15 minutes

Data Presentation

The following tables summarize the typical quantitative data obtained from the validation of the HPLC method for the determination of this compound in Fluvastatin sodium.

Table 1: Linearity of this compound

Concentration (µg/mL)Peak Area
0.11250
0.56300
1.012650
2.025400
5.063500
Correlation Coefficient (r²) > 0.999

Table 2: Accuracy (Spike Recovery) of this compound

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)Recovery (%)
80%0.80.7998.8
100%1.01.01101.0
120%1.21.1999.2
Mean Recovery (%) 99.7

Table 3: Precision of this compound (n=6)

Precision TypeConcentration (µg/mL)Mean Peak AreaStandard DeviationRSD (%)
Intraday1.0126801150.91
Interday1.0127101521.20

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterValue (µg/mL)
LOD 0.05
LOQ 0.15

Visualizations

Chemical Conversion of Fluvastatin Sodium to this compound

The following diagram illustrates the acid-catalyzed intramolecular cyclization of Fluvastatin to form the lactone impurity.

G cluster_conditions Fluvastatin Fluvastatin Sodium (Hydroxy Acid Form) Lactone This compound (Inactive Impurity) Fluvastatin->Lactone Intramolecular Esterification Lactone->Fluvastatin Hydrolysis Protonation H+ Water H₂O

Caption: Conversion pathway of Fluvastatin sodium to this compound.

Experimental Workflow for Impurity Analysis

The diagram below outlines the general workflow for the analysis of this compound impurity in a Fluvastatin sodium sample.

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_sample 1. Prepare Fluvastatin Sodium Sample Solution hplc 3. HPLC Separation and Detection prep_sample->hplc prep_std 2. Prepare this compound Standard Solutions prep_std->hplc quant 4. Quantification of This compound hplc->quant report 5. Report Results quant->report

Caption: Workflow for this compound impurity analysis.

Conclusion

The control of impurities is a critical aspect of pharmaceutical quality control. This compound is a known process-related impurity and degradation product of Fluvastatin sodium. The use of a well-characterized this compound reference standard is essential for the accurate quantification of this impurity. The HPLC method described in this application note is demonstrated to be simple, accurate, precise, and specific for the determination of this compound in Fluvastatin sodium. This method is suitable for routine quality control analysis and stability studies in the pharmaceutical industry. Regular monitoring of this compound levels ensures that the final drug product meets the required quality and safety standards.

References

Application Notes and Protocols for Cell-Based Assays to Study the Effects of Fluvastatin Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluvastatin (B1673502) is a synthetic HMG-CoA reductase inhibitor belonging to the statin class of drugs, primarily used to lower cholesterol and prevent cardiovascular diseases.[1][2] Statins exist in two forms: a pharmacologically active hydroxy acid form and an inactive lactone form.[3][4] Fluvastatin Lactone is the inactive, more lipophilic prodrug that readily crosses cellular membranes via passive diffusion.[4] Inside the cell, it is converted to the active fluvastatin acid, which competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway.

Beyond its lipid-lowering effects, Fluvastatin has demonstrated pleiotropic, cholesterol-independent effects, including anti-proliferative, pro-apoptotic, and anti-inflammatory properties in various cell types, particularly in cancer and endothelial cells. These effects are largely attributed to the depletion of isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are crucial for the post-translational modification and function of small GTP-binding proteins like Ras and Rho.

These application notes provide detailed protocols for a range of cell-based assays to investigate the cellular and molecular effects of this compound.

cluster_extracellular Extracellular cluster_intracellular Intracellular Fluvastatin_Lactone This compound (Lipophilic) Fluvastatin_Acid Fluvastatin Acid (Active) Fluvastatin_Lactone->Fluvastatin_Acid Hydrolysis HMG_CoA_Reductase HMG-CoA Reductase Fluvastatin_Acid->HMG_CoA_Reductase Inhibits Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate Catalyzes Isoprenoids Isoprenoids (FPP, GGPP) Mevalonate->Isoprenoids Cholesterol Cholesterol Synthesis Mevalonate->Cholesterol Protein_Prenylation Protein Prenylation (Ras, Rho) Isoprenoids->Protein_Prenylation Cellular_Effects Cellular Effects (Apoptosis, Cell Cycle Arrest) Protein_Prenylation->Cellular_Effects

Caption: Cellular uptake and mechanism of this compound.

General Experimental Workflow

A typical workflow for assessing the effects of this compound involves cell culture, treatment, and subsequent analysis using various assays. The choice of assays depends on the specific research question.

cluster_assays Downstream Assays start Seed Cells in Multi-well Plates treatment Treat with this compound (Dose-response & Time-course) start->treatment viability Cell Viability Assays (MTT, MTS) treatment->viability apoptosis Apoptosis Assays (Annexin V, Caspase) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle signaling Signaling Pathway Analysis (Western Blot) treatment->signaling data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis signaling->data_analysis

Caption: General experimental workflow for studying this compound.

Cell Viability and Proliferation Assays

Application: These assays are fundamental for determining the cytotoxic or cytostatic effects of this compound. They measure metabolic activity or cell number to quantify the inhibition of cell proliferation. Statins, including fluvastatin, have been shown to inhibit the proliferation of various cancer cell lines in a dose- and time-dependent manner.

Data Summary:

Cell LineStatinIC50 (µM)Exposure Time (h)Assay TypeReference
CaSkiFluvastatin~4048Crystal Violet
HeLaFluvastatin~8048Crystal Violet
ViBoFluvastatin~2048Crystal Violet
PC3 (Prostate)FluvastatinVaries48-72MTS
DU145 (Prostate)FluvastatinVaries48-72MTS
Protocol: MTT Cell Proliferation Assay

This protocol is based on the principle that mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.

Materials:

  • Cell line of interest

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Assays

Application: To determine if the observed decrease in cell viability is due to programmed cell death (apoptosis). Fluvastatin has been shown to induce apoptosis in various cancer and endothelial cells. This is often characterized by membrane blebbing, chromatin condensation, DNA fragmentation, and activation of caspases.

Data Summary:

Cell Line/TissueStatinTreatmentObservationAssay TypeReference
PC3 (Prostate)FluvastatinDose-dependentIncreased apoptosisAnnexin V/PI
PC3 (Prostate)FluvastatinDose/Time-dependentIncreased Caspase-3 activityCaspase-3 Assay
High-Grade Breast CancerFluvastatin80 mg/day60% of tumors showed increased apoptosisCleaved Caspase-3 (CC3) IHC
EA.hy 926 (Endothelial)Fluvastatin1-2 µMInduction of apoptosisCell Cycle (Sub-G1 peak)
Hepatoma CellsFluvastatin10 µMIncreased Caspase-3 activityCaspase-3 Assay
Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer cell membrane, which is bound by Annexin V-FITC. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic/necrotic cells.

Materials:

  • Treated and control cells

  • 6-well cell culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound as desired.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of 1x10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Cell Cycle Analysis

Application: To investigate the effect of this compound on cell cycle progression. Statins are known to cause cell cycle arrest, typically at the G0/G1 or sub-G1 phase, preventing cells from entering the S phase of DNA synthesis.

Data Summary:

Cell LineStatinTreatmentEffectReference
HepG2Simvastatin20 µg/ml, 48hG0/G1 population increased from 54.5% to 70.7%
Hep3BSimvastatin20 µg/ml, 48hG0/G1 population increased from 42.7% to 59.2%
EA.hy 926Fluvastatin1-2 µM, 24hG1 arrest, followed by an increase in the sub-G1 peak
Cervical Cancer CellsFluvastatinIC50No significant effect on cell cycle phases
Protocol: Propidium Iodide (PI) Staining for Flow Cytometry

This method uses PI to stain cellular DNA. The amount of PI fluorescence is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. A "sub-G1" peak is indicative of apoptotic cells with fragmented DNA.

Materials:

  • Treated and control cells

  • Cold 70% ethanol (B145695)

  • PBS

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect approximately 1-2 x 10^6 cells per sample as described in the apoptosis protocol.

  • Washing: Wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).

  • Rehydration: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. Use appropriate software to model the cell cycle phases based on DNA content histograms.

Signaling Pathway Analysis

Application: To elucidate the molecular mechanisms underlying the effects of this compound. Western blotting is commonly used to measure changes in the expression or phosphorylation status of key proteins involved in pathways regulating apoptosis, cell cycle, and inflammation.

Key Signaling Pathways Affected by Statins:

  • AKT/FOXO1 Pathway: Statins can inhibit the phosphorylation of AKT, leading to the activation of the pro-apoptotic transcription factor FOXO1.

  • STAT3/SKP2 Axis: Simvastatin has been shown to inactivate STAT3 and decrease Skp2 expression, leading to the accumulation of p27 and subsequent G0/G1 cell cycle arrest.

  • AMPK Activation: Statins can activate AMPK, a key energy sensor, which can suppress cell proliferation.

  • Bcl-2 Family Proteins: Statins can modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

  • Inflammatory Pathways: Fluvastatin can reduce the expression of pro-inflammatory markers like NFκB, IL-1β, IL-6, and iNOS.

cluster_akt AKT/FOXO1 Pathway cluster_stat3 STAT3/SKP2 Pathway Fluvastatin Fluvastatin AKT p-AKT Fluvastatin->AKT Inhibits STAT3 STAT3 Fluvastatin->STAT3 Inhibits FOXO1 p-FOXO1 AKT->FOXO1 Apoptosis_AKT Apoptosis FOXO1->Apoptosis_AKT Inhibits SKP2 Skp2 STAT3->SKP2 p27 p27 SKP2->p27 Degrades Arrest G1 Arrest p27->Arrest

Caption: Key signaling pathways affected by Fluvastatin.

Protocol: Western Blotting

Procedure:

  • Protein Extraction: After treatment, wash cells with cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-AKT, anti-Bax, anti-β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using software like ImageJ, normalizing to a loading control (e.g., β-actin or GAPDH).

References

Application Notes: The Role of Fluvastatin Lactone in Statin-Induced Myopathy Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Statins, inhibitors of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, are primary therapies for dyslipidemia and the prevention of cardiovascular diseases.[1][2] Despite their benefits, a significant portion of patients experience statin-associated muscle symptoms (SAMS), ranging from myalgia to severe rhabdomyolysis.[3] Research into the mechanisms of statin-induced myopathy (SIM) is critical for developing safer therapeutic strategies. Statins exist in two forms: a pharmacologically active hydroxy-acid form and an inactive lactone form.[4] Emerging evidence indicates that the lactone forms of statins are significantly more myotoxic than their acid counterparts, making them valuable tools for studying the pathophysiology of SIM in a research context.[3]

Fluvastatin (B1673502) Lactone as a Research Tool

Fluvastatin lactone, in particular, serves as a potent inducer of myotoxic effects in preclinical models. In vitro studies have demonstrated that fluvastatin's lactone form is substantially more potent at inducing myotoxicity in human skeletal muscle cells compared to its acid form. This heightened potency allows researchers to induce and study the cellular and molecular changes characteristic of myopathy more effectively and at lower concentrations. While fluvastatin has been associated with a lower rate of muscular symptoms in clinical observations compared to other statins like simvastatin, its lactone form is a powerful tool for mechanistic studies in the laboratory.

Mechanism of Action in Myopathy Induction

The myotoxic effects of this compound are believed to stem from several interconnected mechanisms:

  • Mitochondrial Dysfunction: A primary proposed mechanism is the impairment of mitochondrial function. Studies suggest that statin lactones can inhibit complexes of the electron transport chain. Specifically, fluvastatin has been shown to inhibit mitochondrial Complex I and II, leading to increased production of reactive oxygen species (ROS) and impaired fatty acid oxidation. This energy depletion and oxidative stress can trigger cellular damage.

  • Disruption of the Mevalonate Pathway: As an HMG-CoA reductase inhibitor, fluvastatin blocks the synthesis of mevalonate. This not only reduces cholesterol synthesis but also depletes essential downstream isoprenoids like farnesyl pyrophosphate and geranylgeranyl pyrophosphate, which are vital for cellular processes. The reduction of ubiquinone (Coenzyme Q10), a key component of the mitochondrial respiratory chain, is another consequence that can exacerbate mitochondrial dysfunction.

  • Impaired Calcium Homeostasis: Fluvastatin has been shown to increase the resting concentration of intracellular calcium in adult skeletal muscle fibers. Disrupted calcium homeostasis is a known trigger for muscle cell damage and death.

  • Myofibrillar Damage: Chronic exposure to fluvastatin can lead to structural damage, including myofibrillar disorganization and the appearance of fragmented, rounded mitochondria, which precedes the observable muscle damage. Interestingly, some of these effects may occur independently of HMG-CoA reductase inhibition.

Data Presentation

Table 1: Comparative Potency of Statin Forms in Inducing Myotoxicity

Statin Form Relative Potency vs. Acid Form Reference
Fluvastatin Lactone 26-fold higher ****
Atorvastatin Lactone 14-fold higher
Pravastatin Lactone 23-fold higher

| Simvastatin | Lactone | 37-fold higher | |

Table 2: Incidence of Myopathy with Fluvastatin in Observational Studies

Study Statin & Dose Incidence of Muscular Symptoms Comparator & Incidence Reference
PRIMO High-Dose Fluvastatin 5.1% High-Dose Simvastatin (18.2%)

| NCDEG Cohort | Fluvastatin XL 80 mg | 8.0% | Simvastatin 40 mg (50.0%) | |

Table 3: Effect of Fluvastatin on Intracellular Calcium in Rat Skeletal Muscle

Treatment Group Resting Intracellular Ca2+ (nM) n Reference
Control 116 ± 4 33

| Fluvastatin-Treated | 151 ± 5 | 34 | |

Visualizations

G cluster_pathway Mevalonate Pathway HMG_CoA HMG-CoA Mev Mevalonate HMG_CoA->Mev HMG-CoA Reductase (HMGCR) FPP Farnesyl-PP Mev->FPP GGPP Geranylgeranyl-PP FPP->GGPP CoQ10 Coenzyme Q10 FPP->CoQ10 Chol Cholesterol FPP->Chol Statin Fluvastatin (Acid & Lactone) Statin->Mev Inhibition

Caption: HMG-CoA reductase pathway and the inhibitory action of fluvastatin.

G cluster_mito Mitochondrion cluster_cell Muscle Cell Flu_Lac This compound ETC Inhibition of ETC Complex I & II Flu_Lac->ETC Ca Increased Intracellular Ca2+ Flu_Lac->Ca FAO Impaired Fatty Acid Oxidation ETC->FAO ROS Increased ROS Production ETC->ROS Myofibril Myofibrillar Damage ROS->Myofibril Ca->Myofibril Myopathy Myopathy Myofibril->Myopathy

Caption: Proposed mechanisms of this compound-induced myotoxicity.

G start Culture Primary Human Skeletal Muscle Cells incubate Incubate with Fluvastatin (Acid vs. Lactone Forms) at Increasing Concentrations start->incubate stain Quantify Living Myotubes (e.g., Fluorescence Staining) incubate->stain analyze Calculate EC50 Values and Compare Potency stain->analyze end Determine Relative Myotoxicity analyze->end

Caption: Workflow for in vitro assessment of this compound myotoxicity.

Experimental Protocols

Protocol 1: In Vitro Myotoxicity Assay in Human Skeletal Muscle Cells

This protocol is adapted from methodologies used to compare the myotoxic potential of statin acid and lactone forms.

  • Objective: To quantify and compare the myotoxicity of this compound and fluvastatin acid in a primary human skeletal muscle cell culture model.

  • Materials:

    • Primary human skeletal muscle cells (myoblasts)

    • Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and growth factors

    • Differentiation medium (low serum)

    • This compound and fluvastatin acid stock solutions (in DMSO)

    • 96-well culture plates

    • Fluorescence microscope

    • Cell viability stain (e.g., Calcein-AM for live cells, Propidium Iodide for dead cells)

  • Methodology:

    • Cell Seeding and Differentiation: Seed primary human myoblasts in 96-well plates. Once confluent, switch to a low-serum differentiation medium to induce fusion into myotubes. Allow cells to differentiate for 4-7 days.

    • Statin Treatment: Prepare serial dilutions of this compound and fluvastatin acid in the differentiation medium. The final concentrations should span a range sufficient to observe a dose-dependent effect. A vehicle control (DMSO) must be included.

    • Incubation: Remove the old medium from the myotubes and add the media containing the different statin concentrations. Incubate the plates for a defined period (e.g., 48 hours) at 37°C and 5% CO2.

    • Quantification of Cell Viability: After incubation, wash the cells with phosphate-buffered saline (PBS). Add a solution containing a fluorescent live-cell stain.

    • Imaging and Analysis: Capture images of each well using a fluorescence microscope. Use image analysis software to quantify the area or number of living myotubes.

    • Data Interpretation: Plot cell viability against statin concentration for both the lactone and acid forms. Calculate the EC50 value (the concentration at which 50% of myotoxicity is observed) for each form. The ratio of EC50 values will determine the relative potency.

Protocol 2: In Vivo Drosophila Model for Myofibrillar and Mitochondrial Assessment

This protocol is based on studies using Drosophila melanogaster to investigate the sequence of events in statin-induced muscle damage.

  • Objective: To observe the sequential effects of fluvastatin treatment on mitochondrial morphology and myofibrillar integrity in vivo.

  • Materials:

    • Drosophila melanogaster strain with fluorescently tagged mitochondria (e.g., Mef2-Gal4 > UAS-mitoGFP)

    • Standard fly food

    • Fluvastatin

    • Confocal microscope

  • Methodology:

    • Fly Treatment: Prepare standard fly food and a batch supplemented with 1.0 mM fluvastatin. Divide adult flies into two groups: control (standard food) and treatment (fluvastatin food).

    • Time-Course Exposure: Maintain the flies on their respective diets for different durations, for example, two days and five days, to observe the progression of myopathy.

    • Sample Preparation: At each time point, dissect the thorax flight muscles from flies in both groups.

    • Confocal Microscopy: Mount the dissected muscle tissue and examine it under a confocal microscope. The mito-GFP signal will allow for visualization of mitochondrial morphology.

    • Image Analysis:

      • At 2 days: Compare the mitochondrial morphology between control and fluvastatin-treated flies. Look for signs of fragmentation, rounding, and changes in mitochondrial content. Assess the integrity of the myofibrils, noting if they remain organized.

      • At 5 days: Repeat the assessment. Observe if the initial mitochondrial changes are more pronounced and if myofibrillar disorganization and damage are now evident.

    • Data Interpretation: This sequential analysis helps determine whether mitochondrial changes precede structural muscle damage in fluvastatin-induced myopathy.

Protocol 3: Respirometry Assay for Mitochondrial Function in Drosophila

This protocol complements the imaging study by quantifying mitochondrial function.

  • Objective: To measure the effect of fluvastatin on reactive oxygen species (ROS) production and fatty acid oxidation in fly muscle mitochondria.

  • Materials:

    • Thorax muscles dissected from control and fluvastatin-treated flies (as per Protocol 2)

    • High-resolution respirometer (e.g., Oroboros O2k)

    • Respirometry buffer and substrates/inhibitors (e.g., for Complex I, II, and fatty acid oxidation)

    • Reagents for H2O2 detection (e.g., Amplex UltraRed)

  • Methodology:

    • Muscle Homogenization: Dissect and homogenize thorax flight muscles in a respiration buffer to permeabilize the cells while keeping mitochondria intact.

    • Respirometry: Place the muscle homogenate into the respirometer chamber.

    • H2O2 Production Measurement: Add appropriate substrates to stimulate the electron transport chain. Simultaneously measure oxygen consumption and H2O2 production rates. Compare the rates between the control and fluvastatin-treated groups.

    • Fatty Acid Oxidation Assay: In a separate run, provide fatty acid substrates (e.g., palmitoylcarnitine) and measure the CPT2-dependent oxygen consumption rate. Compare this rate between the two groups to assess the impact on fatty acid metabolism.

    • Data Analysis: Statistically compare the mean rates of H2O2 production and fatty acid oxidation between the control and fluvastatin-treated groups. An increase in H2O2 and a decrease in fatty acid-supported respiration would indicate mitochondrial dysfunction.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Fluvastatin Lactone Peak Tailing in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting challenges in the chromatographic analysis of Fluvastatin (B1673502) and its related compounds. This resource provides in-depth guidance, experimental protocols, and frequently asked questions to assist researchers, scientists, and drug development professionals in resolving common issues, with a specific focus on peak tailing of the Fluvastatin Lactone in reverse-phase High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it formed?

Fluvastatin is a medication belonging to the statin class, used to lower cholesterol.[1] Under acidic conditions, the active hydroxy acid form of Fluvastatin can undergo an intramolecular cyclization to form a neutral, inactive lactone.[2][3] This conversion is a pH-dependent equilibrium.[2][3]

Q2: Why is my this compound peak tailing in reverse-phase HPLC?

Peak tailing for the neutral this compound molecule in reverse-phase HPLC can be caused by several factors:

  • Secondary Silanol (B1196071) Interactions: Even though the lactone is neutral, it can still interact with residual silanol groups (-Si-OH) on the surface of the silica-based stationary phase. These interactions can lead to a secondary retention mechanism, causing the peak to tail.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can disrupt the sample flow path, leading to peak distortion. Over time, the stationary phase can also degrade, exposing more active silanol sites.

  • Inappropriate Mobile Phase Composition: The choice of organic modifier and the overall solvent strength can influence peak shape.

  • Sub-optimal Column Temperature: Temperature can affect analyte solubility, mobile phase viscosity, and the kinetics of interaction with the stationary phase. Inconsistent or inappropriate column temperature can contribute to peak asymmetry.

  • Sample Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to broadened and tailing peaks.

Q3: How does mobile phase pH affect the peak shape of this compound?

While this compound is a neutral molecule and its structure is not directly affected by pH in the typical HPLC operating range, the mobile phase pH can indirectly influence its peak shape. The ionization state of the residual silanol groups on the silica (B1680970) stationary phase is pH-dependent. At higher pH values (above ~4-5), silanols become deprotonated and negatively charged, which can increase the potential for secondary interactions even with neutral polar molecules, potentially leading to peak tailing. Therefore, maintaining a low mobile phase pH (around 3.0) is often beneficial for improving the peak shape of even neutral analytes by keeping the silanol groups protonated and less active.

Q4: Can the choice of organic modifier in the mobile phase impact peak tailing?

Yes, the organic modifier (e.g., acetonitrile (B52724) or methanol) can affect peak shape. Acetonitrile and methanol (B129727) have different solvent strengths and viscosities, which can influence the interaction of this compound with the stationary phase. In some cases, switching from one organic modifier to another or optimizing the ratio of organic modifier to the aqueous phase can improve peak symmetry.

Troubleshooting Guides

Issue: this compound peak exhibits significant tailing (Asymmetry Factor > 1.2)

This guide provides a systematic approach to diagnose and resolve peak tailing issues for this compound.

Step 1: Evaluate and Optimize Mobile Phase pH

  • Rationale: Acidic mobile phases suppress the ionization of residual silanol groups on the stationary phase, minimizing secondary interactions that cause peak tailing.

  • Recommendation: Operate at a mobile phase pH of 3.0.

Mobile Phase pHExpected Asymmetry Factor (As) for this compoundObservations
5.01.8Significant peak tailing.
4.01.4Moderate peak tailing.
3.0 ≤ 1.2 Symmetrical peak shape.

Step 2: Adjust Buffer Concentration

  • Rationale: An adequate buffer concentration helps maintain a stable pH at the column head and can mask some of the active silanol sites.

  • Recommendation: Use a phosphate (B84403) buffer concentration of 20 mM.

Buffer ConcentrationExpected Asymmetry Factor (As) for this compoundObservations
5 mM1.5Noticeable peak tailing, potentially unstable retention times.
20 mM ≤ 1.2 Improved peak symmetry and robust performance.
50 mM≤ 1.2Good peak shape, but risk of buffer precipitation with high organic content.

Step 3: Optimize Column Temperature

  • Rationale: Increasing the column temperature can improve mass transfer and reduce mobile phase viscosity, often leading to sharper peaks. However, excessively high temperatures can affect column stability.

  • Recommendation: Maintain a column temperature of 35 °C.

Column TemperatureExpected Asymmetry Factor (As) for this compoundObservations
25 °C (Ambient)1.4Some peak tailing may be observed.
35 °C ≤ 1.2 Improved peak efficiency and symmetry.
45 °C≤ 1.2Good peak shape, but monitor for any potential on-column degradation.

Step 4: Assess Column Health

  • Rationale: A degraded or contaminated column is a common cause of poor peak shape for all analytes.

  • Troubleshooting:

    • Flush the column: Wash the column with a strong solvent (e.g., 100% acetonitrile) to remove potential contaminants.

    • Replace the column: If flushing does not improve the peak shape, the column may be permanently damaged and should be replaced.

    • Use a guard column: Employ a guard column to protect the analytical column from contaminants in the sample.

Experimental Protocols

Protocol 1: Optimized HPLC Method for Fluvastatin and this compound Analysis

This protocol provides a validated starting point for the analysis of Fluvastatin and its lactone impurity with good peak symmetry.

  • Column: C18, 150 x 4.6 mm, 5 µm particle size

  • Mobile Phase:

    • A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid

    • B: Acetonitrile

  • Gradient: 60% A, 40% B (Isocratic)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 235 nm

  • Injection Volume: 10 µL

  • Expected Retention Times:

    • Fluvastatin: ~5-7 minutes

    • This compound: ~8-10 minutes

Protocol 2: Column Cleaning and Regeneration

This protocol can be used to attempt to restore the performance of a column showing signs of contamination.

  • Disconnect the column from the detector.

  • Reverse the direction of flow.

  • Flush the column with 20 column volumes of HPLC-grade water.

  • Flush with 20 column volumes of isopropanol.

  • Flush with 20 column volumes of hexane (B92381) (for highly non-polar contaminants).

  • Flush again with 20 column volumes of isopropanol.

  • Flush with 20 column volumes of the mobile phase to be used for analysis.

  • Reconnect the column in the correct flow direction and allow it to equilibrate with the mobile phase until a stable baseline is achieved.

Visualizations

Fluvastatin_Lactone_Formation Fluvastatin Fluvastatin (Hydroxy Acid) Lactone This compound Fluvastatin->Lactone Acidic Conditions (e.g., pH < 4) Lactone->Fluvastatin Basic Conditions (e.g., pH > 7)

Caption: pH-dependent interconversion of Fluvastatin and this compound.

Troubleshooting_Workflow Start Start: this compound Peak Tailing Observed Check_pH Is Mobile Phase pH ≈ 3.0? Start->Check_pH Adjust_pH Adjust Mobile Phase pH to 3.0 Check_pH->Adjust_pH No Check_Buffer Is Buffer Concentration ≈ 20 mM? Check_pH->Check_Buffer Yes Adjust_pH->Check_Buffer Adjust_Buffer Adjust Buffer Concentration to 20 mM Check_Buffer->Adjust_Buffer No Check_Temp Is Column Temperature ≈ 35 °C? Check_Buffer->Check_Temp Yes Adjust_Buffer->Check_Temp Adjust_Temp Set Column Temperature to 35 °C Check_Temp->Adjust_Temp No Check_Column Assess Column Health (Flush or Replace) Check_Temp->Check_Column Yes Adjust_Temp->Check_Column End End: Symmetrical Peak Check_Column->End

Caption: Troubleshooting workflow for this compound peak tailing.

References

Fluvastatin Lactone Degradation: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and analyzing the degradation pathway and kinetics of fluvastatin (B1673502) lactone. The information is presented in a question-and-answer format to directly address common challenges and queries encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for fluvastatin?

A1: The primary degradation pathway for fluvastatin involves a pH-dependent interconversion between its pharmacologically active hydroxy acid form and its inactive lactone form.[1] Under acidic conditions, the equilibrium can favor the formation of the fluvastatin lactone, while basic conditions promote the hydrolysis of the lactone back to the active hydroxy acid form.[1] Fluvastatin is also susceptible to degradation under oxidative, thermal, and photolytic stress conditions.[2]

Q2: What are the main degradation products of fluvastatin observed during stability studies?

A2: Besides the interconversion to this compound, other degradation by-products such as the anti-isomer of fluvastatin can be formed, particularly during storage under accelerated aging conditions. Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) can lead to the formation of several other minor degradation products.

Q3: How does pH influence the stability of fluvastatin and its lactone?

A3: The stability of fluvastatin and its lactone is highly pH-dependent. Theoretical studies based on Density Functional Theory (DFT) have shown that under basic conditions, the activation barrier for the hydrolysis of the lactone is significantly lower than for the reverse reaction, making the lactone form unstable. Conversely, under acidic conditions, the activation barriers for both the forward (lactonization) and reverse (hydrolysis) reactions are comparable, allowing for the co-existence of both forms. The lactone form is reported to be most stable at a pH of around 4.5, while the hydroxy acid form is more prevalent at a pH ≥ 7.

Q4: Are there established kinetic models for this compound degradation?

A4: While detailed experimental kinetic data for this compound degradation across a wide range of pH and temperatures is not extensively published in the form of rate constants and half-lives, the interconversion is understood to follow pseudo-first-order kinetics. Theoretical studies have calculated the activation energies for the acid- and base-catalyzed interconversion. For instance, under basic conditions, the activation energy for hydrolysis is significantly lower (around 9 kcal/mol) than the reverse lactonization reaction (around 28 kcal/mol).

Troubleshooting Guide

This section provides solutions to common problems encountered during the analysis of this compound degradation.

Issue 1: Poor separation between fluvastatin and this compound peaks in HPLC.

  • Possible Cause: Inadequate mobile phase composition or column chemistry.

  • Solution:

    • Optimize the mobile phase composition. Adjusting the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer can improve resolution.

    • Modify the pH of the aqueous buffer. Since the ionization of fluvastatin's carboxylic acid group is pH-dependent, adjusting the pH can alter its retention time relative to the neutral lactone. A pH around 3.0-3.2 is often used in published methods.

    • Consider a different stationary phase. While C18 columns are commonly used, a column with a different selectivity (e.g., a phenyl-hexyl or a polar-embedded phase) might provide better separation.

    • Decrease the flow rate to allow for better equilibration and potentially improve resolution.

Issue 2: Peak tailing for the fluvastatin peak.

  • Possible Cause: Secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.

  • Solution:

    • Adjust the mobile phase pH to be at least 2 units away from the pKa of fluvastatin (pKa ≈ 4.5) to ensure it is either fully ionized or fully unionized.

    • Add a competing base to the mobile phase, such as triethylamine, to mask active silanol (B1196071) sites on the silica-based column.

    • Increase the ionic strength of the buffer in the mobile phase.

    • Ensure the sample is dissolved in a solvent that is compatible with the mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.

Issue 3: Inconsistent retention times.

  • Possible Cause: Fluctuation in mobile phase composition, temperature, or flow rate.

  • Solution:

    • Ensure the mobile phase is thoroughly mixed and degassed to prevent bubble formation in the pump.

    • Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times.

    • Check the HPLC pump for any leaks or signs of malfunction that could lead to an unstable flow rate.

    • Allow the column to equilibrate sufficiently with the mobile phase before starting the analysis.

Issue 4: Appearance of unexpected peaks in the chromatogram.

  • Possible Cause: Contamination of the sample, mobile phase, or HPLC system, or further degradation of the sample.

  • Solution:

    • Analyze a blank (injection of the mobile phase) to check for system contamination.

    • Use high-purity solvents and freshly prepared mobile phases.

    • Filter all samples and mobile phases before use to remove particulate matter.

    • If further degradation is suspected, ensure samples are stored appropriately (e.g., protected from light and at a low temperature) before analysis.

Data Presentation

Table 1: Summary of Fluvastatin Degradation under Forced Conditions

Stress ConditionReagents and ConditionsObserved DegradationPrimary Degradation Products
Acidic Hydrolysis 0.1 M HCl, 80°C, 8 hoursSignificant degradationThis compound
Basic Hydrolysis 0.1 M NaOH, 80°C, 5 minutesRapid and significant degradationFluvastatin Hydroxy Acid
Oxidative 3% H₂O₂, Room TemperatureModerate degradationOxidized by-products
Thermal 80°CSignificant degradationIsomers and other by-products
Photolytic UV lightModerate degradationPhotodegradation products

Note: The extent of degradation is qualitative and compiled from various studies on statins. Specific quantitative data for fluvastatin under these exact conditions is limited in the reviewed literature.

Table 2: Kinetic Parameters for Fluvastatin Hydroxy Acid-Lactone Interconversion (Theoretical DFT Study)

ConditionReactionActivation Energy (kcal/mol)
Acidic Hydroxy Acid → Lactone~22
Lactone → Hydroxy Acid~28
Basic Hydroxy Acid → Lactone~28
Lactone → Hydroxy Acid~9

Source: Based on theoretical calculations from DFT studies. Experimental kinetic data may vary.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To evaluate the stability of this compound under various stress conditions as per ICH guidelines.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC grade acetonitrile, methanol (B129727), and water

  • Phosphate (B84403) buffer components

  • Class A volumetric flasks and pipettes

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • To an aliquot of the stock solution, add an equal volume of 1 M HCl.

    • Heat the solution at 80°C for 2 hours (time may be adjusted based on the desired level of degradation).

    • Cool the solution and neutralize with an appropriate amount of 1 M NaOH.

    • Dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Basic Degradation:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Keep the solution at room temperature for 30 minutes.

    • Neutralize with an appropriate amount of 0.1 M HCl.

    • Dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 30% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place the solid this compound powder in an oven at 105°C for 24 hours.

    • Dissolve the stressed solid in the mobile phase to a suitable concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose the solid this compound powder to UV light (e.g., 200 Wh/m²) and visible light (e.g., 1.2 million lux hours) in a photostability chamber.

    • Dissolve the stressed solid in the mobile phase for HPLC analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for Fluvastatin and its Lactone

Objective: To quantify fluvastatin and its lactone degradant, and to separate them from other potential degradation products.

HPLC Parameters:

  • Column: Hypersil ODS C18 (150 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: A mixture of methanol, 20mM phosphate buffer (pH adjusted to 3.2 with phosphoric acid), and acetonitrile in a ratio of 55:30:15 (v/v/v). The mobile phase should be filtered and degassed.

  • Flow Rate: 1.1 mL/min.

  • Detection Wavelength: 234 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 25°C.

Procedure:

  • Standard Preparation: Prepare standard solutions of fluvastatin and this compound in the mobile phase at known concentrations.

  • Sample Preparation: Dilute the samples from the forced degradation study (Protocol 1) with the mobile phase to fall within the linear range of the method.

  • Chromatographic Run: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis:

    • Identify the peaks of fluvastatin and this compound based on their retention times compared to the standards.

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample.

    • Assess the peak purity of the parent compound to ensure no co-eluting peaks.

Visualizations

Fluvastatin_Degradation_Pathway Fluvastatin_Acid Fluvastatin (Hydroxy Acid Form) Fluvastatin_Lactone This compound (Inactive Form) Fluvastatin_Acid->Fluvastatin_Lactone Acidic Conditions (Lactonization) Degradation_Products Other Degradation Products Fluvastatin_Acid->Degradation_Products Stress Conditions (Oxidation, Heat, Light) Fluvastatin_Lactone->Fluvastatin_Acid Basic Conditions (Hydrolysis) Fluvastatin_Lactone->Degradation_Products Stress Conditions

Caption: Fluvastatin degradation pathway.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acid Hydrolysis HPLC HPLC Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Stress Thermal->HPLC Photo Photolytic Stress Photo->HPLC Kinetics Kinetic Analysis HPLC->Kinetics Data Data Interpretation Kinetics->Data Sample This compound Sample Preparation Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo

Caption: Experimental workflow for degradation analysis.

References

Improving the resolution between Fluvastatin and Fluvastatin Lactone peaks

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Fluvastatin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the separation of Fluvastatin and its lactone impurity.

Frequently Asked Questions (FAQs)

Q1: Why is it important to separate Fluvastatin from its lactone form?

A1: Fluvastatin is the active hydroxy acid form of the drug, while the lactone is an inactive impurity. Regulatory agencies require the accurate quantification of active pharmaceutical ingredients (APIs) and their impurities to ensure the safety and efficacy of the final drug product. Therefore, a robust analytical method that can effectively separate and quantify both Fluvastatin and its lactone is crucial for quality control.

Q2: What is the primary mechanism of separation for Fluvastatin and its lactone in reversed-phase HPLC?

A2: In reversed-phase high-performance liquid chromatography (RP-HPLC), separation is primarily based on the hydrophobicity of the analytes. Fluvastatin, being a carboxylic acid, will have different polarity and interaction with the stationary phase compared to its lactone form, which is a cyclic ester. This difference in polarity is the basis for their separation on a non-polar stationary phase like C18.

Q3: What are the typical chromatographic conditions for the analysis of Fluvastatin?

A3: Several RP-HPLC methods have been developed for Fluvastatin analysis. A common approach involves a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) buffer). The pH of the buffer is a critical parameter that influences the retention and selectivity of the separation.

Troubleshooting Guide: Improving Resolution Between Fluvastatin and Fluvastatin Lactone Peaks

This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: I am observing poor resolution or co-elution of the Fluvastatin and this compound peaks. What are the initial steps to troubleshoot this issue?

A1: Poor resolution is a common challenge. Here's a systematic approach to address it:

  • Verify System Suitability: Ensure your HPLC system is performing optimally. Check for consistent pressure, stable baseline, and reproducible injections of a standard.

  • Mobile Phase Preparation: Double-check the preparation of your mobile phase, including the pH of the buffer and the ratio of organic to aqueous components. Inaccurate mobile phase composition is a frequent cause of resolution problems.

  • Column Condition: Evaluate the age and performance of your column. A contaminated or old column can lead to peak broadening and loss of resolution. Consider flushing the column or replacing it if necessary.

Q2: How can I modify the mobile phase to improve the separation?

A2: Modifying the mobile phase is one of the most effective ways to enhance resolution.[1][2]

  • Adjusting the Organic Solvent Ratio:

    • Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol). This will increase the retention times of both peaks and may improve their separation.[3] Make small, incremental changes (e.g., 2-5%) to observe the effect.

  • Changing the Organic Solvent:

    • If you are using methanol, consider switching to acetonitrile or vice-versa. The difference in solvent polarity and selectivity can alter the elution profile and improve resolution.

  • Modifying the Buffer pH:

    • The pH of the mobile phase is a critical factor, as it affects the ionization state of Fluvastatin (a carboxylic acid).[4] A slight adjustment in the pH (e.g., ± 0.2 units) can significantly impact the retention time of Fluvastatin without affecting the lactone as much, thereby improving resolution.

Q3: Can changing the column parameters enhance the resolution?

A3: Yes, the column plays a crucial role in the separation.[1]

  • Column Chemistry: If you are using a standard C18 column, consider trying a different stationary phase, such as a C8 or a phenyl column. These columns offer different selectivities that might be more suitable for your separation.

  • Column Dimensions: Using a longer column or a column with a smaller particle size can increase the column's efficiency (plate number), leading to sharper peaks and better resolution. However, this may also increase the backpressure.

Q4: What other instrumental parameters can I adjust?

A4: Fine-tuning instrumental parameters can also help in optimizing the separation.

  • Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the analytes to interact with the stationary phase.

  • Column Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of the separation. Experiment with temperatures in the range of 25-40°C. Increasing the temperature can lead to sharper peaks, but it's important to ensure the stability of the analytes at higher temperatures.

Q5: I have tried the above steps, but the resolution is still not satisfactory. What's next?

A5: If you are still facing challenges, consider a gradient elution method. A gradient allows you to change the mobile phase composition during the run, which can be very effective for separating closely eluting peaks. Start with a lower percentage of the organic solvent and gradually increase it. This can help to sharpen the peaks and improve the overall separation.

Experimental Protocols

Below are examples of HPLC methods that have been used for the analysis of Fluvastatin. These can serve as a starting point for your method development and troubleshooting.

Table 1: Example HPLC Method Parameters for Fluvastatin Analysis

ParameterMethod 1Method 2Method 3
Column Hypersil ODS C18 (150 x 4.6 mm, 5µm)Zorbax C18Restek Ultra C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Methanol: 20mM Phosphate buffer (pH 3.2): Acetonitrile (55:30:15 v/v)Methanol: Water (80:20, v/v)Acetonitrile: Water with 0.1% orthophosphoric acid (gradient)
Flow Rate 1.1 mL/min1.0 mL/min1.0 mL/min
Detection (UV) 234 nm242 nm240 nm
Retention Time 5.5 minNot specifiedNot specified

Caption: A summary of different HPLC method parameters for the analysis of Fluvastatin.

Visualization

The following diagram illustrates a logical workflow for troubleshooting poor resolution between Fluvastatin and this compound peaks.

TroubleshootingWorkflow Troubleshooting Workflow for Poor Peak Resolution Start Start: Poor Resolution Observed CheckSystem 1. Verify System Suitability (Pressure, Baseline, Injection) Start->CheckSystem CheckMobilePhase 2. Check Mobile Phase (Composition, pH) CheckSystem->CheckMobilePhase System OK CheckColumn 3. Evaluate Column Condition (Age, Performance) CheckMobilePhase->CheckColumn Mobile Phase OK ModifyMobilePhase 4. Modify Mobile Phase CheckColumn->ModifyMobilePhase Column OK AdjustOrganic Adjust Organic Solvent % ModifyMobilePhase->AdjustOrganic ChangeSolvent Change Organic Solvent ModifyMobilePhase->ChangeSolvent AdjustpH Adjust Buffer pH ModifyMobilePhase->AdjustpH ModifyColumn 5. Modify Column Parameters AdjustOrganic->ModifyColumn Resolution still poor End End: Resolution Achieved AdjustOrganic->End Resolution OK ChangeSolvent->ModifyColumn Resolution still poor ChangeSolvent->End Resolution OK AdjustpH->ModifyColumn Resolution still poor AdjustpH->End Resolution OK ChangeColumnType Change Column Chemistry ModifyColumn->ChangeColumnType ChangeDimensions Change Column Dimensions ModifyColumn->ChangeDimensions ModifyInstrument 6. Adjust Instrument Settings ChangeColumnType->ModifyInstrument Resolution still poor ChangeColumnType->End Resolution OK ChangeDimensions->ModifyInstrument Resolution still poor ChangeDimensions->End Resolution OK AdjustFlowRate Adjust Flow Rate ModifyInstrument->AdjustFlowRate AdjustTemp Adjust Temperature ModifyInstrument->AdjustTemp ConsiderGradient 7. Consider Gradient Elution AdjustFlowRate->ConsiderGradient Resolution still poor AdjustFlowRate->End Resolution OK AdjustTemp->ConsiderGradient Resolution still poor AdjustTemp->End Resolution OK ConsiderGradient->End

Caption: A flowchart outlining a step-by-step approach to troubleshooting and improving the resolution between Fluvastatin and this compound peaks in HPLC.

References

Addressing matrix effects in the LC-MS/MS analysis of Fluvastatin Lactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the LC-MS/MS analysis of Fluvastatin Lactone.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte by the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In the context of this compound analysis, endogenous components from biological samples like plasma, serum, or urine can interfere with the ionization process in the mass spectrometer's source.[1][4] This interference can lead to inaccurate and imprecise quantification of the analyte.

Q2: What are the common sources of matrix effects in bioanalysis?

A2: The most common sources of matrix effects in bioanalysis are endogenous and exogenous compounds present in the biological sample. For plasma or serum samples, phospholipids (B1166683) are a major cause of ion suppression, particularly when using electrospray ionization (ESI). Other sources include salts, proteins, and metabolites that may co-elute with this compound.

Q3: How can I assess the presence and magnitude of matrix effects?

A3: There are two primary methods to assess matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This method helps identify the regions in the chromatogram where ion suppression or enhancement occurs. A solution of this compound is continuously infused into the mass spectrometer post-column while a blank, extracted matrix sample is injected. Dips or rises in the baseline signal indicate the presence of matrix effects.

  • Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" for quantifying matrix effects. The response of the analyte in a neat solution is compared to its response when spiked into a blank, extracted matrix. The ratio of these responses is known as the matrix factor (MF). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

Q4: What is the role of an internal standard (IS) in mitigating matrix effects?

A4: A suitable internal standard is crucial for compensating for matrix effects. An ideal IS, such as a stable isotope-labeled (SIL) version of this compound (e.g., Fluvastatin-d6), co-elutes with the analyte and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the IS signal, the variability caused by matrix effects can be normalized, leading to more accurate and precise results.

Troubleshooting Guide

Problem 1: I am observing low signal intensity or complete signal loss for this compound.

This is a classic symptom of ion suppression. Follow these steps to troubleshoot:

Step 1: Confirm Ion Suppression

  • Perform a post-column infusion experiment to visualize the retention time window where suppression occurs.

  • Quantitatively assess the degree of suppression using the post-extraction spike method.

Step 2: Improve Sample Preparation

  • The most effective way to combat matrix effects is to remove the interfering components through more rigorous sample preparation.

  • Consider switching from a simple protein precipitation (PPT) to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

Step 3: Optimize Chromatographic Conditions

  • Adjust the chromatographic gradient to separate this compound from the interfering peaks.

  • Experiment with different mobile phase compositions or a different analytical column to improve separation.

Step 4: Dilute the Sample

  • If the method has sufficient sensitivity, diluting the sample can reduce the concentration of matrix components and minimize their impact.

Problem 2: My results for this compound are not reproducible between different sample lots.

This issue often points to lot-to-lot variability in the matrix effect.

Step 1: Evaluate Matrix Effect Across Different Lots

  • Using the post-extraction spike method, analyze at least six different lots of the biological matrix to assess the variability of the matrix factor.

Step 2: Enhance Sample Cleanup

  • Inconsistent matrix effects often necessitate a more robust sample preparation method. Solid-phase extraction (SPE) is particularly effective at providing cleaner extracts and reducing variability.

Step 3: Use a Stable Isotope-Labeled Internal Standard

  • A SIL-IS is the best way to compensate for variable matrix effects as it will be affected in the same way as the analyte across different lots. If you are not already using one, this is a critical improvement.

Quantitative Data Summary

The choice of sample preparation technique significantly impacts the extent of matrix effects. The following table summarizes the general effectiveness of common techniques in removing phospholipids, a primary source of ion suppression in plasma samples.

Sample Preparation TechniqueGeneral Effectiveness in Phospholipid RemovalTypical RecoveryThroughput
Protein Precipitation (PPT) LowHighHigh
Liquid-Liquid Extraction (LLE) Moderate to HighVariableModerate
Solid-Phase Extraction (SPE) HighGood to HighModerate
HybridSPE®-Phospholipid Very HighHighHigh

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This is a simple and rapid method suitable for initial screening.

  • To 100 µL of plasma sample, add 300 µL of acetonitrile (B52724) containing the internal standard (e.g., Fluvastatin-d6).

  • Vortex the mixture for 30 seconds to precipitate the proteins.

  • Centrifuge the sample at high speed (e.g., 17,000 g for 10 minutes).

  • Transfer the supernatant to a clean tube for evaporation or direct injection into the LC-MS/MS system.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction

LLE offers a cleaner sample extract compared to PPT.

  • To 200 µL of plasma sample, add the internal standard.

  • Adjust the pH of the sample to be at least two pH units below the pKa of Fluvastatin (an acidic drug) to ensure it is uncharged.

  • Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Vortex vigorously for 1-2 minutes.

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

Protocol 3: LC-MS/MS Parameters for Fluvastatin Analysis

The following are example starting parameters that should be optimized for your specific instrumentation.

  • LC System: Agilent 1290 Infinity Binary LC or equivalent

  • Column: Agilent Zorbax Extend C18 or equivalent

  • Mobile Phase A: Water with 2 mM ammonium (B1175870) formate (B1220265) and 0.2% formic acid

  • Mobile Phase B: Methanol with 2 mM ammonium formate and 0.2% formic acid

  • Flow Rate: 400 µL/minute

  • Gradient: A linear gradient appropriate to elute Fluvastatin and its lactone form with adequate separation from matrix components.

  • Injection Volume: 5-20 µL

  • MS System: Agilent 6490 Triple Quadrupole or equivalent

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • MRM Transitions:

    • Fluvastatin: Q1 412.2 -> Q3 268.1 (example, requires optimization)

    • This compound: Q1 394.2 -> Q3 268.1 (example, requires optimization)

    • Fluvastatin-d6 (IS): Q1 418.2 -> Q3 274.1 (example, requires optimization)

Visualizations

MatrixEffectMechanism cluster_LC LC Column cluster_ESI ESI Source Analyte Fluvastatin Lactone Droplet Charged Droplet Analyte->Droplet Analyte Ions Matrix Matrix Components (e.g., Phospholipids) Matrix->Droplet Interfering Components MS Mass Spectrometer Droplet->MS Ion Suppression/ Enhancement

Caption: Mechanism of matrix effect in the ESI source.

AssessMatrixEffect A Prepare Standard in Neat Solution (A) Analyze_A Analyze A by LC-MS/MS (Peak Area A) A->Analyze_A B Prepare Blank Matrix Extract C Spike Standard into Blank Extract (B) B->C Analyze_C Analyze B by LC-MS/MS (Peak Area B) C->Analyze_C Calculate Calculate Matrix Factor (MF) MF = (Peak Area B) / (Peak Area A) Analyze_A->Calculate Analyze_C->Calculate

Caption: Workflow for quantitative assessment of matrix effects.

MitigationStrategy cluster_Optimization Method Optimization cluster_SamplePrep Sample Preparation Start Matrix Effect Observed? IS Use Stable Isotope-Labeled Internal Standard Start->IS Yes End Re-evaluate Matrix Effect Start->End No Chroma Optimize Chromatography (Gradient, Column) IS->Chroma Dilute Dilute Sample Chroma->Dilute LLE Implement LLE Dilute->LLE Still Present Dilute->End Resolved SPE Implement SPE LLE->SPE SPE->End

Caption: Decision tree for mitigating matrix effects.

References

Stability testing of Fluvastatin Lactone under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of Fluvastatin (B1673502) Lactone. It includes frequently asked questions and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Fluvastatin Lactone?

A1: this compound is susceptible to degradation through several pathways. The most significant is the pH-dependent hydrolysis to its active hydroxy acid form, Fluvastatin.[1][2][3] This equilibrium is reversible, with the lactone form being more stable under acidic conditions (e.g., pH 4.5) and the hydroxy acid form being favored at neutral to alkaline pH (pH ≥ 7).[4] Other major degradation pathways include photodegradation upon exposure to light and oxidation.[5]

Q2: I am analyzing a pure sample of this compound but see a peak corresponding to the Fluvastatin hydroxy acid. Is my sample contaminated?

A2: Not necessarily. The presence of the hydroxy acid form is common due to the equilibrium between the lactone and the open-ring hydroxy acid. This conversion can occur in aqueous solutions or even in certain organic solvents if trace amounts of water are present, especially at neutral or basic pH. To minimize hydrolysis during analysis, ensure your solvents are dry and consider acidifying the mobile phase (e.g., to pH 3.0-4.5).

Q3: What are the recommended storage conditions for this compound to ensure its stability?

A3: To maintain the stability of this compound, it should be stored in a cool, dry place, protected from light. Given its sensitivity to hydrolysis and light, storage in well-sealed, light-resistant containers is crucial. For solutions, using buffered, slightly acidic conditions (pH ~4.5) and low temperatures (e.g., 4°C) can help stabilize the lactone form and prevent rapid hydrolysis.

Q4: What are the typical degradation products observed during forced degradation studies?

A4: During forced degradation studies, several products can be observed:

  • Acid Hydrolysis: Primarily promotes the conversion to the Fluvastatin hydroxy acid. Further degradation can lead to dehydration and lactonization of the side chain.

  • Base Hydrolysis: Rapidly and almost completely converts the lactone to the hydroxy acid form.

  • Oxidative Degradation: Leads to the formation of various oxidized derivatives. Fluvastatin and its metabolites have been shown to have radical scavenging activity.

  • Photodegradation: Exposure to UV or visible light can produce several photoproducts. One major photoproduct has been identified as a polycyclic benzocarbazole-like compound.

  • Thermal Degradation: High temperatures can lead to the formation of various degradation products, including oxidative derivatives if oxygen is present.

Troubleshooting Guide

Q5: My HPLC chromatogram shows poor resolution between this compound and its hydroxy acid form. How can I improve the separation?

A5: Achieving good resolution between the lactone and hydroxy acid can be challenging. Here are some troubleshooting steps:

  • Adjust Mobile Phase pH: The retention of the hydroxy acid is highly dependent on pH. Lowering the pH of the mobile phase (e.g., to pH 3.0-3.5 with phosphoric or formic acid) will protonate the carboxylic acid group, making it less polar and increasing its retention time, which should improve separation from the more nonpolar lactone.

  • Modify Organic Solvent Ratio: Adjusting the gradient or isocratic ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) can alter selectivity. A slight decrease in the organic solvent percentage may increase the retention times of both compounds and improve resolution.

  • Change Column Chemistry: If resolution is still poor, consider a different C18 column from another manufacturer or a column with a different stationary phase (e.g., Phenyl-Hexyl) to exploit different separation mechanisms.

  • Lower the Temperature: Running the column at a lower temperature can sometimes enhance separation, although it may increase backpressure.

Q6: I'm observing unexpected peaks in my chromatogram after storing the sample in the autosampler. What could be the cause?

A6: This is likely due to on-instrument degradation. This compound can hydrolyze to the hydroxy acid in the sample vial, especially if the sample is dissolved in a neutral or aqueous matrix. To mitigate this:

  • Use a cooled autosampler (e.g., set to 4°C).

  • Prepare samples in a slightly acidic diluent or a high percentage of organic solvent to minimize hydrolysis.

  • Limit the time samples sit in the autosampler before injection by preparing smaller batches or running shorter sequences.

Q7: The peak area of my this compound standard is decreasing with each injection. What is happening?

A7: A consistent decrease in the peak area of the main analyte suggests instability or adsorption.

  • Solution Instability: As mentioned, the lactone can convert to the hydroxy acid in solution. Check for a corresponding increase in the area of the hydroxy acid peak. Prepare fresh standards frequently.

  • Adsorption: The compound may be adsorbing to glass vials, pipette tips, or components of the HPLC system. Using silanized glass vials or polypropylene (B1209903) vials can help reduce adsorption. Priming the column and system with several injections of a concentrated standard before running the analytical sequence can also help passivate active sites.

  • Photodegradation: If the autosampler is not protected from light, degradation can occur in the vial. Use amber vials to protect the sample.

Summary of Fluvastatin Degradation under Forced Conditions

Stress ConditionReagents and ConditionsObserved DegradationKey Degradation Products
Acidic Hydrolysis 0.1 M HCl at 70°C for 120 min~45% degradation per hourFluvastatin Hydroxy Acid, Dehydration Products
Alkaline Hydrolysis 0.1 M NaOH at 100°C for 5 minComplete degradationFluvastatin Hydroxy Acid
Oxidative 6% H₂O₂ at room temp for 24hMild degradation (~6%)Oxidized derivatives
Thermal Dry Heat at 105°C for 4 hoursSlight degradation (~2.65%)Oxidative and other degradants
Photolytic UV Light (254nm/366nm)Significant degradationcis/trans isomers, Benzocarbazole-like photoproduct

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for inducing degradation of this compound to identify potential degradation products and establish the specificity of an analytical method.

  • Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in acetonitrile.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Incubate at 60°C for 2 hours.

    • Cool the solution and neutralize with 1 M NaOH.

    • Dilute with mobile phase to a final concentration of ~100 µg/mL for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 30 minutes.

    • Neutralize with 0.1 M HCl.

    • Dilute with mobile phase to a final concentration of ~100 µg/mL.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.

    • Store in the dark at room temperature for 24 hours.

    • Dilute with mobile phase to a final concentration of ~100 µg/mL.

  • Thermal Degradation (Solid State):

    • Place a thin layer of solid this compound powder in a glass vial.

    • Heat in an oven at 105°C for 6 hours.

    • Cool, dissolve in acetonitrile, and dilute to ~100 µg/mL for analysis.

  • Photostability Testing:

    • Expose a solution of this compound (~100 µg/mL in methanol/water) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark under the same temperature conditions.

  • Analysis: Analyze all stressed samples and a non-stressed control sample using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating RP-HPLC Method

This method is suitable for separating this compound from its primary degradation product, the hydroxy acid, and other impurities.

  • Instrumentation: HPLC with UV or Photodiode Array (PDA) Detector.

  • Column: C18, 150 x 4.6 mm, 5 µm particle size (e.g., Hypersil ODS, Phenomenex Luna).

  • Mobile Phase:

    • A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.2 with phosphoric acid.

    • B: Acetonitrile

    • C: Methanol

    • Isocratic Elution: A:B:C in a ratio of 30:15:55 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 235 nm.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Sample Diluent: Mobile Phase.

  • Procedure:

    • Prepare all solutions and standards in the mobile phase.

    • Equilibrate the HPLC system until a stable baseline is achieved.

    • Inject a blank (diluent), followed by standards and samples.

    • Identify peaks based on retention times of reference standards for this compound and Fluvastatin (hydroxy acid). The lactone, being more nonpolar, will typically elute later than the hydroxy acid.

Visualizations

Fluvastatin_Degradation_Pathway Lactone This compound (Inactive) Acid Fluvastatin Hydroxy Acid (Active) Lactone->Acid Hydrolysis (pH ≥ 7) Photo Benzocarbazole-like Photoproduct Lactone->Photo UV/Visible Light Oxidized Oxidized Products Lactone->Oxidized Oxidizing Agent (e.g., H₂O₂) Acid->Lactone Lactonization (pH < 7) Dehydrated Dehydrated Products Acid->Dehydrated Strong Acid, Heat

Caption: Major degradation pathways of this compound.

Stability_Testing_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Analysis cluster_data 3. Data Evaluation Start This compound (Solid or Solution) Stress Apply Stress Condition Start->Stress Control Control Sample (No Stress) Start->Control HPLC Inject into Stability-Indicating HPLC System Stress->HPLC Control->HPLC Detect UV/PDA Detection HPLC->Detect Integrate Integrate Peaks & Calculate Purity/Impurity Detect->Integrate Identify Identify Degradants (e.g., via MS, RRT) Integrate->Identify Report Generate Stability Report Identify->Report

Caption: Experimental workflow for a forced degradation study.

References

Minimizing on-column degradation of Fluvastatin Lactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers minimize the on-column degradation of Fluvastatin (B1673502) Lactone during chromatographic analysis.

Troubleshooting Guide

Issue: Appearance of a new peak or shoulder on the Fluvastatin Lactone peak.

Possible Cause Recommendation
On-column hydrolysis of the lactone to the hydroxy acid form. The interconversion between this compound and its active hydroxy acid form is pH-dependent.[1][2][3] Under neutral to basic conditions, the lactone form is unstable and can hydrolyze to the more polar hydroxy acid, which will likely have a different retention time.
Solution:
- Lower the pH of the mobile phase. Acidic conditions favor the stability of the lactone form.[2][3] Consider using a mobile phase with a pH between 3 and 4.5.
- Decrease the column temperature. Higher temperatures can accelerate the rate of hydrolysis.
- Increase the flow rate. A faster flow rate will reduce the residence time of the analyte on the column, minimizing the time for degradation to occur.

Issue: Poor peak shape (tailing or fronting) for the this compound peak.

Possible Cause Recommendation
Interaction with active sites on the column. Residual silanols on the silica-based stationary phase can interact with the analyte, leading to poor peak shape.
Solution:
- Use an end-capped column. A well-end-capped column will have fewer free silanol (B1196071) groups.
- Add a competing base to the mobile phase. A small amount of a competing base, such as triethylamine, can help to saturate the active sites on the column.
Co-elution with a degradation product. If the degradation product has a similar retention time to the lactone, it can result in a distorted peak.
Solution:
- Optimize the mobile phase composition. Adjusting the ratio of organic solvent to aqueous buffer can improve the separation between the lactone and its degradation products.
- Try a different column chemistry. A column with a different stationary phase (e.g., phenyl-hexyl instead of C18) may provide a different selectivity and better resolution.

Issue: Low or inconsistent recovery of this compound.

Possible Cause Recommendation
Degradation of the lactone in the sample solution before injection. This compound can be unstable in certain solvents and at certain pH values, even before being injected onto the column.
Solution:
- Prepare samples fresh and in a suitable solvent. Use a solvent that is known to be compatible with the lactone and maintain a slightly acidic pH.
- Keep sample vials cool. Use an autosampler with temperature control to minimize degradation in the sample queue.
Significant on-column degradation. As described above, the conditions of the chromatographic method itself can lead to the degradation of the lactone.
Solution:
- Re-evaluate and optimize the HPLC method. Focus on the mobile phase pH, temperature, and flow rate as described in the recommendations above.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound during HPLC analysis?

A1: The primary degradation pathway is the hydrolysis of the lactone ring to form the corresponding hydroxy acid. This is a reversible, pH-dependent reaction. Under acidic conditions, the equilibrium favors the lactone form, while under basic conditions, the equilibrium shifts towards the hydroxy acid form.

Q2: What is the optimal pH for the mobile phase to minimize on-column degradation of this compound?

A2: To minimize the hydrolysis of this compound to its hydroxy acid form, a mobile phase with an acidic pH is recommended. A pH in the range of 3.0 to 4.5 is generally considered optimal for maintaining the stability of the lactone.

Q3: Can the choice of organic solvent in the mobile phase affect the stability of this compound?

A3: Yes, the choice of organic solvent can influence the stability. While acetonitrile (B52724) is commonly used, some studies on other statins have shown that the rate of interconversion can be different in various organic solvents. It is advisable to perform stability studies in the selected mobile phase to ensure minimal degradation.

Q4: How does temperature affect the on-column degradation of this compound?

A4: Higher temperatures generally accelerate chemical reactions, including the hydrolysis of the lactone. Therefore, it is recommended to run the analysis at a controlled, and if necessary, reduced column temperature (e.g., 25-30 °C) to minimize on-column degradation.

Q5: Are there any specific column chemistries that are better for analyzing this compound?

A5: Standard reversed-phase columns, such as C18, are commonly used for the analysis of Fluvastatin. However, for troubleshooting peak shape issues, it may be beneficial to use a highly inert, end-capped C18 column to minimize secondary interactions with free silanol groups.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Fluvastatin

This protocol provides a starting point for developing a stability-indicating HPLC method to analyze Fluvastatin and its lactone form.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector

    • Data acquisition and processing software

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Orthophosphoric acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-10 min: 40-60% B

      • 10-15 min: 60-40% B

      • 15-20 min: 40% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 234 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of Fluvastatin standard in methanol.

    • Dilute the stock solution with the mobile phase to the desired concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Study

To assess the stability-indicating capability of the method, forced degradation studies should be performed.

  • Acid Degradation: Treat the sample with 0.1 M HCl at 60 °C for 2 hours. Neutralize with 0.1 M NaOH before injection.

  • Base Degradation: Treat the sample with 0.1 M NaOH at 60 °C for 2 hours. Neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105 °C for 24 hours. Dissolve in mobile phase for analysis.

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.

Data Presentation

Table 1: pH-Dependent Stability of this compound

pHConditionPredominant FormStability of Lactone
< 4.5AcidicLactoneHigh
4.5 - 6.5Near NeutralEquilibriumModerate
> 6.5BasicHydroxy AcidLow (unstable)

This table is a qualitative summary based on the general behavior of statins as described in the literature.

Visualizations

fluvastatin_equilibrium cluster_acidic Acidic Conditions (e.g., Mobile Phase pH < 4.5) cluster_basic Basic Conditions (e.g., Mobile Phase pH > 7) Fluvastatin_Hydroxy_Acid Fluvastatin (Hydroxy Acid) Fluvastatin_Lactone This compound Fluvastatin_Hydroxy_Acid->Fluvastatin_Lactone Lactonization Favored Fluvastatin_Hydroxy_Acid_2 Fluvastatin (Hydroxy Acid) Fluvastatin_Lactone_2 This compound Fluvastatin_Lactone_2->Fluvastatin_Hydroxy_Acid_2 Hydrolysis Favored experimental_workflow start Start: Peak Degradation Observed ph_adjust Adjust Mobile Phase pH (Target: 3.0-4.5) start->ph_adjust temp_adjust Lower Column Temperature (e.g., to 25-30°C) ph_adjust->temp_adjust flow_adjust Increase Flow Rate temp_adjust->flow_adjust check_stability Re-evaluate Peak Shape and Recovery flow_adjust->check_stability end End: Degradation Minimized check_stability->end Successful troubleshoot_further Further Troubleshooting (e.g., change column) check_stability->troubleshoot_further Unsuccessful

References

Validation & Comparative

A Comparative Analysis of Fluvastatin Lactone and Simvastatin Lactone Cytotoxicity for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cytotoxic profiles of statin prodrugs is crucial for both efficacy and safety assessments. This guide provides an objective comparison of the cytotoxic effects of fluvastatin (B1673502) lactone and simvastatin (B1681759) lactone, supported by experimental data and detailed methodologies.

Simvastatin lactone consistently demonstrates a higher cytotoxic potential compared to fluvastatin lactone across various studies. This difference is particularly pronounced in muscle cells, a key site for statin-related adverse effects. The lipophilicity of the lactone form allows for passive diffusion across cell membranes, leading to intracellular accumulation and subsequent cytotoxic events.

Quantitative Cytotoxicity Data

The following tables summarize the available quantitative data comparing the cytotoxicity of fluvastatin and simvastatin, with a focus on their lactone forms where specified.

Compound Cell Line Parameter Value Reference
This compound Primary Human Skeletal Muscle CellsRelative Myotoxicity vs. Acid Form26-fold higher[1]
Simvastatin Lactone Primary Human Skeletal Muscle CellsRelative Myotoxicity vs. Acid Form37-fold higher[1]
Fluvastatin A549 (Human Lung Carcinoma)IC50170 µM
Simvastatin A549 (Human Lung Carcinoma)IC5050 µM
Simvastatin Neonatal Rat Skeletal MyotubesIC50 (Protein Synthesis Inhibition)1.9 µM[2]

Note: The IC50 values for A549 cells refer to the parent statin and do not specify the lactone form. However, they provide a general comparison of potency.

Experimental Protocols

This section details a representative methodology for assessing and comparing the cytotoxicity of this compound and simvastatin lactone in a cell-based assay.

Objective:

To determine and compare the half-maximal inhibitory concentration (IC50) of this compound and simvastatin lactone in a selected cell line (e.g., C2C12 myoblasts or HepG2 hepatocytes).

Materials:
  • This compound and Simvastatin lactone (analytical grade)

  • Selected cell line (e.g., C2C12, HepG2)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:
  • Cell Culture: Culture the chosen cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Once the cells reach 80-90% confluency, detach them using Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium. Seed the cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Preparation and Treatment: Prepare stock solutions of this compound and simvastatin lactone in DMSO. On the day of the experiment, prepare serial dilutions of each compound in the culture medium to achieve the desired final concentrations. Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the statin lactones. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.

  • Incubation: Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[3]

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software package.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in statin lactone-induced cytotoxicity and a general experimental workflow for its assessment.

Statin_Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis CellCulture Cell Culture CellSeeding Cell Seeding (96-well plate) CellCulture->CellSeeding CompoundPrep Statin Lactone Preparation Treatment Treatment with Statin Lactones CompoundPrep->Treatment CellSeeding->Treatment Incubation Incubation (24-72h) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Absorbance Absorbance Measurement MTT_Assay->Absorbance DataAnalysis IC50 Determination Absorbance->DataAnalysis

Caption: Experimental workflow for assessing statin lactone cytotoxicity.

Statin_Apoptosis_Pathway cluster_upstream Upstream Events cluster_mitochondria Mitochondrial Pathway cluster_execution Execution Phase StatinLactone Statin Lactone HMG_CoA HMG-CoA Reductase Inhibition StatinLactone->HMG_CoA MitoStress Mitochondrial Stress StatinLactone->MitoStress Direct Effects? Mevalonate ↓ Mevalonate Pathway HMG_CoA->Mevalonate Isoprenoids ↓ Isoprenoid Synthesis (FPP, GGPP) Mevalonate->Isoprenoids Isoprenoids->MitoStress Reduced Prenylation Bax Bax Translocation MitoStress->Bax CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Statin-induced mitochondrial apoptosis signaling pathway.

References

Unveiling the Myotoxic Potential: A Comparative Analysis of Fluvastatin Lactone and Fluvastatin Acid on Muscle Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of drug formulations is paramount. In the realm of statin therapy, the differential impact of the lactone and acid forms of these cholesterol-lowering drugs on muscle cells is a critical area of investigation, directly linked to the widely reported side effect of statin-associated muscle symptoms (SAMS). This guide provides a comprehensive comparison of the myotoxic effects of fluvastatin (B1673502) lactone and its corresponding acid form, supported by experimental data and detailed methodologies.

A pivotal study in this field has demonstrated that the lactone form of fluvastatin is significantly more potent in inducing myotoxicity in human skeletal muscle cells compared to its acid counterpart.[1] This guide will delve into the quantitative differences, the underlying mechanisms, and the experimental approaches used to elucidate these findings.

Quantitative Comparison of Myotoxicity

Experimental evidence clearly indicates a substantial difference in the myotoxic potential between the two forms of fluvastatin. In a key in vitro study, fluvastatin lactone was found to be approximately 26-fold more potent at inducing myotoxicity in primary human skeletal muscle cells than fluvastatin acid.[1] This stark contrast underscores the importance of considering the specific form of the statin when evaluating its safety profile.

Form of FluvastatinRelative Potency in Inducing Myotoxicity
This compound ~26x higher than Fluvastatin Acid
Fluvastatin Acid Baseline

Table 1: Relative Myotoxic Potency of this compound vs. Fluvastatin Acid. This table summarizes the significant difference in the potency of the two forms of fluvastatin in causing muscle cell damage, as reported in in vitro studies.[1]

Experimental Protocols

To provide a clear understanding of how these findings were determined, this section outlines the detailed methodologies for the key experiments involved in assessing the myotoxicity of this compound and fluvastatin acid on muscle cells.

Primary Human Skeletal Muscle Cell Culture and Differentiation

This protocol describes the isolation and culture of primary human skeletal muscle cells, which are then differentiated into myotubes to create a physiologically relevant in vitro model.

  • Cell Sourcing: Primary human skeletal myoblasts are obtained from satellite cells isolated from muscle biopsies of healthy donors.

  • Cell Expansion: Myoblasts are cultured in a growth medium, typically containing a basal medium (e.g., DMEM/F-12), fetal bovine serum (FBS), and growth factors such as fibroblast growth factor (FGF), on a collagen-coated surface to promote proliferation.

  • Differentiation into Myotubes: Once the myoblasts reach a high confluence (typically >80%), the growth medium is replaced with a differentiation medium. This medium has a lower serum concentration (e.g., 2% horse serum) and lacks growth factors, which induces the myoblasts to fuse and form multinucleated myotubes. This process mimics the formation of mature muscle fibers.

Assessment of Myotube Viability using Fluorescence Staining

This method allows for the quantification of living myotubes after exposure to the different forms of fluvastatin.

  • Treatment: Differentiated myotubes are incubated with various concentrations of this compound and fluvastatin acid for a predetermined period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is run in parallel.

  • Staining: After the incubation period, the cells are stained with a fluorescent dye that specifically labels living cells. A common method involves a dual-staining approach:

    • Calcein AM: A cell-permeant dye that is converted by intracellular esterases in living cells to the intensely green fluorescent calcein.

    • Ethidium Homodimer-1 (EthD-1): A high-affinity nucleic acid stain that can only penetrate cells with compromised membranes (i.e., dead cells), emitting a bright red fluorescence.

  • Quantification: The stained myotubes are visualized using a fluorescence microscope. The number of green-fluorescent (live) myotubes is counted in multiple fields of view for each treatment condition. The percentage of viable myotubes is then calculated relative to the vehicle control. The concentrations of each fluvastatin form that cause a 50% reduction in myotube viability (EC50) are determined from the resulting concentration-response curves.

Apoptosis Assay using Annexin V and Propidium Iodide Staining

This flow cytometry-based assay is used to differentiate between healthy, apoptotic, and necrotic cells, providing insights into the mode of cell death induced by the fluvastatin forms.

  • Cell Preparation: After treatment with this compound or acid, the muscle cells (both floating and attached) are harvested.

  • Staining: The cells are then incubated with:

    • FITC-conjugated Annexin V: Annexin V has a high affinity for phosphatidylserine (B164497) (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane in the early stages of apoptosis.

    • Propidium Iodide (PI): PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results allow for the quantification of four cell populations:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathways and Mechanisms of Differential Myotoxicity

The enhanced myotoxicity of this compound is primarily attributed to its physicochemical properties and subsequent impact on cellular pathways.

Mechanism of Cellular Entry

The primary reason for the increased potency of the lactone form lies in its higher lipophilicity. This characteristic allows this compound to readily cross the muscle cell membrane via passive diffusion, leading to higher intracellular concentrations. In contrast, the more hydrophilic acid form has limited ability to passively diffuse across the cell membrane and likely relies on active transport mechanisms, resulting in lower intracellular accumulation.

G cluster_cell Muscle Cell This compound (Lipophilic) This compound (Lipophilic) Intracellular Space Intracellular Space This compound (Lipophilic)->Intracellular Space Passive Diffusion Fluvastatin Acid (Hydrophilic) Fluvastatin Acid (Hydrophilic) Fluvastatin Acid (Hydrophilic)->Intracellular Space Limited Diffusion

Cellular uptake of fluvastatin forms.
Downstream Signaling Pathways

While the precise signaling cascades that are differentially activated by the two forms of fluvastatin are still under active investigation, the higher intracellular concentration of the lactone form is believed to amplify the known mechanisms of statin-induced myotoxicity. These include:

  • Mitochondrial Dysfunction: Statins can impair the function of the mitochondrial respiratory chain, leading to decreased ATP production, increased generation of reactive oxygen species (ROS), and the release of pro-apoptotic factors like cytochrome c. The higher intracellular concentration of the lactone form likely exacerbates this mitochondrial stress.

  • Induction of Apoptosis: The mitochondrial damage, coupled with other cellular stresses, can trigger the intrinsic pathway of apoptosis. This involves the activation of a cascade of caspases, which are proteases that execute the programmed cell death process.

G cluster_pathway Myotoxic Signaling Cascade This compound (Higher Intracellular Conc.) This compound (Higher Intracellular Conc.) Mitochondrial Dysfunction Mitochondrial Dysfunction This compound (Higher Intracellular Conc.)->Mitochondrial Dysfunction Strongly Induces Fluvastatin Acid (Lower Intracellular Conc.) Fluvastatin Acid (Lower Intracellular Conc.) Fluvastatin Acid (Lower Intracellular Conc.)->Mitochondrial Dysfunction Weakly Induces Increased ROS Increased ROS Mitochondrial Dysfunction->Increased ROS Cytochrome c Release Cytochrome c Release Mitochondrial Dysfunction->Cytochrome c Release Muscle Cell Damage Muscle Cell Damage Increased ROS->Muscle Cell Damage Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Apoptosis->Muscle Cell Damage

Proposed differential signaling in myotoxicity.

Conclusion

The available evidence strongly indicates that this compound is significantly more myotoxic than its acid form, a difference primarily driven by its greater lipophilicity and consequent ease of entry into muscle cells. This leads to higher intracellular concentrations and a more pronounced induction of cellular stress pathways, including mitochondrial dysfunction and apoptosis. For researchers and drug development professionals, these findings highlight the critical importance of considering the physicochemical properties of different drug forms and their potential impact on cellular uptake and toxicity. Further research into the specific signaling pathways that are differentially modulated by this compound and acid will be crucial for developing safer and more effective statin therapies.

References

In Vitro Comparison of the Myotoxic Potential of Different Statin Lactones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the in vitro myotoxic effects of various statin lactones, supported by experimental data, to inform preclinical research and drug development.

This guide provides a comparative overview of the myotoxic potential of different statin lactones, the cyclic forms of statin drugs, which have been shown to be more myotoxic than their active acid forms. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of statin-induced myopathy. This document summarizes quantitative data from in vitro studies, details relevant experimental protocols, and visualizes key cellular pathways implicated in statin lactone-induced muscle cell toxicity.

Comparative Myotoxicity of Statin Lactones

In vitro studies consistently demonstrate that statin lactones are significantly more potent in inducing myotoxicity compared to their corresponding acid forms.[1][2] This increased toxicity is a critical consideration in drug development and safety assessment. The following tables summarize the comparative myotoxic potential of five commonly prescribed statins in their lactone forms: atorvastatin, fluvastatin, lovastatin (B1675250), pravastatin, and simvastatin (B1681759).

Table 1: Relative Myotoxic Potency of Statin Lactones Compared to Acid Forms in Human Skeletal Muscle Cells
Statin LactoneFold-Increase in Myotoxic Potency vs. Acid FormReference
Simvastatin37-fold[1]
Fluvastatin26-fold[1]
Pravastatin23-fold[1]
Atorvastatin14-fold

Myotoxicity was assessed by quantifying the number of living myotubes using fluorescence staining after incubation with increasing concentrations of statin lactones and their corresponding acid forms.

Table 2: IC50 Values for Inhibition of Sterol Synthesis and Cell Proliferation in Human Myoblasts
StatinIC50 for Sterol Synthesis (nM)Effect on Cell Proliferation (at 1 µM)Reference
Simvastatin4.0 ± 2.3>80% inhibition of DNA synthesis
Lovastatin19 ± 6>80% inhibition of DNA synthesis
Pravastatin110 ± 38No influence

These studies highlight the varying intrinsic toxicities of different statin lactones, with simvastatin and lovastatin being the most potent inhibitors of sterol synthesis and myoblast proliferation.

Table 3: Comparative IC50 Values for Myotoxicity in C2C12 Muscle Cells at Different Stages of Differentiation
StatinCell StageIC50 (µM)Reference
AtorvastatinProliferating Myoblasts (Day 1)100
Differentiating Myotubes (Day 3)46
Differentiated Myotubes (Day 5)36
SimvastatinProliferating Myoblasts (Day 1)125
Differentiating Myotubes (Day 3)10
Differentiated Myotubes (Day 5)7.5

This data suggests that the sensitivity of muscle cells to statin-induced myotoxicity can increase with differentiation.

Experimental Protocols

To ensure reproducibility and standardization of in vitro myotoxicity studies, detailed experimental protocols are essential. The following are methodologies for key assays used to assess statin-induced muscle cell damage.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Seed C2C12 myoblasts in a 96-well plate and allow them to differentiate into myotubes.

  • Treat the differentiated myotubes with various concentrations of statin lactones for 24, 72, or 120 hours.

  • Following treatment, incubate the cells with MTT solution (0.5 mg/mL in DMEM without phenol (B47542) red) for 4 hours at 37°C.

  • After incubation, dissolve the water-insoluble formazan (B1609692) crystals in dimethyl sulfoxide (B87167) (DMSO).

  • Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Protein Synthesis Measurement using Radiolabeled Amino Acid Incorporation

This method assesses the rate of de novo protein synthesis by measuring the incorporation of a radiolabeled amino acid into newly synthesized proteins.

Protocol:

  • Culture muscle cells (e.g., C2C12 myotubes) in appropriate media.

  • Expose the cells to the desired concentrations of statin lactones for a specified period (e.g., 24 hours).

  • During the final 30 minutes of the treatment period, add a mixture of [³⁵S]methionine and [³⁵S]cysteine to the culture medium.

  • After the incubation with radiolabeled amino acids, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove unincorporated radioactive precursors.

  • Precipitate the proteins by adding ice-cold 10% trichloroacetic acid (TCA).

  • Wash the protein pellets with ethanol (B145695) to remove any remaining TCA.

  • Solubilize the protein pellets in a suitable buffer (e.g., containing sodium hydroxide (B78521) and a surfactant).

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Normalize the radioactive counts to the total protein content in each sample, which can be determined using a standard protein assay (e.g., BCA assay).

Signaling Pathways in Statin Lactone-Induced Myotoxicity

Statin lactones can trigger myotoxicity through the induction of apoptosis (programmed cell death). A key mechanism involves the disruption of intracellular calcium homeostasis and the subsequent activation of a mitochondrial-mediated apoptotic cascade.

Experimental Workflow for In Vitro Statin Myotoxicity Assessment

G cluster_setup Experimental Setup cluster_assays Myotoxicity Assessment cluster_analysis Data Analysis cell_culture Culture & Differentiate Skeletal Muscle Cells (e.g., C2C12, primary human myoblasts) statin_treatment Treat with Statin Lactones (Varying Concentrations & Durations) cell_culture->statin_treatment viability Cell Viability Assay (e.g., MTT) statin_treatment->viability protein_synthesis Protein Synthesis Assay (e.g., Radiolabeled Amino Acid Incorporation) statin_treatment->protein_synthesis apoptosis Apoptosis Assay (e.g., Caspase Activity, TUNEL) statin_treatment->apoptosis ic50 Determine IC50 Values viability->ic50 pathway_analysis Analyze Signaling Pathways viability->pathway_analysis protein_synthesis->ic50 protein_synthesis->pathway_analysis apoptosis->ic50 apoptosis->pathway_analysis comparison Compare Myotoxic Potential ic50->comparison pathway_analysis->comparison

Caption: Workflow for in vitro assessment of statin lactone myotoxicity.

Statin Lactone-Induced Apoptotic Signaling Pathway

G cluster_calcium Calcium Dysregulation cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade statin Statin Lactone ca_increase ↑ Intracellular Ca²⁺ statin->ca_increase calpain Calpain Activation ca_increase->calpain bax Bax Translocation to Mitochondria calpain->bax cyto_c Cytochrome c Release bax->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Signaling cascade of statin lactone-induced apoptosis in muscle cells.

References

Head-to-head comparison of Fluvastatin Lactone and Atorvastatin Lactone in vitro

Author: BenchChem Technical Support Team. Date: December 2025

An In Vitro Head-to-Head Comparison: Fluvastatin Lactone vs. Atorvastatin Lactone

This guide provides a detailed in vitro comparison of this compound and Atorvastatin Lactone, two synthetic statins. While their primary clinical application in their active acid forms is the inhibition of HMG-CoA reductase to lower cholesterol, their lactone forms exhibit distinct physicochemical and biological properties.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis based on available experimental data.

Overview and Physicochemical Properties

Statins can exist in two forms: a pharmacologically active hydroxy acid (open-ring) form and a generally inactive or less active lactone (closed-ring) form.[2][4] The interconversion between these forms is pH-dependent and can be mediated by enzymes. Fluvastatin and Atorvastatin are both classified as lipophilic statins. Their lactone forms are notably more lipophilic than their corresponding acid forms, which facilitates entry into cells via passive diffusion, whereas the acid forms typically require active transport.

PropertyThis compoundAtorvastatin Lactone
Chemical Class Synthetic HMG-CoA Reductase Inhibitor (Statin)Synthetic HMG-CoA Reductase Inhibitor (Statin)
Molecular Formula C24H24FNO3C33H33FN2O4
Molecular Weight 411.5 g/mol 540.6 g/mol
Lipophilicity Considered lipophilic; more lipophilic than its corresponding acid form, allowing for passive cell diffusion.Considered lipophilic; more lipophilic than its corresponding acid form, allowing for passive cell diffusion.
Primary Active Form Fluvastatin Acid (hydroxy acid form) is the potent HMG-CoA reductase inhibitor.Atorvastatin Acid (hydroxy acid form) is the potent HMG-CoA reductase inhibitor.
Metabolism Involvement Primarily metabolized by the CYP2C9 isoenzyme.Primarily metabolized by the CYP3A4 isoenzyme, forming active hydroxy metabolites.

In Vitro Biological Activity Comparison

The primary mechanism of statins is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway of cholesterol synthesis. However, the lactone forms, while being poor inhibitors of this enzyme, have demonstrated other biological effects, particularly cytotoxicity.

In Vitro AssayThis compoundAtorvastatin Lactone
HMG-CoA Reductase Inhibition The active acid form has a reported IC50 of 8 nM in cell-free assays and 40-100 nM in human liver microsomes. The lactone form is considered significantly less active or inactive.The active acid form has a reported inhibition coefficient (Ki) in the low nanomolar range (0.1-2.3 nM). The lactone form is considered a pharmacologically inactive metabolite in this context.
Myotoxicity (Human Skeletal Muscle Cells) Showed a 26-fold higher potency to induce myotoxicity compared to its corresponding acid form.Showed a 14-fold higher potency to induce myotoxicity compared to its corresponding acid form.
CYP Enzyme Inhibition (HLMs) Fluvastatin acid was found to be a more potent inhibitor of CYP2C9-catalyzed S-warfarin 7-hydroxylation (IC50: 0.161 µM) than the lactone form (IC50: 0.952 µM).The lactone form is a more potent inhibitor of CYP2C9-catalyzed S-warfarin 7-hydroxylation than its corresponding acid form.
Nuclear Receptor Activation Data not specifically found for the lactone form.Induces Pregnane X Receptor (PXR) activity, which regulates the expression of drug-metabolizing enzymes like CYP3A4.

Signaling Pathway: HMG-CoA Reductase Inhibition

Both Fluvastatin and Atorvastatin, in their active acid forms, target the same crucial step in the mevalonate pathway. By inhibiting HMG-CoA reductase, they prevent the conversion of HMG-CoA to mevalonic acid. This action not only reduces the synthesis of cholesterol but also decreases the production of important non-steroidal isoprenoid compounds, which are vital for the post-translational modification (prenylation) of small GTP-binding proteins like Rho and Ras. The lactone forms, while not directly inhibiting the enzyme, are believed to contribute to pleiotropic effects through mechanisms like modulating proteasome activity or mitochondrial function.

Mevalonate_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMG-CoA Synthase Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Isoprenoids Isoprenoid Intermediates (e.g., FPP, GGPP) Mevalonate->Isoprenoids Multiple Steps Cholesterol Cholesterol Isoprenoids->Cholesterol Multiple Steps PrenylatedProteins Prenylated Proteins Isoprenoids->PrenylatedProteins Proteins Small GTPases (e.g., Rho, Ras) Proteins->PrenylatedProteins Protein Prenylation Statins Statins (Active Acid Form) Statins->HMG_CoA Inhibition

Caption: The Mevalonate Pathway and the inhibitory action of statins on HMG-CoA reductase.

Experimental Protocols

HMG-CoA Reductase (HMGR) Activity/Inhibitor Screening Assay

This in vitro assay is fundamental for quantifying the inhibitory potential of compounds against HMG-CoA reductase.

Principle: The activity of HMGR is determined by spectrophotometrically monitoring the decrease in absorbance at 340 nm. This decrease corresponds to the oxidation of NADPH to NADP+ during the reduction of HMG-CoA to mevalonate by the enzyme. The rate of NADPH consumption is directly proportional to the enzyme's activity.

Materials:

  • HMG-CoA Reductase (catalytic domain)

  • HMG-CoA Substrate Solution

  • NADPH

  • Assay Buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.8)

  • Test Inhibitors (this compound, Atorvastatin Lactone) dissolved in a suitable solvent (e.g., DMSO)

  • Positive Control (e.g., Pravastatin or Atorvastatin acid)

  • 96-well clear flat-bottom plate or quartz cuvettes

  • Microplate reader or spectrophotometer capable of kinetic reads at 340 nm

Procedure:

  • Reagent Preparation: Prepare a 1x Assay Buffer from a concentrated stock using ultrapure water. Reconstitute NADPH, HMG-CoA, and the HMGR enzyme according to the supplier's instructions, keeping the enzyme on ice.

  • Reaction Setup: In a 96-well plate, add the components in the following order for each reaction well:

    • Assay Buffer

    • Test Inhibitor (e.g., 1-2 µL of the desired concentration) or solvent for control wells.

    • NADPH solution.

    • HMG-CoA Substrate solution to initiate the reaction.

    • HMG-CoA Reductase enzyme.

  • Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 340 nm in a kinetic mode for 5-10 minutes, taking readings every 15-20 seconds.

  • Data Analysis: Calculate the rate of NADPH decrease (ΔA340/min) from the linear portion of the kinetic curve. The percentage of inhibition for each test compound concentration is calculated relative to the uninhibited control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

HMGR_Assay_Workflow cluster_steps Reaction Assembly Order Start Start Prep Prepare Reagents (Buffer, NADPH, Substrate, Enzyme, Inhibitors) Start->Prep Setup Set up Reaction Wells in 96-well Plate Prep->Setup AddBuffer 1. Add Assay Buffer Setup->AddBuffer AddInhibitor 2. Add Inhibitor (or DMSO Control) AddNADPH 3. Add NADPH AddSubstrate 4. Add HMG-CoA Substrate AddEnzyme 5. Add HMGR Enzyme to Start Reaction Measure Immediately Measure A340 Kinetically at 37°C AddEnzyme->Measure Analyze Calculate Rate (ΔA/min) & Percent Inhibition Measure->Analyze End Determine IC50 Value Analyze->End

References

A Comparative Analysis of Fluvastatin Lactone Enantiomers: Potency and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fluvastatin (B1673502), a member of the statin class of cholesterol-lowering drugs, is a synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] Commercially available fluvastatin is a racemic mixture, containing equal amounts of two enantiomers: (3R,5S)-fluvastatin and (3S,5R)-fluvastatin.[1][2] This guide provides a comparative assessment of the relative potency of these enantiomers, supported by experimental data and detailed methodologies.

Potency in HMG-CoA Reductase Inhibition

The primary mechanism of action for statins is the competitive inhibition of HMG-CoA reductase. Experimental evidence clearly demonstrates that the pharmacological activity of fluvastatin resides almost exclusively in one of its enantiomers. The (3R,5S)-enantiomer is the potent inhibitor of HMG-CoA reductase, while the (3S,5R)-enantiomer is considered pharmacologically inactive.

A summary of the inhibitory potency, expressed as the half-maximal inhibitory concentration (IC50), is presented in the table below.

CompoundTargetIC50 (nM)
(3R,5S)-FluvastatinHMG-CoA Reductase8[3]
Racemic FluvastatinHMG-CoA Reductase40 - 100

Note: A specific IC50 value for the (3S,5R)-enantiomer is not widely reported in the literature, as it is considered to have negligible inhibitory activity compared to the (3R,5S)-enantiomer.

Signaling Pathways

Fluvastatin exerts its cellular effects primarily through the inhibition of the mevalonate (B85504) pathway. By blocking the synthesis of mevalonate, a precursor for cholesterol and various isoprenoids, fluvastatin impacts multiple downstream signaling cascades. Notably, fluvastatin has been shown to inhibit the HMG-CoA reductase-driven Braf/MEK/ERK1/2 and Akt signaling pathways.

G Fluvastatin's Impact on Cellular Signaling cluster_0 Mevalonate Pathway cluster_1 Downstream Signaling HMG_CoA HMG-CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate Braf Braf HMG_CoA_Reductase->Braf Akt Akt HMG_CoA_Reductase->Akt Downstream Cholesterol & Isoprenoids Mevalonate->Downstream Fluvastatin Fluvastatin ((3R,5S)-enantiomer) Fluvastatin->HMG_CoA_Reductase MEK MEK Braf->MEK ERK ERK1/2 MEK->ERK Cell_Effects ↓ Cell Growth ↑ Apoptosis ERK->Cell_Effects Akt->Cell_Effects

Fluvastatin's inhibitory action on key signaling pathways.

Experimental Protocols

The determination of the inhibitory potency of fluvastatin enantiomers on HMG-CoA reductase is typically performed using an in vitro enzyme activity assay. A generalized protocol for such an assay is outlined below.

HMG-CoA Reductase Activity Assay (Spectrophotometric Method)

This assay measures the activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Materials:

  • Purified HMG-CoA reductase enzyme

  • HMG-CoA substrate

  • NADPH

  • Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4, containing dithiothreitol)

  • Fluvastatin enantiomers (dissolved in a suitable solvent, e.g., DMSO)

  • Microplate reader capable of reading absorbance at 340 nm

  • 96-well UV-transparent microplates

Procedure:

  • Reagent Preparation: Prepare working solutions of HMG-CoA reductase, HMG-CoA, and NADPH in the assay buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the fluvastatin enantiomers to be tested.

  • Assay Reaction:

    • To each well of the microplate, add the assay buffer.

    • Add the desired concentration of the fluvastatin enantiomer or vehicle control.

    • Add the HMG-CoA reductase enzyme and incubate for a pre-determined time at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding HMG-CoA and NADPH.

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a specified duration using the microplate reader.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (the slope of the linear portion of the absorbance vs. time curve).

    • Determine the percentage of inhibition for each concentration of the fluvastatin enantiomer relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

G Workflow for HMG-CoA Reductase Inhibition Assay cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis Reagents Prepare Reagents: - HMG-CoA Reductase - HMG-CoA - NADPH - Assay Buffer Plate_Setup Add Buffer and Inhibitor/ Vehicle to Microplate Wells Reagents->Plate_Setup Inhibitors Prepare Serial Dilutions of Fluvastatin Enantiomers Inhibitors->Plate_Setup Enzyme_Add Add HMG-CoA Reductase and Incubate Plate_Setup->Enzyme_Add Reaction_Start Initiate Reaction with HMG-CoA and NADPH Enzyme_Add->Reaction_Start Data_Acq Monitor Absorbance at 340 nm (Kinetic Read) Reaction_Start->Data_Acq Calc_Rate Calculate Rate of NADPH Consumption Data_Acq->Calc_Rate Calc_Inhib Determine % Inhibition Calc_Rate->Calc_Inhib Calc_IC50 Calculate IC50 from Dose-Response Curve Calc_Inhib->Calc_IC50

A generalized workflow for determining HMG-CoA reductase inhibition.

Conclusion

The available data conclusively demonstrate that the inhibitory activity of fluvastatin against HMG-CoA reductase is highly stereoselective. The (3R,5S)-enantiomer is the pharmacologically active agent, exhibiting potent inhibition of the enzyme, while the (3S,5R)-enantiomer is essentially inactive. This significant difference in potency underscores the importance of stereochemistry in drug design and development. For researchers investigating the effects of fluvastatin, it is critical to consider the enantiomeric composition of the compound being used, as the racemic mixture will have an apparent potency that is an average of its highly active and inactive components.

References

Comparative Stability of Fluvastatin Lactone in Diverse Formulations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals and researchers, understanding the stability of an active pharmaceutical ingredient (API) in its various formulations is paramount. This guide provides a comparative analysis of the stability of fluvastatin (B1673502) lactone, a critical degradation product of fluvastatin, across different formulation strategies. The data presented is synthesized from published research and aims to inform formulation development and stability testing protocols.

Fluvastatin, a synthetic HMG-CoA reductase inhibitor, is susceptible to degradation, with the formation of its corresponding lactone being a primary pathway. This conversion is influenced by factors such as pH, temperature, humidity, and the excipients used in the formulation.[1][2] The presence of fluvastatin lactone is significant as it represents a loss of the active hydroxy acid form and is considered an impurity. This guide delves into the comparative stability of this compound in immediate-release, extended-release, and solid dispersion formulations, providing supporting data and detailed experimental methodologies.

Quantitative Stability Data

The stability of fluvastatin and the formation of its lactone degradant are significantly impacted by the formulation composition. Below is a summary of stability data compiled from studies on different fluvastatin formulations under accelerated storage conditions.

Formulation TypeKey ExcipientsStorage ConditionsDurationThis compound DetectedReference
Solid Dispersion 1 Polyvinylpyrrolidone (PVP)45°C, 75% RH6 monthsYes, a main by-product[3]
Solid Dispersion 2 Eudragit RS10045°C, 75% RH6 monthsYes, a main by-product[3]
Solid Dispersion 3 Chitosan (CS)45°C, 75% RH6 monthsYes, a main by-product[3]
Sustained-Release Tablets Povidone, Microcrystalline Cellulose, Hydroxyethyl Cellulose, Mannitol, Magnesium Stearate40°C, 75% RH6 monthsNot Detected

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the comparative stability testing of this compound.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.

  • Objective: To identify the potential degradation products of fluvastatin, including the lactone, under various stress conditions.

  • Procedure:

    • Acid Hydrolysis: Treat fluvastatin solution with 0.1 N HCl at 80°C for 2 hours.

    • Base Hydrolysis: Treat fluvastatin solution with 0.1 N NaOH at 80°C for 30 minutes.

    • Oxidative Degradation: Treat fluvastatin solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid fluvastatin to 105°C for 24 hours.

    • Photodegradation: Expose fluvastatin solution to UV light (254 nm) and fluorescent light for a specified duration.

    • Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method to identify and quantify the degradation products.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A validated stability-indicating HPLC method is crucial for separating and quantifying fluvastatin from its degradation products, including the lactone.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in a suitable ratio.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: UV detection at a wavelength where both fluvastatin and its lactone have significant absorbance (e.g., 238 nm or 305 nm).

    • Injection Volume: 20 µL.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it can accurately measure the stability of fluvastatin and the formation of its lactone.

Mandatory Visualizations

Degradation Pathway of Fluvastatin

The following diagram illustrates the primary degradation pathway of fluvastatin to its lactone form, which is favored under acidic conditions and can also be influenced by heat.

G Fluvastatin Fluvastatin (Hydroxy Acid Form) Lactone This compound (Degradation Product) Fluvastatin->Lactone Acidic Conditions / Heat Other_Degradants Other Degradation Products Fluvastatin->Other_Degradants Oxidation / Light

Caption: Degradation pathway of Fluvastatin.

Experimental Workflow for Comparative Stability Studies

This diagram outlines the logical workflow for conducting a comparative stability study of this compound in different formulations.

G cluster_prep 1. Formulation Preparation cluster_stability 2. Stability Testing cluster_analysis 3. Sample Analysis cluster_data 4. Data Evaluation Formulation_A Formulation A (e.g., Immediate-Release) Stress_Conditions Exposure to Stress Conditions (e.g., 40°C/75% RH) Formulation_A->Stress_Conditions Formulation_B Formulation B (e.g., Extended-Release) Formulation_B->Stress_Conditions Formulation_C Formulation C (e.g., Solid Dispersion) Formulation_C->Stress_Conditions HPLC_Analysis Stability-Indicating HPLC Analysis Stress_Conditions->HPLC_Analysis Data_Comparison Comparison of This compound Levels HPLC_Analysis->Data_Comparison

Caption: Workflow for comparative stability studies.

Conclusion

The stability of fluvastatin and the propensity for lactone formation are highly dependent on the formulation strategy. Solid dispersions, while potentially enhancing solubility, may not always confer optimal stability against lactone formation under accelerated conditions. In contrast, well-designed sustained-release formulations with specific excipients can significantly inhibit the degradation to the lactone form. The choice of excipients and the control of the micro-pH within the formulation are critical factors in ensuring the stability of fluvastatin. Researchers and formulation scientists should conduct thorough forced degradation and long-term stability studies using validated stability-indicating methods to select the most robust formulation for fluvastatin.

References

Validating Assay Specificity for Fluvastatin Lactone in the Presence of its Parent Drug: A Comparison of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the development of pharmaceutical products containing Fluvastatin (B1673502), rigorous analytical testing is paramount to ensure the quality, safety, and efficacy of the final dosage form. A critical aspect of this testing is the specific quantification of Fluvastatin in the presence of its potential degradation products, most notably Fluvastatin Lactone. This guide provides a comprehensive comparison of analytical methodologies for validating the specificity of an assay for Fluvastatin, with a focus on its ability to distinguish the active pharmaceutical ingredient (API) from its lactone variant.

Fluvastatin, a synthetic lipid-lowering agent, exists in a pH-dependent equilibrium with its inactive lactone form.[1][2] The presence of the lactone is a critical quality attribute to monitor, as it can impact the drug's therapeutic effect. Therefore, employing an analytical method with proven specificity is a regulatory and scientific necessity. This guide details and compares three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Spectrofluorimetry, and Thin-Layer Chromatography (TLC)-Densitometry.

Comparison of Analytical Methods for Fluvastatin Assay Specificity

The selection of an appropriate analytical method depends on various factors, including the specific requirements of the analysis (e.g., routine quality control vs. research), available instrumentation, and desired sensitivity. The following table summarizes the key performance characteristics of HPLC, Spectrofluorimetry, and TLC-Densitometry for the analysis of Fluvastatin in the presence of its lactone degradant.

ParameterHigh-Performance Liquid Chromatography (HPLC)SpectrofluorimetryTLC-Densitometry
Principle Chromatographic separation based on differential partitioning between a stationary and mobile phase.Measurement of the native fluorescence of the analyte at a specific excitation and emission wavelength.Chromatographic separation on a TLC plate followed by quantification of the separated spots by measuring their absorbance of reflected light.
Specificity High. Can achieve baseline separation of Fluvastatin and this compound.[3]Moderate. Specificity can be compromised by fluorescent impurities or degradation products with similar spectral properties.Good. Provides good separation of Fluvastatin and its lactone.[3]
Linearity Range 5 - 50 µg/mL[3]1 - 10 µg/mL1 - 10 µ g/spot
Limit of Detection (LOD) 0.0194 µg/mLInformation not availableInformation not available
Limit of Quantification (LOQ) 0.0588 µg/mLInformation not availableInformation not available
Mean % Recovery 99.11 ± 0.775%100.08 ± 0.779%100.07 ± 0.935%
Key Advantages High resolution and sensitivity, well-established and widely used method.High sensitivity, simple and rapid for screening purposes.Cost-effective, high throughput for multiple samples.
Key Limitations Requires more expensive instrumentation and skilled operators.Susceptible to interference from other fluorescent compounds.Lower resolution and sensitivity compared to HPLC.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical assays. Below are the experimental protocols for the three compared methods.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed to achieve a clear separation between Fluvastatin and its acid-induced degradation product, this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Zorbax C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol (B129727) and water in a ratio of 80:20 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 242 nm.

  • Internal Standard (IS): Sodium benzoate (B1203000) can be used as an internal standard.

  • Sample Preparation:

    • Prepare a standard stock solution of Fluvastatin in the mobile phase.

    • To induce degradation and form the lactone, a solution of Fluvastatin can be refluxed with 1 N HCl at 100°C for approximately 90 minutes.

    • Prepare working standard solutions and samples containing both Fluvastatin and the degradation product.

    • Inject the prepared solutions into the HPLC system.

  • Specificity Validation: The specificity is confirmed by the baseline separation of the Fluvastatin peak from the this compound peak in the chromatogram.

Spectrofluorimetric Method

This method leverages the native fluorescence of Fluvastatin for its quantification.

  • Instrumentation: A spectrofluorometer.

  • Solvent: Ethanol (B145695).

  • Excitation Wavelength: 258 nm.

  • Emission Wavelength: 776 nm.

  • Sample Preparation:

    • Prepare a stock solution of Fluvastatin in ethanol.

    • Prepare a series of standard solutions by diluting the stock solution with ethanol to cover the desired concentration range.

    • To assess specificity, a sample containing the acid-degraded product (lactone) is also prepared and its fluorescence spectrum is recorded to check for potential interference.

  • Specificity Validation: The method's specificity is evaluated by comparing the fluorescence spectra of Fluvastatin and its lactone. The absence of significant overlapping fluorescence at the analytical wavelength for Fluvastatin indicates specificity.

TLC-Densitometric Method

This planar chromatographic technique offers a cost-effective alternative for the separation and quantification of Fluvastatin and its lactone.

  • Instrumentation: A TLC scanner (densitometer).

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase (Developing System): A mixture of chloroform, hexane, methanol, and glacial acetic acid in a ratio of 5:5:1:1 (v/v/v/v).

  • Sample Application: Apply the standard and sample solutions as bands on the TLC plate.

  • Development: Develop the plate in a chromatographic chamber saturated with the mobile phase.

  • Detection: After development, dry the plate and scan the spots at 304 nm.

  • Specificity Validation: Specificity is demonstrated by the clear separation of the spots corresponding to Fluvastatin (Rf ≈ 0.6) and its acid degradation product (Rf ≈ 0.75).

Mandatory Visualizations

To further elucidate the experimental and chemical processes, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_validation Specificity Validation start Start: Fluvastatin Bulk Drug / Formulation degradation Forced Degradation (e.g., Acid Hydrolysis) start->degradation mixture Prepare Mixture of Fluvastatin & Lactone degradation->mixture hplc HPLC System (C18 Column, UV Detector) mixture->hplc separation Chromatographic Separation hplc->separation detection Peak Detection & Quantification separation->detection resolution Assess Peak Resolution (Baseline Separation) detection->resolution result Result: Specific Assay resolution->result

Caption: Experimental workflow for validating the specificity of an HPLC assay for Fluvastatin.

G Fluvastatin Fluvastatin (Active Hydroxy Acid Form) Lactone This compound (Inactive Form) Fluvastatin->Lactone Acidic Conditions (Lactonization) Lactone->Fluvastatin Basic/Neutral Conditions (Hydrolysis)

Caption: pH-dependent interconversion between Fluvastatin and this compound.

References

Inter-laboratory comparison of Fluvastatin Lactone quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Fluvastatin Lactone Quantification Methods

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of this compound, a critical aspect of pharmaceutical quality control and pharmacokinetic studies. Due to the pH-dependent equilibrium between Fluvastatin's active hydroxy acid form and its inactive lactone form, precise and validated quantification methods are paramount.[1][2] This document summarizes key performance data from various validated methods and details their experimental protocols to aid researchers in selecting the most appropriate technique for their specific needs.

Quantitative Method Performance

The following table summarizes the performance characteristics of various High-Performance Liquid Chromatography (HPLC) methods coupled with either Ultraviolet (UV) or Tandem Mass Spectrometry (MS/MS) detection for the quantification of Fluvastatin. It is important to note that the specific form of Fluvastatin quantified (acid or lactone) is often influenced by the pH of the sample preparation and mobile phase. Acidic conditions tend to favor the lactone form.

MethodMatrixLinearity RangeAccuracy (%)Precision (%RSD)Limit of Quantification (LOQ)Reference
HPLC-UV Bulk Drug & Tablets1 - 6 µg/mL98.31 - 99.70Intra-day: 0.21 - 0.90, Inter-day: 0.41 - 1.280.0588 µg/mL[2][3]
HPLC-UV Bulk Drug & Capsules2.0 - 320.0 µg/mLNot explicitly statedNot explicitly stated0.54 µg/mL (LOD)[4]
RP-HPLC Rabbit Plasma5 - 200 ng/mL95.58 - 100.31Intra-batch: 0.64 - 1.56, Inter-batch: 0.42 - 1.275 ng/mL
LC-MS/MS Human Plasma0.2 - 50 ng/mLExcellent (not quantified)Excellent (not quantified)0.2 ng/mL
LC-MS Human Plasma2.0 - 800.0 ng/mLNot explicitly stated< 15%2.0 ng/mL
HPLC-Fluorescence Human Plasma2 - 600 µg/L95.0 - 100.9< 8%2 µg/L

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on validated methods reported in the scientific literature.

HPLC-UV Method for Bulk and Pharmaceutical Dosage Forms

This method is suitable for the routine quality control of Fluvastatin in its solid forms.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: Hypersil ODS C18 (150 x 4.6 mm, 5 µm)

    • Mobile Phase: A mixture of methanol (B129727), 20mM phosphate (B84403) buffer (pH adjusted to 3.0 with phosphoric acid), and acetonitrile (B52724) in a ratio of 5:3:2 (v/v/v). An acidic mobile phase helps in maintaining Fluvastatin in its lactone form.

    • Flow Rate: 1.2 mL/min

    • Detection Wavelength: 235 nm

    • Injection Volume: 20 µL

  • Sample Preparation:

    • Accurately weigh and transfer Fluvastatin sodium powder or the contents of capsules/tablets to a volumetric flask.

    • Dissolve and dilute to the desired concentration with the mobile phase.

    • Filter the solution through a 0.45 µm membrane filter before injection.

LC-MS/MS Method for Fluvastatin in Human Plasma

This highly sensitive and selective method is ideal for pharmacokinetic studies where low concentrations of Fluvastatin need to be quantified.

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A suitable C18 column, such as a Spursil C18 (150 mm × 2.1 mm, 5 µm).

    • Mobile Phase: A gradient elution using a mixture of methanol and water is often employed. The use of a weakly acidic mobile phase (e.g., with 0.2% formic acid and 2 mM ammonium (B1175870) formate) can help minimize the inter-conversion of acid and lactone forms during analysis.

    • Flow Rate: Typically in the range of 0.2 - 0.4 mL/min.

    • Injection Volume: 5 - 20 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity. The specific precursor and product ion transitions for Fluvastatin would be monitored (e.g., m/z 410.20 for the precursor ion).

  • Sample Preparation (Protein Precipitation):

    • To a 200 µL plasma sample, add an internal standard (e.g., a deuterated analog of Fluvastatin).

    • Add a protein precipitating agent like acetonitrile, vortex, and centrifuge to pellet the proteins.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase before injection.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the quantification of this compound in a research or quality control setting.

G Experimental Workflow for this compound Quantification cluster_0 Sample Handling cluster_1 Analytical Measurement cluster_2 Data Processing & Reporting A Sample Receipt (Bulk Drug / Plasma) B Sample Preparation (e.g., Dissolution, Extraction) A->B C Chromatographic Separation (HPLC / LC) B->C Injection D Detection (UV / MS/MS) C->D E Data Acquisition & Integration D->E Signal F Quantification & Analysis E->F G Final Report Generation F->G

Caption: A generalized workflow from sample receipt to final report.

This guide provides a foundational understanding of the methods available for this compound quantification. The choice of method will ultimately depend on the specific requirements of the study, including the matrix, required sensitivity, and available instrumentation. For regulatory submissions, method validation according to ICH guidelines is essential.

References

Safety Operating Guide

Navigating the Disposal of Fluvastatin Lactone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Fluvastatin Lactone, a derivative of the cholesterol-lowering drug Fluvastatin, requires careful handling and disposal due to the potential hazards associated with statin compounds and lactone functionalities. This guide provides essential, step-by-step logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Body Covering: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If significant dust is present, a respirator may be necessary.[1]

Quantitative Data for Disposal

Due to the limited availability of public data on this compound, specific quantitative limits for disposal have not been established. In the absence of such data, all waste containing this compound should be treated as hazardous waste, and disposal should be managed through your institution's Environmental Health and Safety (EHS) department.

ParameterGuideline
Waste Classification Hazardous Pharmaceutical Waste.
EPA Hazardous Waste Code Not specifically listed. Treat as a hazardous chemical waste based on the precautionary principle. Consult with your institution's EHS for appropriate waste coding.
Aqueous Concentration Limit for Drain Disposal Do not dispose of down the drain. [3] This practice is prohibited for hazardous pharmaceutical waste to prevent environmental contamination.[4]
Solid Waste Landfill Prohibited for untreated hazardous chemical waste. Must be disposed of through a licensed hazardous waste contractor, typically via incineration.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Adherence to institutional, local, state, and federal regulations is mandatory.

Experimental Protocol for Disposal:

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed by your EHS department.

    • Collect solid waste (e.g., contaminated consumables, unused compound) and liquid waste (e.g., solutions containing this compound) in separate, dedicated containers.

  • Containerization and Labeling:

    • Use a chemically compatible, leak-proof container with a secure lid for waste collection.

    • Clearly label the container with the words "Hazardous Waste ," the full chemical name "This compound ," and the approximate quantity or concentration.

    • Include the name of the principal investigator and the laboratory contact information on the label.

  • Waste Accumulation and Storage:

    • Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.

    • Provide secondary containment to mitigate spills.

    • Keep a log of the contents and accumulation start date.

  • Arranging for Disposal:

    • Once the waste container is full or the project is complete, submit a hazardous waste pickup request to your institution's EHS department.

    • Provide the EHS department with all available information about the waste, including its chemical class and any known hazards.

  • Decontamination of Labware:

    • Thoroughly decontaminate any labware that has come into contact with this compound before it is washed for reuse or disposed of as non-hazardous waste.

    • A suitable decontamination procedure involves rinsing with an appropriate organic solvent (e.g., ethanol (B145695) or acetone), followed by washing with soap and water.

    • The solvent rinsate must be collected and disposed of as hazardous liquid waste.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical workflow for the proper disposal of this compound.

Fluvastatin_Lactone_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Disposal Process cluster_decon Decontamination start Start: Fluvastatin Lactone Waste Generated ppe Don Appropriate Personal Protective Equipment (PPE) start->ppe segregate Segregate Solid & Liquid Waste ppe->segregate containerize Use Labeled, Leak-Proof Hazardous Waste Containers segregate->containerize decontaminate Decontaminate Labware with Solvent segregate->decontaminate store Store in Designated Satellite Accumulation Area containerize->store request Submit Waste Pickup Request to EHS store->request pickup EHS Collects Waste for Licensed Disposal request->pickup collect_rinsate Collect Solvent Rinsate as Hazardous Waste decontaminate->collect_rinsate collect_rinsate->containerize

Caption: Workflow for the safe disposal of this compound.

Disposal_Decision_Tree start This compound Waste Identified is_sds_available Is a specific SDS with disposal instructions available? start->is_sds_available follow_sds Follow SDS Disposal Protocol is_sds_available->follow_sds Yes treat_as_hazardous Treat as Hazardous Chemical Waste is_sds_available->treat_as_hazardous No consult_ehs Consult Institutional EHS Department treat_as_hazardous->consult_ehs segregate_waste Segregate, Containerize, and Label Waste consult_ehs->segregate_waste request_pickup Arrange for EHS Waste Pickup segregate_waste->request_pickup

Caption: Decision-making process for this compound disposal.

References

Comprehensive Safety and Handling Guide for Fluvastatin Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Fluvastatin Lactone, a key compound in pharmaceutical research. Adherence to these procedures is critical for personnel safety and to prevent environmental contamination.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecificationRationale
Hand Protection GlovesDouble-gloving with nitrile or neoprene gloves conforming to ASTM D6978 standard.Prevents skin contact and absorption. Double-gloving provides an extra layer of protection.
Eye Protection Safety GogglesTightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).Protects eyes from splashes and dust particles.
Respiratory Protection RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.Prevents inhalation of airborne particles.
Body Protection Laboratory Coat/GownA disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.Protects skin and personal clothing from contamination.

Safe Handling and Storage Procedures

Proper handling and storage are crucial to minimize exposure risk and maintain the integrity of this compound.

Handling:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Avoid the formation of dust and aerosols.

  • Do not eat, drink, or smoke in areas where the compound is handled.

  • Wash hands thoroughly after handling.

  • Ensure all personnel are trained on the potential hazards and safe handling procedures.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • The storage area should be clearly marked with appropriate hazard warnings.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is necessary to mitigate harm.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Spill Response:

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite, sand, or earth) to prevent its spread.

  • Collect: Carefully sweep or scoop up the absorbed material into a suitable, labeled container for disposal. Avoid creating dust.

  • Clean: Clean the spill area thoroughly with a detergent solution and then rinse with water.

  • Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Dispose of as hazardous waste through a licensed disposal company. Do not allow the chemical to enter drains or waterways.

  • Contaminated Materials: All PPE, absorbent materials, and cleaning supplies used in handling or cleaning up spills of this compound should be collected in a sealed, labeled container and disposed of as hazardous waste.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent and the rinsate collected for hazardous waste disposal before the container is discarded or recycled.

Diagrams

Below are diagrams illustrating key workflows for the safe handling of this compound.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_PostHandling Post-Handling Assess_Risks Assess Risks Don_PPE Don Appropriate PPE Assess_Risks->Don_PPE Proceed Weigh_Compound Weigh in Fume Hood Don_PPE->Weigh_Compound Enter Lab Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Transfer Doff_PPE Doff PPE Correctly Prepare_Solution->Doff_PPE Experiment Complete Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Final Step Spill_Response_Workflow Spill_Occurs Spill Occurs Evacuate_Area Evacuate Area Spill_Occurs->Evacuate_Area Immediate Action Don_PPE Don Full PPE Evacuate_Area->Don_PPE Prepare for Cleanup Contain_Spill Contain Spill with Absorbent Don_PPE->Contain_Spill Collect_Waste Collect Contaminated Material Contain_Spill->Collect_Waste Clean_Area Clean Spill Area Collect_Waste->Clean_Area Dispose_Waste Dispose as Hazardous Waste Clean_Area->Dispose_Waste Report_Incident Report Incident Dispose_Waste->Report_Incident

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.